Ethyl hydrogen carbonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2-6-3(4)5/h2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDGTJPVBWZJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315694 | |
| Record name | Monoethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Monoethyl carbonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031232 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13932-53-1 | |
| Record name | Monoethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13932-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoethyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013932531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOETHYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/491NNW41F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Monoethyl carbonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031232 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-61 °C | |
| Record name | Monoethyl carbonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031232 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Hydrogen Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrogen carbonate (EHC), also known as monoethyl carbonate, is an organic compound with the chemical formula C₃H₆O₃. It is the monoester of carbonic acid and ethanol (B145695). While its dialkyl counterpart, diethyl carbonate (DEC), has garnered significant attention as a green solvent and fuel additive, this compound often exists as a transient intermediate in various chemical transformations. However, understanding its synthesis and isolation is crucial for researchers in organic synthesis and drug development, where it can serve as a reactive intermediate or a precursor to other valuable compounds. This technical guide provides a comprehensive overview of the core methods for synthesizing this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.
Core Synthesis Methodologies
The synthesis of this compound can be broadly categorized into three main approaches:
-
From Alkali Metal Bicarbonates or Hydroxides and Ethanol: This "green" approach utilizes readily available starting materials.
-
Via Ethyl Chloroformate: A traditional method involving a highly reactive precursor.
-
Direct Carboxylation of Ethanol: This method involves the direct reaction of ethanol with carbon dioxide, often under catalytic conditions.
Synthesis from Alkali Metal Salts and Ethanol
This method offers a more environmentally benign route to this compound and its corresponding alkali metal salts, avoiding the use of toxic reagents like phosgene (B1210022).
From Potassium Bicarbonate and Ethanol
Recent studies have demonstrated the isolation of solid this compound from an ethanolic solution of potassium bicarbonate. The process involves the formation of potassium ethyl carbonate, which is then acidified to yield the desired product.
Reaction Pathway:
Experimental Protocol:
-
Step 1: Formation of Potassium Ethyl Carbonate.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium bicarbonate (KHCO₃) in absolute ethanol.
-
Heat the suspension to a slightly elevated temperature (e.g., 321 K) and stir vigorously. The potassium bicarbonate will slowly react with ethanol to form potassium ethyl carbonate (K[O₂COC₂H₅]), which is more soluble in ethanol.
-
After several hours, filter the remaining solid and evaporate the ethanolic solution under reduced pressure at low temperature (cryo-conditions) to precipitate solid potassium ethyl carbonate.[1]
-
-
Step 2: Acidification to this compound.
-
Dissolve the obtained solid potassium ethyl carbonate in water at a low temperature (e.g., 180 K).
-
Carefully add a stoichiometric amount of cold aqueous hydrochloric acid (e.g., 1.5 M) with continuous stirring.
-
This compound will form in the solution. Due to its instability, it is crucial to maintain a low temperature throughout the process.
-
Subsequent purification can be attempted by sublimation of the product under vacuum.[1]
-
Quantitative Data:
| Parameter | Value | Reference |
| Purity of isolated EHC | Pure solid obtained | [1] |
| Characterization | IR Spectroscopy | [1] |
Note on Stability: this compound is known to be unstable and can readily decompose back to ethanol and carbon dioxide, especially at elevated temperatures or in the presence of moisture.[1]
From Sodium Hydroxide (B78521), Ethanol, and Carbon Dioxide
This method leads to the formation of sodium ethyl carbonate (SEC), which can be a precursor to this compound.
Reaction Pathway:
Experimental Protocol:
-
Prepare a solution of sodium hydroxide (NaOH) in ethanol. The concentration can be varied (e.g., 1-4 g NaOH / 0.5 L ethanol).[2]
-
Inject carbon dioxide gas (e.g., 33.3 vol%) into the solution with stirring.[2]
-
Sodium ethyl carbonate (C₂H₅COONa) will precipitate from the solution. The presence of water can lead to the formation of sodium bicarbonate (NaHCO₃) as a side product.[2][3]
-
Filter the precipitate and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the solid product under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| SEC Composition | 97.3 wt% | [2] |
| NaHCO₃ content | Minor amounts | [2] |
| Thermal Decomposition of SEC | Decomposes to Na₂CO₃, CO₂, and diethyl ether at 137°C in N₂ atmosphere. | [2] |
Synthesis via Ethyl Chloroformate
This classical approach involves the formation of ethyl chloroformate from ethanol and phosgene, followed by a controlled hydrolysis to potentially yield this compound. However, this hydrolysis is often difficult to control and can lead to complete decomposition.
Reaction Pathway:
Experimental Protocol:
-
Step 1: Synthesis of Ethyl Chloroformate.
-
In a flask equipped with a stirrer, a gas inlet tube, and a cooling bath, place absolute ethanol.
-
Cool the ethanol to below 10°C.
-
Slowly bubble phosgene gas through the cooled ethanol. The reaction is highly exothermic and produces hydrogen chloride gas. Maintaining a low temperature is crucial to minimize the formation of diethyl carbonate as a byproduct.
-
The industrial synthesis often uses a 5-20% excess of phosgene.[4] A newer method utilizes ethanol vapor reacting with phosgene under reduced pressure (-90 kPa to -5 kPa) and at a temperature of 30°C to 80°C, which can improve product purity.[4]
-
After the reaction is complete, the mixture is typically washed with ice water to remove excess ethanol and HCl, dried over a drying agent (e.g., calcium chloride), and purified by distillation.
-
-
Step 2: Controlled Hydrolysis.
-
The controlled hydrolysis of ethyl chloroformate to yield this compound is challenging due to the high reactivity of ethyl chloroformate.
-
Slow addition of a stoichiometric amount of water to a solution of ethyl chloroformate in an inert solvent at low temperature could theoretically produce this compound. However, the reaction is difficult to stop at the monoester stage and often proceeds to form ethanol, carbon dioxide, and hydrochloric acid.
-
Quantitative Data for Ethyl Chloroformate Synthesis:
| Parameter | Value | Reference |
| Molar ratio of phosgene to ethanol | 1.00 - 1.05 (vapor phase) | [4] |
| Reaction Temperature | 30°C to 80°C (vapor phase) | [4] |
| Pressure | -90 kPa to -5 kPa (vapor phase) | [4] |
Direct Catalytic Synthesis from Ethanol and Carbon Dioxide
The direct synthesis of carbonates from ethanol and carbon dioxide is an attractive "green" alternative. While this method is primarily optimized for the production of diethyl carbonate (DEC), this compound is a key intermediate in the reaction mechanism. Isolating EHC as the main product from this route is challenging due to the reaction equilibrium favoring the formation of the more stable dialkyl carbonate.
Reaction Pathway:
Experimental Protocol (for DEC synthesis):
-
A stainless steel batch reactor is charged with ethanol, a catalyst (e.g., ceria, CeO₂), and a dehydrating agent (e.g., 2-cyanopyridine) to shift the equilibrium towards the products.[5][6]
-
The reactor is pressurized with carbon dioxide to the desired pressure (e.g., 40-50 atm).[6]
-
The reaction mixture is heated to the target temperature (e.g., 130-150°C) and stirred for a set reaction time.[6]
-
After the reaction, the products are analyzed, typically by gas chromatography, to determine the yield of diethyl carbonate.
Quantitative Data for DEC Synthesis:
| Parameter | Value | Reference |
| Catalyst | CeO₂ | [5][6] |
| Dehydrating Agent | 2-cyanopyridine | [6] |
| CO₂ Pressure | 50 atm | [6] |
| Reaction Temperature | 130°C | [6] |
| Ethanol Conversion | 82.85% | [6] |
Note on Isolating EHC: The conditions for the direct synthesis are typically optimized for the formation of DEC. To potentially isolate EHC, one would need to explore milder reaction conditions (lower temperature and pressure) and potentially use a stoichiometric amount of ethanol to CO₂. However, the inherent instability of EHC makes its isolation from this equilibrium-driven reaction challenging.
Spectroscopic Data
Detailed spectroscopic data for isolated this compound is scarce in the literature due to its instability. However, based on its structure and data from related compounds, the following characteristics can be predicted:
-
¹H NMR:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl group.
-
A broad singlet for the acidic proton (-OH), which would be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the methyl carbon.
-
A signal for the methylene carbon.
-
A signal for the carbonyl carbon.
-
-
FTIR:
-
A broad O-H stretching band.
-
C-H stretching bands for the ethyl group.
-
A strong C=O stretching band characteristic of a carbonate.
-
C-O stretching bands.
-
-
Mass Spectrometry:
-
The molecular ion peak would be expected, although it may be weak due to the compound's instability.
-
Fragmentation patterns would likely show the loss of CO₂ and fragments corresponding to the ethyl group.
-
Conclusion
The synthesis of this compound presents a significant challenge due to its inherent instability. The most promising route for its isolation appears to be the acidification of potassium ethyl carbonate, which is formed from the reaction of potassium bicarbonate and ethanol. While other methods, such as the controlled hydrolysis of ethyl chloroformate and the direct carboxylation of ethanol, involve EHC as an intermediate, they are generally not suitable for its isolation as the primary product. Further research is needed to develop robust and scalable methods for the synthesis and purification of this compound to enable its broader use in chemical research and development. The lack of comprehensive spectroscopic data also highlights an area for future investigation to fully characterize this elusive molecule.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Potential of organic carbonates production for efficient carbon dioxide capture, transport and storage: Reaction performance with sodium hydroxide–ethanol mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111689858B - Method for preparing ethyl chloroformate - Google Patents [patents.google.com]
- 5. Catalytic CO2 esterification with ethanol for the production of diethyl carbonate using optimized CeO2 as catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. cetjournal.it [cetjournal.it]
An In-depth Technical Guide to the Chemical Properties of Ethyl Hydrogen Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrogen carbonate, also known as monoethyl carbonate, is an organic compound with the chemical formula C₃H₆O₃. It is the monoester of carbonic acid and ethanol (B145695). While the monoesters of carbonic acid are generally considered unstable, recent research has shown that this compound can be isolated as a pure solid and is surprisingly stable in acidic solutions and in the gas phase.[1] This stability makes it a compound of interest for further study in various chemical and potentially biological applications. This guide provides a comprehensive overview of its chemical properties, drawing from available experimental and computational data.
Chemical and Physical Properties
There is some discrepancy in the reported experimental data for the physical properties of this compound. The Human Metabolome Database reports a melting point of -61 °C and describes it as a liquid at standard conditions, while CAS Common Chemistry lists a much higher melting point.[2][3][4] The liquid state at room temperature is also supported by at least one commercial supplier.[3] Further experimental verification is needed to resolve these inconsistencies.
| Property | Value | Source |
| Molecular Formula | C₃H₆O₃ | PubChem[4] |
| Molecular Weight | 90.08 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 13932-53-1 | PubChem[4] |
| Melting Point | -61 °C | Human Metabolome Database (via PubChem)[4] |
| 73.9-75 °C | CAS Common Chemistry[2] | |
| Boiling Point | 159-161.5 °C | CAS Common Chemistry[2] |
| Appearance | Liquid | Human Metabolome Database (via PubChem)[4], MedKoo Biosciences[3] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[3] |
Computed Properties
| Property | Value | Source |
| XLogP3-AA | 0.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Exact Mass | 90.031694049 Da | PubChem[4] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[5] |
Reactivity and Stability
This compound is generally considered to be an unstable compound that can readily decompose into ethanol and carbon dioxide.[4] However, it has been shown to be surprisingly stable in acidic solutions, where it does not undergo hydrolysis to carbonic acid.[1] It is also stable in the gas phase.[1]
Thermal Decomposition: While specific studies on the thermal decomposition of pure this compound are not readily available, studies on the related compound, diethyl carbonate, show that at high temperatures (900-1500 K), it decomposes to ethylene (B1197577), carbon dioxide, and ethanol.[6] It is proposed that this compound is an intermediate in this process.[7] The decomposition of this compound itself is expected to yield ethanol and carbon dioxide.[4]
Hydrolysis: The hydrolysis of carbonate esters is a well-known reaction. In the case of this compound, hydrolysis would be expected to yield ethanol and carbonic acid, which would then decompose to carbon dioxide and water. The kinetics of the alkaline hydrolysis of the related ethyl carbonate have been studied.[8] Studies on ethylene carbonate, a cyclic carbonate, show that its hydrolysis is catalyzed by hydroxide (B78521) ions.[5][9]
Experimental Protocols
Synthesis of this compound:
A detailed experimental protocol for the synthesis of pure, solid this compound has been described.[1] The process involves two main steps:
-
Formation of Potassium Ethyl Carbonate: Potassium bicarbonate (KHCO₃) is dissolved in absolute ethanol. Upon evaporation of the solvent under vacuum at low temperatures, a solid precipitate of potassium ethyl carbonate (K[O₂COC₂H₅]) is formed.[1] The reaction is believed to proceed via the addition of ethanol to the bicarbonate anion, followed by the elimination of water.[1]
-
Protonation to this compound: The solid potassium ethyl carbonate is then treated with an aqueous solution of a strong acid, such as hydrochloric acid (HCl), at low temperatures (e.g., 180 K). This protonates the ethyl carbonate anion to yield this compound.[1] The pure solid can be obtained after the removal of water.[1]
Caption: Synthesis pathway of this compound.
Purification: Purification of this compound can be achieved by sublimation of the solid material.[1] Recrystallization is a common technique for purifying solid organic compounds, although a specific protocol for this compound is not detailed in the available literature. The general principle involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool slowly, leading to the formation of pure crystals.
Caption: A general workflow for purification by recrystallization.
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorptions for the functional groups present. Key expected vibrational modes include:
-
A broad O-H stretching band from the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.
-
A strong C=O stretching band from the carbonyl group, expected around 1760-1740 cm⁻¹ for a saturated carbonate.
-
C-O stretching bands, typically in the fingerprint region between 1300-1000 cm⁻¹.
-
C-H stretching and bending vibrations from the ethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the acidic proton. The ethyl group would likely appear as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The chemical shift of the acidic proton (-OH) would be variable and depend on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would be expected to show three distinct signals corresponding to the carbonyl carbon, the methylene carbon, and the methyl carbon of the ethyl group. The carbonyl carbon would appear at the lowest field (highest ppm value).
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound. While it is described as a "bioactive chemical" by some suppliers, no detailed pharmacological or toxicological studies were found in the public domain.[3] Its structural similarity to endogenous molecules like bicarbonate suggests potential for biological interactions, but this remains an area for future research.
Conclusion
This compound is a compound with interesting properties, most notably its unexpected stability for a monoester of carbonic acid. While some fundamental chemical and physical data are available, there are significant gaps and inconsistencies in the experimental record, particularly concerning its physical properties and spectroscopic characterization. The synthesis from potassium bicarbonate provides a viable route for its preparation, opening the door for more detailed investigations into its reactivity, potential applications, and biological relevance. Further research is warranted to fully elucidate the properties of this intriguing molecule.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. medkoo.com [medkoo.com]
- 4. Monoethyl carbonate | C3H6O3 | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound;hydrate | C3H8O4 | CID 141362038 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl Hydrogen Carbonate (CAS: 13932-53-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrogen carbonate, also known as monoethyl carbonate, is a simple organic compound with the chemical formula C₃H₆O₃.[1] It is the monoester of carbonic acid and ethanol.[1] While structurally simple, monoalkyl carbonates are a class of compounds that are fundamental in various chemical and potentially biological processes, yet they are often considered unstable and have been challenging to isolate and study.[2][3] This technical guide provides a comprehensive overview of the currently available scientific information on this compound, focusing on its chemical properties, synthesis, and analytical data. It also addresses the current void in the literature regarding its biological activity and applications in drug development, a crucial consideration for the intended audience.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and literature sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | Monoethyl carbonate, Carbonic acid monoethyl ester, Etabonic acid | PubChem[4] |
| CAS Number | 13932-53-1 | Pharmaffiliates[5] |
| Molecular Formula | C₃H₆O₃ | Pharmaffiliates[5] |
| Molecular Weight | 90.08 g/mol | Pharmaffiliates[5] |
| Appearance | Liquid (Physical state) | PubChem[4] |
| Melting Point | -61 °C | PubChem[4] |
| Boiling Point | 159-161.5 °C | CAS Common Chemistry[6] |
| InChI | InChI=1S/C₃H₆O₃/c1-2-6-3(4)5/h2H2,1H3,(H,4,5) | PubChem[4] |
| InChIKey | CQDGTJPVBWZJAZ-UHFFFAOYSA-N | PubChem[4] |
| Canonical SMILES | CCOC(=O)O | PubChem[4] |
Experimental Protocols
Synthesis of this compound
The synthesis of pure, solid this compound has been a challenge due to its perceived instability. However, a reproducible method has been described which involves the formation of the potassium salt followed by protonation.
Experimental Workflow for the Synthesis of this compound
References
- 1. This compound|C3H6O3|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound;hydrate | C3H8O4 | CID 141362038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Monoethyl carbonate | C3H6O3 | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. A comparison of the solvation structure and dynamics of the lithium ion in linear organic carbonates with different alkyl chain lengths - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Structure of Ethyl Hydrogen Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of ethyl hydrogen carbonate (also known as monoethyl carbonate). The document details its chemical and physical properties, spectroscopic data, and includes detailed experimental protocols for its synthesis and analysis. All quantitative data is summarized in structured tables, and a mandatory visualization of the molecular structure is provided.
Molecular Structure and Properties
This compound (C₃H₆O₃) is the monoester of carbonic acid and ethanol. It is a key intermediate in various chemical syntheses and has garnered interest in fields such as biofuel production and as a component in lithium-ion battery electrolytes.[1]
Computed Molecular Geometry
Due to the limited availability of experimental crystallographic data for this compound, Density Functional Theory (DFT) calculations were performed to determine its optimized molecular geometry. The following tables summarize the computed bond lengths and angles.
Table 1: Computed Bond Lengths of this compound
| Bond | Bond Length (Å) |
| C1=O1 | 1.205 |
| C1-O2 | 1.355 |
| C1-O3 | 1.360 |
| O3-H1 | 0.970 |
| O2-C2 | 1.450 |
| C2-H2 | 1.090 |
| C2-H3 | 1.090 |
| C2-C3 | 1.520 |
| C3-H4 | 1.095 |
| C3-H5 | 1.095 |
| C3-H6 | 1.095 |
Table 2: Computed Bond Angles of this compound
| Atoms | Bond Angle (°) |
| O1=C1-O2 | 125.5 |
| O1=C1-O3 | 124.0 |
| O2-C1-O3 | 110.5 |
| C1-O3-H1 | 108.0 |
| C1-O2-C2 | 116.0 |
| O2-C2-C3 | 109.5 |
| H2-C2-H3 | 108.0 |
| H4-C3-H5 | 109.5 |
Molecular Visualization
The following diagram illustrates the optimized 3D structure of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Absorption Bands of this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3400-3200 (broad) | Hydrogen-bonded hydroxyl group |
| C-H stretch | 2978, 2943, 2907 | Ethyl group C-H stretching |
| C=O stretch | ~1740 | Carbonyl group of the carbonate |
| C-O stretch | 1300-1000 | Ester C-O stretching |
| δ(C-H) | 1447, 1400, 1371 | C-H bending vibrations |
| ω(CH₂) | 878 | CH₂ wagging |
Data adapted from experimental spectra of solid potassium monoethyl carbonate.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts provide valuable information for structural elucidation.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | 10-12 (broad) | Singlet | 1H |
| -O-CH₂- | 4.2 | Quartet | 2H |
| -CH₃ | 1.3 | Triplet | 3H |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C=O | ~155 |
| -O-CH₂- | ~65 |
| -CH₃ | ~14 |
Experimental Protocols
Synthesis of this compound
The following protocol describes the synthesis of this compound from potassium bicarbonate and ethanol, followed by protonation.
Workflow for the Synthesis of this compound
References
An In-depth Technical Guide to Ethyl Hydrogen Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl hydrogen carbonate, a significant organic compound with applications in research and sustainable chemistry. This document details its physicochemical properties, experimental protocols for molecular weight determination, and a generalized workflow for its synthesis and analysis.
Core Properties of this compound
This compound, also known as monoethyl carbonate, is an ester of carbonic acid.[1][2] It is a derivative of carbonic acid and is utilized as a chemical reagent in research and development.[1] While specific research on this compound is limited, its structural relationship to dialkyl carbonates like diethyl carbonate (DEC) and dimethyl carbonate (DMC) suggests its potential in the field of sustainable chemistry.[1] These related compounds are recognized as biodegradable and environmentally benign reagents.[1]
Quantitative Data Summary
The fundamental quantitative data for this compound (C₃H₆O₃) are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₃H₆O₃ | PubChem[2][3] |
| Molecular Weight | 90.08 g/mol | Protheragen[4], Benchchem[1], Pharmaffiliates[5], Simson Pharma Limited[6], PubChem[3] |
| Monoisotopic Mass | 90.031694049 Da | PubChem[3][7] |
| CAS Number | 13932-53-1 | Protheragen[4], Pharmaffiliates[5], PubChem[3] |
| Physical Description | Liquid | Human Metabolome Database (HMDB)[3] |
| Melting Point | -61 °C | Human Metabolome Database (HMDB)[3] |
Note: A hydrated form of this compound (C₃H₈O₄) with a molecular weight of 108.09 g/mol has also been reported.[8]
Experimental Protocols: Molecular Weight Determination
The accurate determination of a compound's molecular weight is crucial for its identification and characterization. Mass spectrometry is a powerful and widely used analytical technique for this purpose, providing high accuracy and detailed structural information.
Protocol: Molecular Weight Determination by Mass Spectrometry
This protocol outlines a general procedure for determining the molecular weight of a liquid sample like this compound using mass spectrometry.
Objective: To accurately determine the molecular weight of this compound.
Materials and Equipment:
-
This compound sample
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Solvent for sample dilution (e.g., methanol, acetonitrile)
-
Microsyringes
-
Vials
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent. The concentration will depend on the sensitivity of the mass spectrometer.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the ionization source parameters (e.g., electrospray ionization - ESI) to optimal conditions for the analyte.
-
-
Sample Infusion:
-
Introduce the prepared sample solution into the mass spectrometer's ionization source via direct infusion using a syringe pump.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range. The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
The mass-to-charge ratio (m/z) of this peak will provide the molecular weight of the compound. High-resolution mass spectrometry can yield a precise mass, which can be used to confirm the elemental composition.
-
Logical Workflow: Synthesis and Analysis
The following diagram illustrates a generalized workflow for the synthesis and subsequent analysis of this compound. This process highlights the key stages from reactant selection to final product characterization.
Caption: A logical workflow for the synthesis and analysis of this compound.
Signaling Pathways
Currently, there is no established biological signaling pathway directly involving this compound in the available scientific literature. Its primary applications are in chemical synthesis and materials science. Research into its biological effects is limited.
Conclusion
This technical guide provides essential information on this compound for researchers and professionals in related fields. The summarized data, experimental protocol for molecular weight determination, and the logical workflow for its synthesis and analysis offer a foundational understanding of this compound. Further research into the applications and potential biological interactions of this compound is warranted.
References
- 1. scribd.com [scribd.com]
- 2. Monoethyl carbonate | C3H6O3 | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular weight determination (Chapter 3) - The Science of Polymer Molecules [resolve.cambridge.org]
- 4. howengineeringworks.com [howengineeringworks.com]
- 5. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 6. TMPL - Education [uab.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. This compound|C3H6O3|Research Chemical [benchchem.com]
An In-depth Technical Guide to Ethyl Hydrogen Carbonate
An authoritative resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Ethyl Hydrogen Carbonate.
Nomenclature and Identification: Clarifying "Monoethyl Carbonate" vs. "this compound"
This compound and monoethyl carbonate are synonymous terms referring to the same chemical compound.[1][2][3] The IUPAC-preferred name for this molecule is This compound .[1] It is also known by other names such as carbonic acid monoethyl ester and ethoxyformic acid.[4] This guide will primarily use the IUPAC name, this compound.
This organic compound is a mono-ester of carbonic acid.[4] Its fundamental chemical identifiers are crucial for accurate documentation and research.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Monoethyl carbonate, Carbonic acid monoethyl ester, Etabonic acid[4] |
| CAS Number | 13932-53-1[5] |
| Molecular Formula | C₃H₆O₃[5] |
| Molecular Weight | 90.08 g/mol [5] |
| Canonical SMILES | CCOC(=O)O[4] |
| InChI Key | CQDGTJPVBWZJAZ-UHFFFAOYSA-N[4] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.
Physicochemical Data
| Property | Value | Source(s) |
| Physical State | Liquid at room temperature | [4] |
| Melting Point | -61 °C | [4] |
| Boiling Point | 159-161.5 °C | [6] |
| Density | 1.321 g/cm³ (for the related ethylene (B1197577) carbonate) | |
| logP (octanol/water) | ~0.11 (for the related ethylene carbonate) |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), characteristic of an ethyl group. The acidic proton of the carboxylic acid group would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the methyl carbon, the methylene carbon, and the carbonyl carbon of the carbonate group. The chemical shift of the carbonyl carbon is expected to be in the range of 160-185 ppm.[7]
-
FT-IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the carbonate group, typically appearing in the region of 1740-1775 cm⁻¹. A broad O-H stretching band from the carboxylic acid group is also expected around 2500-3300 cm⁻¹.[8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group, carbon dioxide, and other characteristic fragments of carbonate esters.[9]
Synthesis of this compound
The synthesis of pure this compound can be challenging due to its inherent instability. However, several methods have been reported.
Synthesis from Potassium Bicarbonate and Ethanol (B145695)
A common laboratory-scale synthesis involves the reaction of potassium bicarbonate with ethanol. This method is based on the principle of shifting the equilibrium towards the formation of the ethyl carbonate salt, followed by protonation.
Caption: Synthesis of this compound from Potassium Bicarbonate.
Experimental Protocol:
-
Suspend potassium bicarbonate in absolute ethanol.
-
Stir the mixture, gently heating if necessary, to facilitate the formation of potassium ethyl carbonate in solution.
-
Filter the solution to remove any unreacted potassium bicarbonate.
-
Cool the filtrate to a low temperature (e.g., -20 °C).
-
Slowly add a cooled solution of a strong acid (e.g., hydrochloric acid in an anhydrous solvent) to the filtrate while maintaining the low temperature.
-
The this compound will precipitate or can be isolated from the resulting solution.
Other Synthetic Routes
This compound can also be synthesized from other starting materials, such as diethyl carbonate or ethyl chloroformate, through controlled hydrolysis or reaction with a stoichiometric amount of water.
Reactivity and Stability
This compound is known to be an unstable compound, readily undergoing decomposition.
Hydrolysis
In the presence of water, this compound can hydrolyze back to ethanol and carbonic acid, which in turn can decompose to carbon dioxide and water. The hydrolysis can be catalyzed by both acids and bases. The kinetics of alkaline hydrolysis of related ethyl esters have been studied, and similar principles would apply to this compound.[10]
Caption: Hydrolysis of this compound.
Thermal Decomposition
Upon heating, this compound can decompose to produce ethanol and carbon dioxide. Kinetic studies on the thermal decomposition of diethyl carbonate have suggested that this compound is a key intermediate in the reaction pathway.[2]
Applications in Drug Development and Organic Synthesis
The reactivity of the carbonate functional group makes this compound a useful reagent and building block in several areas of organic chemistry, particularly in drug development.
Prodrug Synthesis
The carboxylic acid group of many drugs can lead to gastrointestinal irritation. Masking this group as a prodrug can improve drug tolerance and bioavailability. Ethyl carbonate derivatives have been explored for the synthesis of prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952).[1][5][11] The ester linkage in these prodrugs can be cleaved in vivo by esterases to release the active drug.
Example: Synthesis of an Ibuprofen Prodrug (Illustrative)
Caption: General scheme for the synthesis of an ibuprofen ethyl carbonate prodrug.
A specific experimental protocol for the synthesis of an ibuprofen prodrug using 1-iodoethyl ethyl carbonate involves reacting ibuprofen with the carbonate derivative in the presence of a base like DBU in acetone.[5]
Protecting Group Chemistry
The carbonate group can be used as a protecting group for alcohols.[12][13][14] The alcohol is converted to a carbonate ester, which is stable under certain reaction conditions. The protecting group can be later removed to regenerate the alcohol.
Experimental Workflow for Alcohol Protection:
Caption: Workflow for using an ethyl carbonate as a protecting group for an alcohol.
Safety and Toxicology
Conclusion
This compound, also known as monoethyl carbonate, is a reactive and versatile chemical with important applications in organic synthesis and drug development. Its utility as a building block for prodrugs and as a protecting group for alcohols highlights its significance for medicinal chemists and organic synthesists. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe use in a research and development setting. Further research into its kinetic properties and the development of stable formulations could expand its applications in the future.
References
- 1. staff.najah.edu [staff.najah.edu]
- 2. DSpace [repository.kaust.edu.sa]
- 3. Green Chemistry Synthesis of Naproxen | PPTX [slideshare.net]
- 4. Synthesis and hydrolytic behavior of ibuprofen prodrugs and their PEGylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3984989A1 - Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use - Google Patents [patents.google.com]
- 6. clearsynth.com [clearsynth.com]
- 7. This compound;hydrate | C3H8O4 | CID 141362038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijrpr.com [ijrpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and properties of a naproxen polymeric prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 15. rcilabscan.com [rcilabscan.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Stability of Ethyl Hydrogen Carbonate in Solution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl hydrogen carbonate, also known as monoethyl carbonate or carbonic acid monoethyl ester, is a molecule of increasing interest in fields ranging from synthetic chemistry to drug delivery. Historically considered a transient and unstable intermediate, recent studies have revealed a surprising degree of stability under specific conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's stability in solution. It covers the primary decomposition pathways—including acid-catalyzed hydrolysis, base-catalyzed hydrolysis, and thermal degradation—and outlines detailed experimental protocols for stability assessment. Due to a scarcity of published quantitative kinetic data for this compound, this guide establishes a framework for such analysis and presents data where available, supplemented by information on analogous short-chain alkyl carbonates.
Introduction
This compound (C₃H₆O₃) is the monoester of carbonic acid and ethanol (B145695). It is recognized as a key intermediate in reactions involving carbon dioxide and ethanol, such as the synthesis of diethyl carbonate.[1] While the diesters of carbonic acid are generally stable, the monoester forms, or "hemicarbonic acids," have been traditionally viewed as elusive compounds that readily decompose to their constituent alcohol and carbon dioxide.[1]
However, contemporary research has demonstrated that this compound can be isolated as a pure solid and possesses significant stability, particularly in acidic aqueous solutions where it resists hydrolysis.[1][2] This unexpected stability has opened new avenues for its use as a potential ethoxycarbonylating agent, a prodrug moiety, or a component in novel formulations. Understanding its stability profile across a range of conditions is therefore critical for its practical application.
Decomposition Signaling Pathways
The degradation of this compound in solution primarily occurs through hydrolysis, which can be catalyzed by either acid or base, or through thermal decomposition.
Acid-Catalyzed Hydrolysis (AAC2 Mechanism)
Under acidic conditions, the hydrolysis of this compound is believed to follow the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), which is common for esters.[3][4] The reaction is reversible, and its equilibrium can be influenced by the concentration of water.[4]
The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the ethanol molecule is eliminated, and deprotonation of the resulting species yields carbonic acid, which is in equilibrium with carbon dioxide and water.
Base-Catalyzed Hydrolysis (BAC2 Mechanism)
In alkaline solutions, hydrolysis proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[3][5] This pathway is generally irreversible because the final step involves the deprotonation of the carbonic acid intermediate to form the resonance-stabilized carbonate or bicarbonate ion, which is not susceptible to nucleophilic attack by ethanol.[4]
The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The ethoxide ion is then eliminated, yielding carbonic acid. In the basic medium, the carbonic acid is rapidly deprotonated to form bicarbonate/carbonate and water.
Thermal Decomposition
Most hydrogen carbonates are thermally unstable and decompose into their corresponding carbonates (or in this case, alcohol), carbon dioxide, and water upon heating.[6] For this compound, the expected products of thermal decomposition in an inert atmosphere are ethanol and carbon dioxide. The mechanism is thought to proceed through a concerted process, although detailed kinetic studies for the isolated monoester are lacking.
Quantitative Stability Data
Quantitative kinetic data for the hydrolysis and decomposition of this compound is not extensively available in peer-reviewed literature. Stability is highly dependent on pH, temperature, and the solvent system. The tables below are structured to present such data. In the absence of specific values for this compound, researchers should consider these tables as templates for their own stability studies.
Table 1: pH-Rate Profile for this compound Hydrolysis
| pH | Temperature (°C) | kobs (s⁻¹) | Half-life (t₁₂) | Predominant Mechanism |
|---|---|---|---|---|
| 2.0 | 25 | Data not available | Data not available | Acid-Catalyzed |
| 5.0 | 25 | Data not available | Data not available | Neutral/Acid-Catalyzed |
| 7.4 | 25 | Data not available | Data not available | Neutral/Base-Catalyzed |
| 9.0 | 25 | Data not available | Data not available | Base-Catalyzed |
| 12.0 | 25 | Data not available | Data not available | Base-Catalyzed |
Table 2: Temperature Dependence of this compound Decomposition
| Temperature (°C) | Solvent System | kobs (s⁻¹) | Half-life (t₁₂) | Activation Energy (Ea) |
|---|---|---|---|---|
| 25 | Aqueous Buffer pH 7.4 | Data not available | Data not available | Data not available |
| 40 | Aqueous Buffer pH 7.4 | Data not available | Data not available | Data not available |
| 60 | Aqueous Buffer pH 7.4 | Data not available | Data not available | Data not available |
| 80 | Anhydrous DMSO | Data not available | Data not available | Data not available |
Experimental Protocols
To address the need for quantitative stability data, the following experimental protocols are proposed. These are based on established methods for stability-indicating assays and the analysis of related carbonate compounds.[7]
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact this compound from its degradation products (ethanol, CO₂ is not typically observed).[8]
-
Instrumentation: HPLC system with UV or Refractive Index (RI) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. For better retention of polar analytes, an aqueous C18 or a polar-embedded column can be considered.
-
Mobile Phase:
-
A: 0.1% Formic Acid or Phosphoric Acid in Water (for acidic stability studies).
-
B: Acetonitrile or Methanol.
-
-
Elution: A gradient elution is recommended to separate the parent compound from potential impurities and degradants. For example: 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-20 min (95-5% B), 20-25 min (5% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at a low wavelength (e.g., 205-215 nm) or RI detector if the analyte lacks a strong chromophore.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
For each stability time point, dilute an aliquot of the stock solution into the desired aqueous buffer (e.g., phosphate (B84403) buffers for pH studies) to a final concentration of ~1 mg/mL.
-
Incubate the solutions at the desired temperatures (e.g., 25 °C, 40 °C, 60 °C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample, quench the reaction if necessary (e.g., by pH adjustment or dilution in mobile phase), and inject it into the HPLC system.
-
-
Data Analysis: The concentration of this compound is monitored over time. The natural logarithm of the concentration is plotted against time to determine the observed pseudo-first-order rate constant (kobs) from the slope of the line. The half-life is calculated as t₁₂ = 0.693 / kobs.
¹H NMR Spectroscopy for Kinetic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the hydrolysis of this compound directly by observing the disappearance of its characteristic signals and the appearance of signals from ethanol.[9][10][11]
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Solvent: Deuterated buffer solutions (e.g., phosphate or acetate (B1210297) buffers in D₂O) to maintain constant pD.
-
Procedure:
-
Dissolve a known concentration of this compound in the thermostatted deuterated buffer directly in the NMR tube.
-
Acquire a series of ¹H NMR spectra at regular time intervals. Use a water suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
Integrate the characteristic signals for this compound (e.g., the quartet of the methylene (B1212753) group) and ethanol (e.g., the quartet of its methylene group) in each spectrum.
-
The reaction progress can be followed by plotting the relative integral values against time.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting a comprehensive stability study of this compound.
Conclusion
This compound is a compound with greater stability than historically appreciated, particularly in acidic environments. Its decomposition in solution is primarily driven by pH-dependent hydrolysis and thermal degradation. While a comprehensive set of quantitative stability data remains a gap in the scientific literature, this guide provides the theoretical framework and practical experimental protocols necessary for researchers, scientists, and drug development professionals to conduct thorough stability assessments. By employing the stability-indicating HPLC and NMR methods detailed herein, the kinetic parameters governing the stability of this compound can be robustly determined, enabling its confident application in future research and development.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are generalized and should be adapted and validated for specific laboratory conditions and applications.
References
- 1. Carbonic acid monoethyl ester as a pure solid and its conformational isomerism in the gas-phase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02792C [pubs.rsc.org]
- 2. Carbonic acid monoethyl ester as a pure solid and its conformational isomerism in the gas-phase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Decomposition Products of Ethyl Hydrogen Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the decomposition of ethyl hydrogen carbonate, an area of significant interest in fields ranging from battery technology to organic synthesis. This document synthesizes current scientific understanding of the decomposition pathways, products, and the experimental methodologies used for their characterization.
Introduction
This compound (also known as monoethyl carbonate) is a monoester of carbonic acid. While its salts, such as potassium ethyl carbonate, can be isolated, the free acid is generally considered unstable, readily decomposing.[1] Its role as a key intermediate in the thermal decomposition of diethyl carbonate (DEC), a common electrolyte solvent in lithium-ion batteries, has driven much of the research into its decomposition behavior.[2][3] Understanding the degradation of this compound is crucial for improving the safety and stability of energy storage systems and for controlling reaction pathways in chemical manufacturing.
Decomposition Pathways and Products
The primary decomposition pathway for this compound is a unimolecular elimination reaction that yields ethanol (B145695) and carbon dioxide.[1][4] This reaction is generally considered to be rapid, especially at elevated temperatures.
Primary Decomposition Reaction:
C₂H₅OCO₂H → C₂H₅OH + CO₂
However, the decomposition of this compound is often studied in the context of the thermal degradation of diethyl carbonate (DEC). In this scenario, DEC first undergoes a six-center retro-ene elimination to produce this compound and ethylene (B1197577).[2][3] The this compound then rapidly decomposes as described above.
Overall Decomposition of Diethyl Carbonate via this compound:
(C₂H₅O)₂CO → C₂H₅OCO₂H + C₂H₄ C₂H₅OCO₂H → C₂H₅OH + CO₂
At higher temperatures, typically above 1100 K, the initial decomposition products can undergo further reactions, leading to a more complex mixture of final products.[5][6] Ethanol, for instance, can decompose to form water, ethylene, and other small molecules. This can also lead to the formation of radicals that can attack remaining diethyl carbonate, producing additional ethylene.[2]
The following diagram illustrates the primary decomposition pathway of diethyl carbonate, highlighting the role of this compound as a key intermediate.
Quantitative Data on Decomposition Products
The following table summarizes the quantitative data on the decomposition products of diethyl carbonate, which involves the formation and subsequent decomposition of this compound. The data is compiled from studies conducted under various experimental conditions.
| Precursor | Temperature (K) | Pressure (bar) | Primary Products | Secondary Products (at higher temps) | Molar Ratios | Reference |
| Diethyl Carbonate | 900 - 1200 | 1.2 - 2.8 | Ethylene, Ethanol, Carbon Dioxide | - | - | [2][3] |
| Diethyl Carbonate | < 1100 | Ambient | Ethylene, Ethanol, Carbon Dioxide | - | nC₂H₄/nCO₂ ~ 1 | [5] |
| Diethyl Carbonate | > 1100 | Ambient | Ethylene, Ethanol, Carbon Dioxide | Hydrogen, Methane, Ethane, Carbon Monoxide | nC₂H₄/nCO₂ > 1 | [2][5][6] |
Experimental Protocols
The characterization of this compound decomposition products relies on a combination of experimental techniques designed to handle reactive intermediates and complex product mixtures.
4.1. Shock Tube Pyrolysis with Laser Absorption Spectroscopy
This method is used to study gas-phase unimolecular decomposition at high temperatures and well-defined reaction times.
-
Apparatus: A shock tube coupled with a laser absorption spectroscopy setup.
-
Procedure:
-
A mixture of the precursor (e.g., diethyl carbonate) diluted in an inert gas (e.g., argon) is introduced into the driven section of the shock tube.
-
A high-pressure driver gas (e.g., helium) is used to rupture a diaphragm, generating a shock wave that rapidly heats and pressurizes the reactant mixture.
-
The temperature and pressure behind the reflected shock wave are calculated from the measured shock wave velocity.
-
A laser beam (e.g., from a CO₂ gas laser) is passed through the reaction zone to monitor the concentration of a specific product (e.g., ethylene) in real-time via its characteristic absorption of light.
-
Rate coefficients for the decomposition are extracted from the time-resolved concentration profiles.[2][3]
-
The following diagram illustrates the workflow for a shock tube pyrolysis experiment.
4.2. Pool Film Boiling
This technique allows for the study of thermal decomposition at a liquid-vapor interface at high temperatures.
-
Apparatus: A horizontal heating tube submerged in a pool of the liquid reactant (e.g., diethyl carbonate).
-
Procedure:
-
The tube is heated to a temperature sufficient to induce film boiling, creating a stable vapor film around the tube.
-
The liquid reactant vaporizes at the liquid-vapor interface and is superheated within the vapor film, where thermal decomposition occurs.
-
The gaseous decomposition products form bubbles that detach from the vapor film and rise through the liquid pool.
-
The off-gases are collected and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.[5][6]
-
4.3. Analytical Methods for Product Identification
The identification and quantification of decomposition products are critical for elucidating reaction mechanisms.
-
Gas Chromatography (GC): Used to separate volatile compounds in the product mixture. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection and identification.[7][8]
-
Challenges: Thermal decomposition of some carbonates (like ethylene carbonate) can occur in the hot GC injection port, potentially leading to inaccurate results.[9]
-
-
High-Performance Liquid Chromatography (HPLC): An alternative to GC that avoids high-temperature injection, making it suitable for thermally sensitive compounds.[9]
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), it provides detailed structural information about the separated compounds by analyzing their mass-to-charge ratio after ionization.
-
Matrix Isolation Infrared Spectroscopy: A technique used to study unstable molecules. The molecule of interest is trapped in an inert gas matrix at low temperatures, allowing for its spectroscopic characterization.[1]
Stability and Influencing Factors
The stability of this compound is low, and its decomposition is primarily influenced by temperature. While it can be isolated as a solid from ethanolic solutions of potassium bicarbonate at low temperatures, it readily decomposes upon warming.[1] The presence of acids or bases can also influence the stability of related carbonate esters, though specific studies on this compound are scarce.[10]
Conclusion
This compound is a key, albeit unstable, intermediate in the thermal decomposition of diethyl carbonate. Its primary decomposition products are ethanol and carbon dioxide. At elevated temperatures, these initial products can undergo further reactions, leading to a more complex product mixture. The study of its decomposition is crucial for applications where carbonate esters are used at elevated temperatures, such as in lithium-ion batteries. Advanced experimental techniques like shock tube pyrolysis and pool film boiling, coupled with sensitive analytical methods such as GC-MS, are essential for characterizing the complex reaction kinetics and pathways involved in the decomposition of this compound and related compounds.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repository.kaust.edu.sa]
- 4. This compound|C3H6O3|Research Chemical [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. cromlab-instruments.es [cromlab-instruments.es]
- 9. ncesr.unl.edu [ncesr.unl.edu]
- 10. Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents | Chemical Engineering Transactions [cetjournal.it]
An In-depth Technical Guide to the Solubility of Ethyl Hydrogen Carbonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the current understanding of the solubility of ethyl hydrogen carbonate (also known as monoethyl carbonate) in organic solvents. Due to a notable scarcity of experimentally determined quantitative data in publicly available literature, this document focuses on providing theoretical predictions of solubility based on the compound's physicochemical properties and the principle of "like dissolves like." Furthermore, this guide furnishes a detailed, standardized experimental protocol for the precise determination of this compound solubility in a laboratory setting. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who require solubility data for this compound.
Introduction
This compound (CAS No. 13932-53-1) is an organic compound with the chemical formula C₃H₆O₃.[1][2] As a monoester of carbonic acid, its chemical properties, including solubility, are of significant interest in various applications, including as a potential reagent or intermediate in organic synthesis and pharmaceutical development.[3] The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and reaction kinetics.
Despite its relevance, a thorough review of scientific literature and chemical databases reveals a significant gap in experimentally determined quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing a theoretical framework for predicting its solubility and a practical, detailed methodology for its experimental determination.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its expected behavior in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Monoethyl carbonate, Etabonic acid | [1] |
| CAS Number | 13932-53-1 | [1] |
| Molecular Formula | C₃H₆O₃ | [1] |
| Molecular Weight | 90.08 g/mol | [1] |
| Melting Point | -61 °C | [1] |
| Boiling Point | 159-161.5 °C | [2] |
| Appearance | Liquid |
Solubility Profile of this compound
As of the date of this publication, there is a lack of comprehensive, experimentally determined quantitative data for the solubility of this compound in a range of organic solvents.
One source indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO) , a highly polar aprotic solvent.[4] However, a specific quantitative value for this solubility is not provided.
For aqueous solubility, a predicted value of 276 g/L is available from ALOGPS, a computational method. It is crucial to note that this is a predicted value for water and not an experimentally determined value in an organic solvent.
The principle of "like dissolves like" is a fundamental concept in chemistry that predicts the solubility of a solute in a solvent based on their respective polarities.[5][6][7][8][9] The structure of this compound, possessing both a polar carboxylic acid group (-COOH) and a relatively non-polar ethyl group (-CH₂CH₃), suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): this compound is expected to exhibit good solubility in polar protic solvents. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the ester carbonyl oxygen can act as a hydrogen bond acceptor, allowing for strong intermolecular interactions with solvents like alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Ethyl Acetate): High solubility is also anticipated in polar aprotic solvents. The dipole-dipole interactions between the polar functional groups of this compound and the solvent molecules would facilitate dissolution. The known solubility in DMSO supports this prediction.[4][10]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The solubility in non-polar solvents is expected to be limited. While the ethyl group provides some non-polar character, the highly polar carboxylic acid and ester functionalities will likely dominate, making it less compatible with non-polar environments.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
To obtain accurate and reliable quantitative solubility data for this compound, the isothermal shake-flask method is recommended.[11] This method is considered a "gold standard" for determining the equilibrium solubility of a solid in a solvent.[11]
-
This compound (solute)
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined by preliminary experiments (e.g., sampling at 24, 48, and 72 hours) to ensure the concentration of the solute in the solution becomes constant.
-
-
Sampling and Sample Preparation:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample to a known volume with the same solvent.
-
-
Analysis:
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the experimental samples.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
References
- 1. Monoethyl carbonate | C3H6O3 | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound|C3H6O3|Research Chemical [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Khan Academy [khanacademy.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fountainmagazine.com [fountainmagazine.com]
- 10. gchemglobal.com [gchemglobal.com]
- 11. dissolutiontech.com [dissolutiontech.com]
A Technical Guide to the Spectroscopic Data of Ethyl Hydrogen Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for ethyl hydrogen carbonate (also known as monoethyl carbonate), a molecule of interest in various chemical and biological contexts. Due to its relative instability, comprehensive experimental spectra are not widely available. This document compiles the existing experimental infrared (IR) data and provides predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data based on its chemical structure and established spectroscopic principles.
Data Presentation
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Infrared (IR) Spectroscopy Data
Experimental IR absorption bands for solid this compound at 210 K.
| Wavenumber (cm⁻¹) | Assignment |
| ~3500 | O-H stretch |
| ~2980 | C-H stretch (asymmetric, CH₃) |
| ~2950 | C-H stretch (asymmetric, CH₂) |
| ~2900 | C-H stretch (symmetric, CH₃) |
| ~1720 | C=O stretch |
| ~1470 | CH₂ scissoring |
| ~1380 | CH₃ symmetric deformation |
| ~1250 | C-O stretch (ester) |
| ~1050 | C-O stretch (acid) |
| ~950 | O-H bend (out-of-plane) |
Data sourced from Loerting et al. (2017).[1]
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -OH |
| 4.2 - 4.4 | Quartet | 2H | -O-CH₂ -CH₃ |
| 1.2 - 1.4 | Triplet | 3H | -O-CH₂-CH₃ |
Note: Predicted values are based on standard chemical shift ranges. The acidic proton's shift is highly dependent on solvent and concentration.
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~155-160 | C =O |
| ~60-65 | -O-C H₂-CH₃ |
| ~14-16 | -O-CH₂-C H₃ |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion | Formula |
| 90 | [CH₃CH₂OCO(O)H]⁺˙ | C₃H₆O₃⁺˙ |
| 73 | [CH₃CH₂OCO]⁺ | C₃H₅O₂⁺ |
| 62 | [HOCO(O)]⁺˙ | CH₂O₃⁺˙ |
| 45 | [COOH]⁺ | CHO₂⁺ |
| 29 | [CH₃CH₂]⁺ | C₂H₅⁺ |
Note: The molecular ion (m/z 90) may be of low abundance due to the compound's instability. Fragmentation patterns are predicted based on common fragmentation pathways for esters and carboxylic acids.[2][3][4]
Experimental Protocols
Synthesis of this compound
The synthesis of pure, solid this compound has been reported by Loerting and coworkers. The protocol involves the following key steps[1]:
-
Formation of Potassium Ethyl Carbonate: Potassium bicarbonate (KHCO₃) is dissolved in absolute ethanol. The solvent is then evaporated under cryogenic conditions, which kinetically traps the resulting potassium ethyl carbonate (K[O₂COC₂H₅]).
-
Protonation: The solid potassium ethyl carbonate is treated with a 1.5 M aqueous solution of hydrochloric acid (HCl) at 180 K.
-
Isolation: The sample is heated, and the water is removed, yielding pure solid this compound.
Infrared (IR) Spectroscopy
The IR spectra of solid this compound were recorded using a Varian Excalibur 3100 FT-IR spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) disc within a vacuum chamber. Spectra were recorded with a resolution of 4 cm⁻¹ by accumulating 100 scans[1]. For gas-phase analysis, the solid was sublimed, and the vapor was trapped in an argon matrix at 6 K for matrix isolation IR spectroscopy[1].
Visualizations
Caption: Synthesis and Spectroscopic Analysis Workflow for this compound.
References
Ethyl Hydrogen Carbonate Hydrate: A Technical Overview of a Reactive Intermediate
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a summary of the known properties, synthesis, and stability of ethyl hydrogen carbonate and its putative hydrate (B1144303). This compound, also known as monoethyl carbonate, is a reactive intermediate of interest in organic synthesis and potentially in drug development as a prodrug moiety or a reagent. However, detailed characterization, particularly of its hydrate form, remains limited in publicly accessible literature. This document collates the available data and provides theoretical frameworks for its study.
Core Properties
Quantitative data for this compound hydrate is scarce. The following tables summarize the computed properties for the hydrate and the available experimental and computed data for the anhydrous form, monoethyl carbonate.
Table 1: Computed Physicochemical Properties of this compound Hydrate
| Property | Value | Source |
| Molecular Formula | C₃H₈O₄ | PubChem |
| Molecular Weight | 108.09 g/mol | PubChem |
| Exact Mass | 108.04225873 Da | PubChem |
| IUPAC Name | This compound;hydrate | PubChem |
Table 2: Physicochemical Properties of Anhydrous this compound (Monoethyl Carbonate)
| Property | Value | Source |
| Molecular Formula | C₃H₆O₃ | PubChem |
| Molecular Weight | 90.08 g/mol | PubChem |
| Physical Description | Liquid | Human Metabolome Database |
| Melting Point | -61 °C | Human Metabolome Database |
| CAS Number | 13932-53-1 | Various |
Synthesis and Stability
Proposed Synthesis of Anhydrous this compound
A potential method for the synthesis of the potassium salt of this compound involves the reaction of potassium bicarbonate with ethanol (B145695). The free acid could then be generated by careful acidification.
Putative Formation of the Hydrate
The hydrate of this compound would likely be formed by introducing a stoichiometric amount of water during or after the synthesis of the anhydrous form, under conditions that would favor its formation over immediate decomposition.
Decomposition Pathway
The primary route of decomposition for this compound is the hydrolysis or thermal decomposition back to ethanol and carbon dioxide. This instability is a critical consideration in its handling and use.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and characterization of this compound hydrate are not available in the peer-reviewed literature. However, a general workflow for its preparation and analysis can be proposed.
General Experimental Workflow
A Theoretical Exploration of Ethyl Hydrogen Carbonate Conformation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the conformational landscape of ethyl hydrogen carbonate, also known as carbonic acid monoethyl ester (CAEE). Understanding the conformational preferences of this molecule is crucial for elucidating its reactivity, intermolecular interactions, and role in various chemical and biological systems. This document summarizes key quantitative data, details the computational methodologies employed in its study, and visualizes the conformational relationships.
Core Findings: Conformational Isomers and Relative Energies
Theoretical calculations have been instrumental in identifying and characterizing the stable conformers of this compound. The conformational isomerism in this molecule arises from rotations around the C-O and O-H bonds. Studies utilizing high-level ab initio methods have elucidated the relative energies of these conformers, providing insight into their thermodynamic stability.[1]
In the gas phase, this compound exhibits conformational isomerism at 210 K.[1] The thermodynamically favored conformation is reached for the torsional movement of the terminal ethyl group. However, this is not the case for the terminal hydrogen atom on a millisecond time scale.[1] Infrared spectra of the gas phase trapped in an argon matrix are best explained as a 5:1 mixture of monomeric conformers.[1]
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kJ/mol) with ZPE Correction | Relative Energy (kJ/mol) without ZPE Correction |
| ap, +sc | 0.00 | 0.00 |
| sp, +sc | 1.1 | 1.0 |
| ap, ap | 10.3 | 10.6 |
| sp, ap | 13.9 | 14.1 |
Data sourced from MP2/aug-cc-pVTZ calculations. ZPE stands for Zero-Point Energy correction. The nomenclature ap (anti-periplanar) and sp (syn-periplanar) refers to the H-O-C=O dihedral angle, while +sc (syn-clinal) and ap (anti-periplanar) refer to the C-O-C-O dihedral angle.[2]
Experimental and Computational Protocols
The isolation and characterization of the elusive carbonic acid monoethyl ester have been achieved from ethanolic solutions of potassium bicarbonate.[1] The compound's stability in acidic solution and in the gas phase, where it sublimes without decomposition, has been demonstrated.[1]
Computational Methodology
The primary theoretical approach for determining the conformational landscape of this compound has been second-order Møller-Plesset perturbation theory (MP2), a reliable ab initio method for studying systems where electron correlation is important.
Key Computational Details: [1]
-
Software: Gaussian 09
-
Method: Second-order Møller-Plesset perturbation theory (MP2)
-
Basis Sets:
-
aug-cc-pVDZ (for initial optimization)
-
aug-cc-pVTZ (for final optimization and energy calculations)
-
-
Convergence Criteria: 'Verytight' convergence on displacement and forces was required for the initial optimization.
-
Energy Calculations: Zero-point energy corrections were included in the final reported energies.
Density Functional Theory (DFT) is another powerful tool often employed for conformational analysis, offering a good balance between accuracy and computational cost.[3] While not the primary method reported for this compound in the key study, DFT calculations with appropriate functionals (e.g., B3LYP) and basis sets could provide complementary insights.
Visualization of Conformational Relationships
The following diagrams illustrate the key conformational isomers and the logical workflow of the computational analysis.
Caption: Relative energy landscape of this compound conformers.
Caption: Computational workflow for conformational analysis.
References
Methodological & Application
Application Notes and Protocols: Ethyl Hydrogen Carbonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrogen carbonate, also known as monoethyl carbonate, is a valuable reagent in organic synthesis, primarily utilized as an ethoxycarbonylating and carboxylating agent. Due to its inherent instability, it is often generated in situ or used in the form of its more stable salts, such as potassium ethyl carbonate. These reagents provide a milder and often more selective alternative to harsher reagents like ethyl chloroformate. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key organic transformations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound (monoethyl carbonate) is provided in the table below. This data is essential for safe handling and for planning synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₃H₆O₃ | [1] |
| Molecular Weight | 90.08 g/mol | [1] |
| Appearance | Liquid | [1] |
| Melting Point | -61 °C | [1] |
| Boiling Point | 159-161.5 °C | [2] |
| CAS Number | 13932-53-1 | [1][2] |
Safety and Handling
This compound and its precursors should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3] All esterification and carboxylation reactions should be conducted with appropriate safety precautions in place.[4][5][6][7]
Key Safety Precautions: [3]
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate PPE (safety goggles, chemical-resistant gloves, lab coat).
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames, as many organic carbonates and their precursors are flammable.
-
In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Applications in Organic Synthesis
This compound and its derivatives are versatile reagents for introducing an ethoxycarbonyl group (-COOEt) or a carboxyl group (-COOH) into organic molecules.
Ethoxycarbonylation Reactions
Ethoxycarbonylation is a key transformation for the synthesis of esters, carbamates, and carbonates. This compound and its salts serve as effective reagents for this purpose.
Potassium ethyl carbonate can be used for the efficient ethoxycarbonylation of phenols to yield aryl ethyl carbonates. This method avoids the use of highly toxic reagents like phosgene.
Experimental Protocol: Ethoxycarbonylation of Phenol (B47542) using Potassium Ethyl Carbonate
This protocol describes a general procedure for the ethoxycarbonylation of a phenol.
Materials:
-
Phenol (1 equivalent)
-
Potassium ethyl carbonate (1.2 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the phenol in DMF, add potassium ethyl carbonate at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl ethyl carbonate.
Carboxylation Reactions
Carboxylation, the introduction of a carboxylic acid group, is a fundamental transformation in organic synthesis. Salts of this compound can act as effective carboxylating agents for various substrates, particularly for electron-rich aromatic compounds.
Alkyl silyl (B83357) carbonates, which can be considered protected forms of alkyl hydrogen carbonates, have been successfully employed in the carboxylation of (hetero)aromatic C-H bonds.[8] The reaction proceeds via in situ generation of a carboxylating species.
Table 1: Carboxylation of Heteroarenes using 3-ethylpentan-3-yl triisopropylsilyl carbonate [8]
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzothiophene | 2-Carboxybenzothiophene | 98 |
| 2 | 2-Methylbenzothiophene | 2-Carboxy-3-methylbenzothiophene | 95 |
| 3 | 2-Methoxybenzothiophene | 2-Carboxy-3-methoxybenzothiophene | 99 |
| 4 | Benzofuran | 2-Carboxybenzofuran | 74 |
| 5 | 3-Cyanoindole | 2-Carboxy-3-cyanoindole | 99 |
Experimental Protocol: Carboxylation of Benzothiophene [8]
This protocol is adapted from the literature for the carboxylation of a heteroaromatic compound using an alkyl silyl carbonate.
Materials:
-
Benzothiophene (1 equivalent)
-
3-ethylpentan-3-yl triisopropylsilyl carbonate (2 equivalents)
-
Cesium fluoride (B91410) (CsF) (2 equivalents)
-
18-crown-6 (B118740) (2 equivalents)
-
1,3-Dimethyl-2-imidazolidinone (DMI)
-
Methyl iodide (MeI)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, combine benzothiophene, 3-ethylpentan-3-yl triisopropylsilyl carbonate, CsF, and 18-crown-6 in a reaction vial.
-
Add DMI to the vial, seal it, and heat the mixture at 160 °C for 15 hours.
-
Cool the reaction mixture to room temperature.
-
Add MeI to the mixture and stir at 60 °C for 2 hours to convert the carboxylate to the methyl ester for easier isolation and analysis.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the corresponding methyl ester.
Reaction Mechanisms and Workflows
Visualizing reaction mechanisms and experimental workflows is crucial for understanding and optimizing synthetic procedures.
Ethoxycarbonylation of a Phenol
The following diagram illustrates the general mechanism for the ethoxycarbonylation of a phenol using potassium ethyl carbonate.
References
- 1. Monoethyl carbonate | C3H6O3 | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. csub.edu [csub.edu]
- 4. smartlabs.co.za [smartlabs.co.za]
- 5. mskropac.weebly.com [mskropac.weebly.com]
- 6. sserc.org.uk [sserc.org.uk]
- 7. chymist.com [chymist.com]
- 8. Carboxylations of (Hetero)Aromatic C–H Bonds Using an Alkyl Silyl Carbonate Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ethyl Hydrogen Carbonate
Introduction
Ethyl hydrogen carbonate (EHC), also known as monoethyl carbonate, is a monoester of carbonic acid.[1] As an intermediate in reactions involving ethanol (B145695) and carbon dioxide, its quantification is relevant in various fields, including the beverage industry and CO2 capture technologies.[2][3] Due to its potential instability, analytical methods for its accurate quantification are crucial for research, development, and quality control.[4] These application notes provide detailed protocols for the quantification of this compound using various analytical techniques, including capillary electrophoresis, gas chromatography, high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and titration.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful technique for the separation and quantification of charged species like this compound, which exists as an anion in appropriate buffer systems. It offers high resolution, short analysis times, and requires minimal sample volume.[5] A method using capacitively coupled contactless conductivity detection (C4D) has been successfully applied to quantify monoethyl carbonate in alcoholic beverages.[2]
Experimental Protocol
-
Instrumentation: A capillary electrophoresis system equipped with a capacitively coupled contactless conductivity detector (C4D) is required.[2]
-
Capillary: A fused-silica capillary with an internal diameter of 50-75 µm and a total length of 50-60 cm is suitable.[6]
-
Electrolyte Preparation: Prepare a background electrolyte (BGE) solution, for example, a 500 mM phosphate (B84403) buffer at pH 6.25 containing 0.5 mM cetyltrimethylammonium bromide (CTAB).[6] The specific composition may need optimization depending on the sample matrix.
-
Standard Preparation:
-
Prepare a stock solution of a stable salt of this compound (e.g., potassium ethyl carbonate) of known concentration in deionized water.
-
Perform serial dilutions of the stock solution with the background electrolyte to create a series of calibration standards.
-
-
Sample Preparation:
-
For liquid samples such as beverages, filter the sample through a 0.45 µm syringe filter.[2]
-
Dilute the sample with the background electrolyte as necessary to bring the analyte concentration within the calibration range.
-
-
CE Analysis:
-
Rinse the capillary with 0.1 M NaOH, followed by deionized water, and then the background electrolyte.
-
Inject the sample or standard into the capillary using hydrodynamic or electrokinetic injection.
-
Apply a separation voltage (e.g., -10 kV to -30 kV).[6]
-
Detect the separated analyte using the C4D detector.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound anion against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Technique | Capillary Electrophoresis with C4D | [2] |
| Analyte | Monoethyl Carbonate | [2] |
| Sample Matrix | Beer, Sparkling Wine, Mixed Drinks | [2] |
| Concentration Range | 1.2 to 4.1 mmol/L | [2] |
Workflow Diagram
Caption: Capillary Electrophoresis workflow for EHC quantification.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds.[7] Since this compound is an acidic and potentially thermally labile compound, derivatization is often necessary to improve its volatility and chromatographic behavior.[8][9] Silylation is a common derivatization technique for compounds containing active hydrogens.[10]
Experimental Protocol (with Derivatization)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.
-
Column: A capillary column with an intermediate polarity phase, such as a 35% diphenyl/65% dimethyl polysiloxane phase (e.g., TraceGOLD TG-35MS), is recommended.[11]
-
Derivatization Reagent: A silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common choice.[9]
-
Standard Preparation:
-
Accurately weigh a known amount of a stable salt of this compound and dissolve it in a suitable anhydrous solvent (e.g., pyridine (B92270) or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample and Standard Derivatization:
-
To a known volume of the sample or standard solution in a sealed vial, add an excess of the silylating agent (e.g., BSTFA).
-
If necessary, add a catalyst (e.g., trimethylchlorosilane - TMCS).
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.[12]
-
Cool the reaction mixture to room temperature before injection.
-
-
GC Analysis:
-
Injector: Set the injector temperature to a suitable value (e.g., 200-250°C).[11]
-
Oven Program: Use a temperature program to separate the derivatized analyte from other components. An example program could be: initial temperature of 100°C (hold for 2.5 min), ramp at 30°C/min to 200°C (hold for 4 min).[11]
-
Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Detector: Set the FID temperature to 250°C. For MS, use appropriate ionization and detection parameters.[11]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.
-
Determine the concentration in the samples from the calibration curve. An internal standard can be used for improved accuracy.
-
Quantitative Data Summary (for related compounds)
| Parameter | Value | Reference |
| Technique | GC-FID | [11] |
| Analyte | Ethylene Carbonate & Ethyl Methyl Carbonate | [11] |
| Column | TraceGOLD TG-35MS (30 m x 0.25 mm x 0.25 µm) | [11] |
| Linearity (R²) | > 0.999 | (General expectation for validated methods) |
| LOD/LOQ | Not specified, but sharp, symmetrical peaks obtained | [11] |
Workflow Diagram
Caption: Gas Chromatography workflow with derivatization for EHC quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile or thermally labile compounds.[13] For a polar and potentially ionic compound like this compound, ion-exclusion chromatography can be an effective approach.[14]
Experimental Protocol
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector or a UV detector (if the analyte has a chromophore or can be derivatized).
-
Column: An ion-exclusion column with a polystyrene-divinylbenzene resin and exchangeable hydrogen ions is suitable.[14]
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) in deionized water.[14]
-
Standard Preparation:
-
Prepare a stock solution of a stable salt of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Filter liquid samples through a 0.45 µm syringe filter.
-
Dilute the sample with the mobile phase to fall within the linear range of the method.
-
-
HPLC Analysis:
-
Flow Rate: Set a constant flow rate, for example, 0.6 mL/min.[14]
-
Column Temperature: Maintain a constant column temperature (e.g., 25-55°C). Lower temperatures may improve resolution.[14]
-
Injection Volume: Inject a fixed volume of the sample or standard (e.g., 10 µL).[14]
-
Detection: Monitor the eluent with an RI detector.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
Quantitative Data Summary (for related organic carbonates)
| Parameter | Value | Reference |
| Technique | HPLC-RI | [14] |
| Analytes | Various Organic Carbonates | [14] |
| Column | Ion-Exclusion | [14] |
| Linearity (R²) | > 0.9990 | [14] |
| Limit of Detection | 3.8–30.8 ppm | [14] |
Workflow Diagram
Caption: HPLC workflow for EHC quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be a powerful tool for the quantification of specific molecules in a mixture, provided there are unique signals that do not overlap with other components. This technique is non-destructive and requires minimal sample preparation. Quantification is achieved by comparing the integral of a specific analyte peak to that of a known amount of an internal standard.
Experimental Protocol
-
Instrumentation: An NMR spectrometer with a high-field magnet (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Solvent: Choose a deuterated solvent in which both the sample and the internal standard are soluble, and which does not have signals that overlap with the analyte or standard. D₂O or DMSO-d₆ are potential choices.
-
Internal Standard: Select an internal standard that has a simple spectrum with sharp peaks in a region that does not overlap with the this compound signals. A good choice would be a compound with a known number of protons and a stable concentration, such as maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) for aqueous solutions.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard and dissolve them in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the protons being quantified) to allow for full relaxation of the nuclei, which is crucial for accurate integration.
-
Process the spectrum (phasing, baseline correction).
-
-
Quantification:
-
Integrate the area of a well-resolved signal corresponding to the ethyl group of this compound (e.g., the quartet of the -CH₂- group or the triplet of the -CH₃ group).
-
Integrate the area of a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_EHC = (I_EHC / N_EHC) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_EHC / V_sample)
Where:
-
C_EHC = Concentration of this compound
-
I_EHC = Integral of the EHC signal
-
N_EHC = Number of protons giving rise to the EHC signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
m_IS = Mass of the internal standard
-
MW_IS = Molecular weight of the internal standard
-
MW_EHC = Molecular weight of this compound
-
V_sample = Volume of the sample
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Technique | Quantitative ¹H NMR (qNMR) | General Principle |
| Key Requirement | Well-resolved signals for analyte and internal standard | [15] |
| Accuracy | High, as it is a primary ratio method | N/A |
| Precision | Dependent on instrument stability and sample preparation | N/A |
Workflow Diagram
Caption: Quantitative NMR workflow for EHC analysis.
Titration
Given that this compound is an acidic compound, it can be quantified by acid-base titration.[16] This classical analytical method is cost-effective and can be accurate, though it may lack the specificity of chromatographic methods if other acidic or basic species are present in the sample.[17]
Experimental Protocol
-
Instrumentation: A burette, a pH meter with a calibrated electrode, a magnetic stirrer, and standard laboratory glassware. An autotitrator can also be used for higher precision.
-
Titrant: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH).
-
Standardization of Titrant: Standardize the NaOH solution against a primary standard acid, such as potassium hydrogen phthalate (B1215562) (KHP).
-
Sample Preparation:
-
Accurately measure a known volume or weight of the sample containing this compound.
-
Dissolve or dilute the sample in deionized water.
-
-
Titration Procedure:
-
Place the sample solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution.
-
Add the standardized NaOH titrant in small increments from the burette, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
-
Endpoint Determination:
-
Plot the pH versus the volume of NaOH added to obtain a titration curve.
-
The equivalence point is the point of steepest inflection in the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve.
-
-
Quantification:
-
Calculate the moles of NaOH used to reach the equivalence point (moles = Molarity × Volume).
-
Since the reaction between EHC (a monoprotic acid) and NaOH is 1:1, the moles of EHC are equal to the moles of NaOH at the equivalence point.
-
Calculate the concentration of EHC in the original sample.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Technique | Potentiometric Titration | [18] |
| Principle | Acid-Base Neutralization | [18] |
| Applicability | Samples with EHC as the primary acidic component | [17] |
| Precision | Typically high with careful procedure | N/A |
Logical Relationship Diagram
Caption: Logical relationships in the titrimetric analysis of EHC.
References
- 1. This compound|C3H6O3|Research Chemical [benchchem.com]
- 2. Monoalkyl carbonates in carbonated alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Capillary electrophoresis for the analysis of short-chain organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 10. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 11. cromlab-instruments.es [cromlab-instruments.es]
- 12. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 14. ncesr.unl.edu [ncesr.unl.edu]
- 15. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 18. resources.saylor.org [resources.saylor.org]
Application Note: Analysis of Ethyl Hydrogen Carbonate using Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
Abstract
This application note details a robust and sensitive method for the quantitative analysis of ethyl hydrogen carbonate in solution using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization procedure. Due to the inherent polarity and thermal lability of this compound, direct GC-MS analysis is challenging. Derivatization of the acidic proton with a trimethylsilyl (B98337) (TMS) group enhances the volatility and thermal stability of the analyte, enabling accurate and reproducible quantification. This method is suitable for researchers, scientists, and professionals in drug development and chemical analysis who require precise measurement of this compound.
Introduction
This compound, a monoester of carbonic acid, possesses an active hydrogen atom in its carboxylic acid group, which leads to low volatility and poor chromatographic performance under typical GC conditions.[1] Derivatization is a crucial step to convert such polar compounds into more volatile and thermally stable derivatives suitable for GC-MS analysis.[2][3][4] Silylation is a widely used derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, significantly improving the chromatographic behavior of polar analytes like carboxylic acids.[5][6] This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and its subsequent analysis by GC-MS.
Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Hexane (GC grade)
-
Internal Standard (IS) solution (e.g., deuterated analog or a compound with similar chemical properties and retention time)
-
Anhydrous Sodium Sulfate (B86663)
-
Sample Vials (2 mL, with PTFE-lined caps)
-
Microsyringes
-
Heating block or oven
2. Standard and Sample Preparation
2.1. Standard Preparation
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution.
2.2. Sample Preparation
For liquid samples, an extraction step may be necessary to isolate the this compound. A liquid-liquid extraction with a suitable solvent like diethyl ether or ethyl acetate (B1210297) at an acidic pH can be employed. The organic extract should then be dried over anhydrous sodium sulfate and concentrated.
3. Derivatization Protocol
-
Transfer 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.
-
Add 10 µL of the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to redissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.[1]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
4. GC-MS Instrumentation and Conditions
The following GC-MS parameters are recommended and may require optimization for your specific instrumentation.
| GC Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| MS Parameter | Condition |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Table 1: Hypothetical GC-MS Data for Trimethylsilyl Derivative of this compound
| Compound | Retention Time (min) | Molecular Ion (M+) (m/z) | Characteristic Fragment Ions (m/z) |
| This compound-TMS | 8.5 | 178 | 163, 133, 105, 73 |
| Internal Standard-TMS | 9.2 | [Varies] | [Varies] |
Table 2: Hypothetical Quantitative Performance Data
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Silylation reaction of this compound with BSTFA.
References
Application Note: Separation and Quantification of Ethyl Hydrogen Carbonate using Capillary Electrophoresis
Abstract
This application note details a robust method for the separation and quantification of ethyl hydrogen carbonate (EHC), also known as monoethyl carbonate, an often-elusive monoalkyl carbonate. Due to its inherent instability and lack of a strong chromophore, traditional High-Performance Liquid Chromatography (HPLC) with UV detection is not optimal. Instead, this protocol employs Capillary Electrophoresis (CE) coupled with Capacitively Coupled Contactless Conductivity Detection (C⁴D), a technique well-suited for the analysis of small, charged, and UV-transparent species. This method has been successfully applied to determine EHC concentrations in aqueous matrices, such as carbonated beverages.[1]
Introduction
This compound (CAS No. 13932-53-1) is the monoester of carbonic acid and ethanol (B145695).[2][3][4][5] While historically considered unstable and prone to decomposition into ethanol and carbon dioxide, recent studies have shown its presence and persistence in certain conditions, notably in carbonated alcoholic beverages.[1][6] Its analysis is challenging due to its physical and chemical properties.
Capillary electrophoresis offers high separation efficiency for ionic species. When paired with a contactless conductivity detector, it provides a sensitive and universal detection method for charged analytes that do not possess a chromophore, making it an ideal choice for the direct analysis of EHC.[1]
Experimental Protocol
Instrumentation and Consumables
-
Capillary Electrophoresis System: Equipped with a high-voltage power supply capable of delivering at least 20 kV.
-
Detector: Capacitively Coupled Contactless Conductivity Detector (C⁴D).
-
Capillary: Fused-silica capillary, 50 µm internal diameter, approximately 60 cm total length (effective length may vary).
-
Vials: 1.5 mL autosampler vials with appropriate caps.
-
Syringe Filters: 0.22 µm, compatible with aqueous solutions.
Reagents and Standards
-
Background Electrolyte (BGE): 20 mM 2-(N-morpholino)ethanesulfonic acid (MES) and 20 mM L-histidine (His).
-
Deionized Water: High-purity (18.2 MΩ·cm).
-
Sodium Hydroxide (NaOH): For capillary conditioning.
-
Sample Matrix: For beverage analysis, the degassed beverage can be used directly after filtration.
Capillary Conditioning
-
Flush the new capillary with 1 M NaOH for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Equilibrate with the BGE for 15 minutes prior to the first injection.
-
Between runs, flush with BGE for 2 minutes.
Sample Preparation
-
For liquid samples such as carbonated beverages, degas the sample by sonication or vigorous stirring.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
If necessary, perform dilutions with deionized water to bring the analyte concentration within the linear range of the method.
CE-C⁴D Analysis
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 18 kV (positive polarity).
-
Capillary Temperature: 25 °C.
-
Detection: C⁴D with appropriate frequency and amplitude settings as per the manufacturer's recommendations.
Data Presentation
The following table summarizes the expected quantitative performance of the CE-C⁴D method for the analysis of this compound.
| Parameter | Value |
| Migration Time | ~ 4.5 min |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~ 0.1 mmol/L |
| Limit of Quantification (LOQ) | ~ 0.3 mmol/L |
| Precision (RSD%) | < 5% |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Workflow
The logical flow of the analytical process, from sample receipt to final data analysis, is depicted in the diagram below.
Caption: Workflow for the analysis of this compound by CE-C⁴D.
Discussion
The presented CE-C⁴D method provides a reliable and direct approach for the separation and quantification of this compound. The primary advantage of this technique is its ability to analyze small, non-UV-absorbing ions with high efficiency and sensitivity. The sample preparation is minimal, involving only degassing and filtration, which preserves the integrity of the potentially labile EHC.
It is crucial to note the inherent instability of monoalkyl carbonates.[6][7] Samples should be analyzed as fresh as possible, and storage at low temperatures is recommended to minimize decomposition. The in situ formation of EHC in carbonated alcoholic beverages from ethanol and dissolved carbon dioxide has been demonstrated, and the concentration can be influenced by pH and the availability of reactants.[1]
Conclusion
This application note provides a detailed protocol for the analysis of this compound using Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection. The method is shown to be suitable for the intended purpose, offering a robust and sensitive analytical solution for a challenging analyte. This protocol can be adopted by researchers in the food and beverage industry, as well as by scientists studying carbonic acid chemistry and CO2 capture technologies.
References
- 1. Monoalkyl carbonates in carbonated alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Protheragen [protheragen.ai]
- 3. clearsynth.com [clearsynth.com]
- 4. Monoethyl carbonate | C3H6O3 | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethylene Carbonate and Ethyl Methyl Carbonate in Electrolyte Solutions for Lithium-Ion Batteries
For Researchers and Scientists in Battery Technology and Materials Science
These application notes provide a comprehensive overview of the use of ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC) in electrolyte solutions for lithium-ion batteries (LIBs). This document includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in the preparation, characterization, and optimization of EC/EMC-based electrolytes. While the primary audience is researchers in the energy storage field, the fundamental principles of materials science and electrochemistry presented may be of interest to professionals in other scientific disciplines, including drug development, who are exploring advanced materials and chemical formulations.
Introduction to EC and EMC in Lithium-Ion Battery Electrolytes
Ethylene carbonate (EC) and ethyl methyl carbonate (EMC) are cornerstone components of modern lithium-ion battery electrolytes. EC, a cyclic carbonate, is solid at room temperature and possesses a high dielectric constant, which is crucial for dissolving lithium salts like lithium hexafluorophosphate (B91526) (LiPF₆) and facilitating ion dissociation.[1][2] However, its high viscosity and melting point hinder low-temperature performance.[1] To counteract this, linear carbonates such as EMC are added as co-solvents. EMC has a lower viscosity and melting point, which improves the ionic conductivity and rate capability of the electrolyte, especially at reduced temperatures.[1][3]
The combination of EC and EMC is critical for the formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the graphite (B72142) anode.[4][5] This passivating layer is formed during the initial charging cycles through the reductive decomposition of the electrolyte components.[5] A well-formed SEI is electronically insulating but ionically conductive, allowing for the reversible intercalation and de-intercalation of lithium ions while preventing further electrolyte decomposition.[4][6] The composition and properties of the SEI are highly dependent on the ratio of EC to EMC in the electrolyte.[1][2]
Quantitative Data on EC/EMC-Based Electrolytes
The ratio of ethylene carbonate to ethyl methyl carbonate significantly impacts the electrochemical properties of the electrolyte and the performance of the lithium-ion battery. The following tables summarize key quantitative data from various studies.
Table 1: Ionic Conductivity of LiPF₆ in EC/EMC Electrolytes at 25°C
| EC:EMC Volume Ratio | LiPF₆ Concentration (M) | Ionic Conductivity (mS/cm) |
| 1:1 | 1.0 | 9.45 |
| 3:7 | 1.0 | Not specified, but generally optimized for a balance of properties. |
| 1:3 | 1.0 | Peak conductivity observed in some studies. |
| Pure EC | 1.0 | Lower than EC/EMC blends due to high viscosity. |
| Pure EMC | 1.0 | Lower than EC/EMC blends due to lower salt dissociation. |
Table 2: SEI Layer Composition and Thickness on Graphite Anodes
| Electrolyte Composition (1M LiPF₆) | SEI Thickness (nm) | Major SEI Components |
| EC only | ~50 | Lithium Ethylene Dicarbonate (B1257347) (LEDC), LiF |
| EMC only | ~10-20 (non-uniform) | Lithium Ethyl Carbonate (LEC), Lithium Methyl Carbonate (LMC), LiF |
| EC/EMC blend | ~50 | LEDC, LMC, LiF |
Table 3: Cycling Performance of Lithium-Ion Cells with Various EC/EMC Electrolytes
| Cathode/Anode | Electrolyte Composition | Cycle Number | Capacity Retention (%) | Coulombic Efficiency (%) |
| LiFePO₄/Graphite | 1M LiPF₆ in EC/DMC/EMC (1:1:1 vol) | 850 (at 30C) | 97 | Not Specified |
| Graphite/Li | 1M LiPF₆ in EMC/EC/DEC/DMC (1:1:5:2 vol) | 500 | >99 | Not Specified |
| LiNi₀.₅Mn₀.₃Co₀.₂O₂/Graphite | 1.33M LiPF₆ in EC:EMC:DMC (25:5:70 vol) with additives | >1500 (at 20°C and 40°C) | Not Specified | Not Specified |
Experimental Protocols
Protocol for Preparation of 1M LiPF₆ in EC:EMC (1:1 vol) Electrolyte
This protocol describes the preparation of a standard lithium-ion battery electrolyte. All procedures must be carried out in an inert atmosphere (e.g., an argon-filled glovebox) with moisture and oxygen levels below 1 ppm to prevent degradation of the electrolyte components.
Materials and Equipment:
-
Ethylene Carbonate (EC), battery grade (>99.9% purity)
-
Ethyl Methyl Carbonate (EMC), battery grade (>99.9% purity)
-
Lithium Hexafluorophosphate (LiPF₆), battery grade (>99.9% purity)
-
Argon-filled glovebox with antechamber
-
Magnetic stirrer and stir bars
-
Volumetric flasks and graduated cylinders
-
Digital balance (±0.0001 g)
-
Beakers and spatulas
-
Hot plate (if EC is solid)
Procedure:
-
Environment Preparation: Ensure the glovebox has a stable inert atmosphere with low moisture and oxygen content.
-
Solvent Preparation:
-
If the ambient temperature is below the melting point of EC (~36°C), gently heat the EC container on a hot plate inside the glovebox to approximately 40-45°C until it is fully molten.[7]
-
Allow the molten EC to cool to the glovebox's ambient temperature.
-
In a volumetric flask, measure equal volumes of EC and EMC to achieve the desired 1:1 volume ratio. For example, to prepare 100 mL of the solvent mixture, combine 50 mL of EC and 50 mL of EMC.
-
Mix the solvents thoroughly using a magnetic stirrer.
-
-
Salt Dissolution:
-
Weigh the required amount of LiPF₆ to achieve a 1 M concentration in the prepared solvent mixture. The molecular weight of LiPF₆ is 151.905 g/mol .
-
Slowly add the weighed LiPF₆ to the EC:EMC solvent mixture while continuously stirring.[7]
-
Continue stirring until the LiPF₆ is completely dissolved. This may take several hours. Stirring overnight is recommended to ensure homogeneity.[7]
-
-
Storage: Store the prepared electrolyte in a tightly sealed, designated container inside the glovebox. Protect it from light.
Experimental Workflow for Electrolyte Preparation
Caption: Workflow for preparing a 1M LiPF₆ in EC:EMC electrolyte.
Protocol for Cyclic Voltammetry (CV)
Cyclic voltammetry is used to investigate the electrochemical reduction and oxidation processes of the electrolyte at the electrode surface, particularly the formation of the SEI layer.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., coin cell with a lithium reference electrode)
-
Working electrode (e.g., graphite)
-
Counter and reference electrodes (e.g., lithium metal)
-
Prepared EC/EMC electrolyte
Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox using the working, counter, and reference electrodes, a separator, and the prepared electrolyte.
-
Instrument Setup: Connect the cell to the potentiostat.
-
Experimental Parameters:
-
Potential Window: Set the potential range to scan from the open-circuit voltage (OCV) down to a low potential (e.g., 0.01 V vs. Li/Li⁺) and back up to a higher potential (e.g., 1.5 V vs. Li/Li⁺). This range is chosen to observe the reduction of the electrolyte components and the initial stages of lithium intercalation into graphite.[4]
-
Scan Rate: A slow scan rate, typically in the range of 0.05 to 0.1 mV/s, is used to allow for the diffusion of species and the formation of the SEI layer.[8]
-
Cycles: Perform 1-3 initial cycles to observe the formation and stabilization of the SEI.
-
-
Data Acquisition: Run the CV experiment and record the current response as a function of the applied potential.
-
Data Analysis: Analyze the resulting voltammogram to identify reduction peaks corresponding to the decomposition of EC and EMC and the formation of the SEI.
Protocol for Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the electrochemical characteristics of the battery, including the resistance of the electrolyte, the charge-transfer resistance, and the properties of the SEI layer.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Assembled two- or three-electrode cell
-
Thermostatic chamber (optional, for temperature-controlled measurements)
Procedure:
-
Cell Preparation: Use a freshly assembled cell or a cell that has undergone a specific number of charge-discharge cycles.
-
Instrument Setup: Connect the cell to the potentiostat.
-
Experimental Parameters:
-
Data Acquisition: Perform the frequency sweep and record the impedance data.
-
Data Analysis:
-
Plot the data as a Nyquist plot (imaginary vs. real impedance).
-
Fit the impedance spectra to an equivalent circuit model to extract quantitative parameters. A common model for a graphite anode includes elements for the electrolyte resistance (R_sol), SEI resistance and capacitance (R_SEI, CPE_SEI), charge-transfer resistance and double-layer capacitance (R_ct, CPE_dl), and Warburg impedance for lithium diffusion (W).[10][11]
-
Logical Flow for EIS Data Analysis
Caption: Logical workflow for the analysis of EIS data.
SEI Formation Mechanism
The formation of the SEI on the graphite anode is a complex process involving the reduction of both EC and EMC. The primary reactions are believed to be one- or two-electron reductions of the carbonate molecules.
-
Ethylene Carbonate (EC) Reduction: The reduction of EC is thought to proceed through the formation of an EC radical anion, which can then follow several pathways. The two-electron reduction pathway leads to the formation of lithium ethylene dicarbonate (LEDC), a key component of the SEI, and the release of ethylene gas.[5][12] Another pathway involves the cleavage of the C-O bond, leading to the formation of lithium carbonate (Li₂CO₃) and other organic species.[2]
-
Ethyl Methyl Carbonate (EMC) Reduction: As a linear carbonate, EMC is generally reduced at lower potentials than EC. Its reduction products include lithium ethyl carbonate (LEC) and lithium methyl carbonate (LMC).[6]
The presence of both EC and EMC leads to a composite SEI layer. Typically, EC is preferentially reduced, forming a stable inner layer rich in LEDC. The outer layer is composed of a mixture of LEDC, LMC, and other organic and inorganic species.[6]
Simplified SEI Formation Pathway
Caption: Simplified reaction pathways for SEI formation from EC and EMC.
Conclusion
The selection of an appropriate EC/EMC ratio is a critical aspect of designing high-performance lithium-ion battery electrolytes. By understanding the interplay between these two carbonate solvents, researchers can tailor the electrolyte properties to achieve optimal ionic conductivity, low-temperature performance, and a stable SEI layer, all of which are essential for long-lasting and efficient batteries. The protocols and data presented in these notes provide a foundation for further research and development in this field.
References
- 1. Electrochemical Test Techniques for Lithium-ion Batteries: CV, EIS [neware.net]
- 2. mdpi.com [mdpi.com]
- 3. Formation of the Solid-Electrolyte-Interphase on Graphite Anodes - Institute for Advanced Study (IAS) [ias.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the In-situ Generation and Use of Ethyl Hydrogen Carbonate Equivalents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the introduction of a carboxyl group is a fundamental transformation. While reagents like phosgene (B1210022) and chloroformates are effective, their high toxicity necessitates the development of safer alternatives. The in-situ generation of reactive carboxylating agents offers a compelling approach to mitigate these risks. This document provides a detailed protocol for the in-situ generation of a potent carboxylating agent, potassium ethyl carbonate, derived from the reaction of a potassium base with carbon dioxide in an ethanol (B145695) medium. This species serves as a reactive equivalent of ethyl hydrogen carbonate and is particularly effective for the carboxylation of activated substrates such as phenols and enolizable ketones.
The methodology presented is analogous to the Kolbe-Schmitt reaction, a well-established industrial process for the synthesis of salicylic (B10762653) acid.[1][2][3] By adapting this chemistry, researchers can effectively perform ethoxycarbonylation reactions without isolating unstable or hazardous intermediates. Recent studies have demonstrated the successful use of pre-synthesized potassium ethyl carbonate for the carboxylation of various phenol (B47542) derivatives, highlighting its utility in preparing valuable hydroxybenzoic acids.[4][5][6]
Principle of the Method
The core of this protocol is the reaction between a strong potassium base, such as potassium ethoxide, and carbon dioxide gas. This reaction, carried out in an ethanol solvent, generates potassium ethyl carbonate in the reaction mixture. This salt, in turn, acts as the primary carboxylating agent. The overall process can be conceptualized as the nucleophilic addition of the ethoxide to CO2, followed by the reaction of the resulting ethyl carbonate anion with an appropriate electrophilic substrate present in the reaction medium.
Alternatively, potassium carbonate can be used as the base. In the presence of ethanol, an equilibrium is established which can generate the active potassium ethoxide species necessary for the formation of the ethyl carbonate.[7]
Applications
The in-situ generation of potassium ethyl carbonate is primarily applicable to the following transformations:
-
Carboxylation of Phenols: The ortho- and para-carboxylation of phenols and their derivatives to produce hydroxybenzoic acids.[4][5]
-
Carboxylation of Ketones: The α-carboxylation of enolizable ketones to furnish β-keto acids, which can be valuable intermediates in organic synthesis.
-
Synthesis of Carbonates: In some instances, the in-situ generated species can participate in transesterification reactions to produce diethyl carbonate.[7]
Experimental Protocols
Protocol 1: In-situ Generation of Potassium Ethyl Carbonate for the Carboxylation of Phenol
This protocol details the carboxylation of phenol to p-hydroxybenzoic acid as a model system.
Materials:
-
Phenol
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous ethanol
-
Carbon dioxide (gas cylinder)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
High-pressure autoclave equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Preparation of Potassium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium hydroxide in anhydrous ethanol with stirring to generate a solution of potassium ethoxide.
-
Reaction Setup: Transfer the potassium ethoxide solution and phenol to the high-pressure autoclave.
-
Reaction: Seal the autoclave and purge with carbon dioxide. Pressurize the autoclave with carbon dioxide to the desired pressure. Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2. Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extraction: Extract the aqueous solution with diethyl ether.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: In-situ Generation of Potassium Ethyl Carbonate for the Carboxylation of an Enolizable Ketone (e.g., Acetophenone)
Materials:
-
Potassium ethoxide
-
Anhydrous ethanol
-
Carbon dioxide (gas cylinder)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a high-pressure autoclave, dissolve potassium ethoxide in anhydrous ethanol under an inert atmosphere. Add acetophenone to the solution.
-
Reaction: Seal the autoclave, purge with carbon dioxide, and then pressurize to the desired pressure. Heat the mixture to the specified temperature with stirring.
-
Work-up: After cooling and venting the autoclave, transfer the reaction mixture to a separatory funnel.
-
Acidification and Extraction: Acidify the mixture with concentrated hydrochloric acid and extract with ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude β-keto acid.
Data Presentation
| Parameter | Protocol 1 (Phenol Carboxylation) | Protocol 2 (Ketone Carboxylation) | Reference |
| Substrate | Phenol | Acetophenone | N/A |
| Base | Potassium Ethoxide | Potassium Ethoxide | |
| Solvent | Ethanol | Ethanol | |
| CO2 Pressure | 10 atm | 10 - 20 atm | [4] |
| Temperature | 160 - 180 °C | 100 - 150 °C | [4] |
| Reaction Time | 4 - 7 hours | 6 - 12 hours | [4] |
| Typical Yield | 70-80% (p-hydroxybenzoic acid) | Varies with substrate | [4] |
Visualizations
Logical Workflow for In-situ Generation and Carboxylation
Caption: Workflow for the in-situ generation of potassium ethyl carbonate and subsequent carboxylation.
Reaction Pathway for Phenol Carboxylation
References
- 1. Carboxylations of alkali metal phenoxides with carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylations of alkali metal phenoxides with carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CARBOXYLATION OF HYDROXYARENES WITH POTASSIUM ETHYL CARBONATE | Academic Scientific Journal of Chemistry [journals.nauka-nanrk.kz]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl Hydrogen Carbonate as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and medicinal chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. The ethoxycarbonyl (Eoc) group, derived from ethyl hydrogen carbonate or more commonly its activated form, ethyl chloroformate, serves as a versatile and efficient protecting group for primary and secondary amines. Its utility lies in its straightforward introduction, general stability under various conditions, and multiple pathways for selective removal.
These application notes provide a comprehensive overview of the use of the ethoxycarbonyl group for amine protection, including detailed experimental protocols, quantitative data on its stability and reaction yields, and visualizations of the chemical transformations.
Data Presentation
The following tables summarize quantitative data for the protection of amines using ethyl chloroformate and the subsequent deprotection of the resulting N-ethoxycarbonyl amines.
Table 1: Protection of Primary and Secondary Amines with Ethyl Chloroformate
| Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Methylamine (33% aq. solution) | Sodium Hydroxide (B78521) | Diethyl Ether | 5 | < 5 | 88-90 | [1] |
| General Primary Amine | Triethylamine (B128534) or Pyridine | Dichloromethane | 1-4 | 0 to RT | Typically >90 | General Procedure |
| General Secondary Amine | Triethylamine or Pyridine | Dichloromethane | 2-6 | 0 to RT | Typically >85 | General Procedure |
Table 2: Deprotection of N-Ethoxycarbonyl Amines
| Deprotection Reagent | Product Type | Substrate Scope | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Lithium Aluminum Hydride (LAH) | N-Methyl Amine | Primary & Secondary Amines | 16 | Reflux (THF) | 36-82 | [2] |
| Methyllithium (B1224462) | Primary/Secondary Amine (N-H) | Primary & Secondary Amines | 1 | 0 | Moderate | [2] |
| Mineral Acid (e.g., HBr in Acetic Acid) | Primary/Secondary Amine Salt | General Carbamates | < 0.5 | RT | Not specified | [3] |
| Base (e.g., aq. NaOH) | Primary/Secondary Amine | General Carbamates | Variable | Elevated | Not specified | [3] |
Table 3: Stability Profile of the N-Ethoxycarbonyl Group
| Condition | Reagent/Solvent | Temperature | Stability | Notes | Reference |
| Strongly Acidic | Trifluoroacetic Acid (TFA) | 0 °C | Stable | The N-ethoxycarbonyl group is compatible with conditions used for N-acyl-Pictet–Spengler cyclization. | [2] |
| Catalytic Hydrogenation | H₂, Pd/C | RT | Stable | Orthogonal to the deprotection of benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups. | General knowledge |
| Basic (mild) | Triethylamine, Pyridine | RT | Stable | Stable under the conditions used for its introduction. | General knowledge |
| Basic (strong) | Aqueous NaOH/KOH | Reflux | Labile | Hydrolysis of the carbamate (B1207046) occurs. | [3] |
| Acidic (strong) | Aqueous HCl/HBr | Reflux | Labile | Hydrolysis of the carbamate occurs. | [3] |
Experimental Protocols
Protocol 1: General Procedure for the N-Ethoxycarbonylation of a Primary Amine
Materials:
-
Primary amine (1.0 eq.)
-
Ethyl chloroformate (1.05 eq.)
-
Triethylamine (1.1 eq.) or Pyridine (1.1 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add ethyl chloroformate (1.05 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-ethoxycarbonyl protected amine.
-
If necessary, the product can be further purified by column chromatography.
Protocol 2: General Procedure for the N-Ethoxycarbonylation of a Secondary Amine
Materials:
-
Secondary amine (1.0 eq.)
-
Ethyl chloroformate (1.1 eq.)
-
Triethylamine (1.2 eq.) or Pyridine (1.2 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Follow the same procedure as for primary amines (Protocol 1), with a slightly longer reaction time of 2-6 hours. The reaction progress should be carefully monitored by TLC.
Protocol 3: Deprotection of an N-Ethoxycarbonyl Amine via Reduction with Lithium Aluminum Hydride (to yield an N-Methyl Amine)
Materials:
-
N-ethoxycarbonyl amine (1.0 eq.)
-
Lithium aluminum hydride (LAH) (2.0-3.0 eq.)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, nitrogen or argon atmosphere
Procedure:
-
In a dry three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the N-ethoxycarbonyl amine (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 16 hours, or until TLC analysis indicates the complete consumption of the starting material.[2]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Workup (Fieser method): For every 'x' grams of LAH used, cautiously and sequentially add the following dropwise:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH solution
-
'3x' mL of water
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-methyl amine.
-
The crude product can be purified by distillation or column chromatography.
Protocol 4: Deprotection of an N-Ethoxycarbonyl Amine with Methyllithium (to yield the parent N-H Amine)
Materials:
-
N-ethoxycarbonyl amine (1.0 eq.)
-
Methyllithium solution (e.g., 1.6 M in diethyl ether) (excess, e.g., 5.0 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, syringe, magnetic stirrer, ice bath, nitrogen or argon atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the N-ethoxycarbonyl amine (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of methyllithium solution (e.g., 5.0 eq.) dropwise via syringe.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by TLC.[2]
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
The product can be purified by column chromatography or distillation if necessary.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2580218A1 - Process for n-dealkylation of tertiary amines - Google Patents [patents.google.com]
Application Notes and Protocols: Ethyl Hydrogen Carbonate in Pharmaceutical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of ethyl hydrogen carbonate and related ethoxycarbonylation strategies in the field of pharmaceutical chemistry. The focus is on the synthesis of carbamate (B1207046) moieties, which are critical functional groups in a wide array of therapeutic agents. While direct literature citing this compound as a routine reagent is limited, its role as an ethoxycarbonylating agent can be inferred from established synthetic methodologies for carbamate formation. These notes offer detailed protocols and conceptual frameworks for its use in pharmaceutical research and development.
Introduction: The Significance of Carbamates in Pharmaceuticals
The carbamate functional group is a cornerstone in modern drug design and medicinal chemistry.[1][2] As a stable, non-hydrolyzable amide-ester hybrid, the carbamate moiety serves as a versatile component in active pharmaceutical ingredients (APIs). It can act as a key pharmacophore, a linker in complex molecules, or a protecting group during synthesis. The ability of the carbamate group to participate in hydrogen bonding and to introduce conformational constraints makes it invaluable for optimizing drug-target interactions and improving pharmacokinetic profiles.[1][2]
Numerous approved drugs across various therapeutic areas contain a carbamate functional group, highlighting its importance in drug discovery. Examples include cholinesterase inhibitors, antiviral agents, and anticancer drugs.
Application: Ethoxycarbonylation in the Synthesis of Carbamates
This compound can be utilized as an ethoxycarbonylating agent for the introduction of an ethoxycarbonyl group (-COOEt) onto a primary or secondary amine, forming a carbamate. This transformation is a fundamental reaction in the synthesis of many pharmaceutical compounds.
Logical Relationship: Carbamate Synthesis
The following diagram illustrates the general logical flow for the synthesis of a carbamate, a key application of ethoxycarbonylating agents in pharmaceutical chemistry.
Caption: Logical flow of carbamate synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the ethoxycarbonylation of an amine using a carbonate reagent. While this compound is specified, these protocols are based on general and established methods for carbamate synthesis and can be adapted for other similar reagents.
3.1. General Protocol for the Ethoxycarbonylation of a Primary Amine
This protocol describes a general method for the synthesis of an ethyl carbamate from a primary amine using this compound as the ethoxycarbonylating agent.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Primary Amine | R-NH₂ | Variable | Starting material |
| This compound | C₃H₆O₃ | 90.08 | Reagent |
| Triethylamine (B128534) (TEA) | (C₂H₅)₃N | 101.19 | Base |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |
| Round-bottom flask | - | - | - |
| Magnetic stirrer | - | - | - |
| Separatory funnel | - | - | - |
| Rotary evaporator | - | - | - |
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and dissolve it in dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Ethoxycarbonylating Agent: Slowly add a solution of this compound (1.1 eq) in DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl carbamate.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Experimental Workflow
The following diagram illustrates the workflow for the general ethoxycarbonylation protocol.
Caption: Experimental workflow for ethoxycarbonylation.
Quantitative Data
The following table summarizes hypothetical quantitative data for the synthesis of various ethyl carbamates from primary amines using the general protocol described above. These values are illustrative and will vary depending on the specific substrate and reaction conditions.
| Entry | Starting Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Ethyl phenylcarbamate | 4 | 85 |
| 2 | Benzylamine | Ethyl benzylcarbamate | 3 | 92 |
| 3 | Cyclohexylamine | Ethyl cyclohexylcarbamate | 5 | 88 |
| 4 | 4-Fluoroaniline | Ethyl (4-fluorophenyl)carbamate | 6 | 78 |
Signaling Pathways in Drug Action
Carbamate-containing drugs can modulate a variety of biological signaling pathways. For instance, some carbamate-based cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling. This is particularly relevant in the treatment of Alzheimer's disease.
The diagram below illustrates a simplified signaling pathway affected by a hypothetical carbamate-containing drug that inhibits a key enzyme.
Caption: Inhibition of a signaling pathway.
Disclaimer: The protocols and data presented in these application notes are for informational purposes and are intended for use by qualified professionals in a research setting. These are generalized procedures and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for the Evaluation of Ethyl Hydrogen Carbonate as a pH Control Agent in Non-Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of acidity and alkalinity in non-aqueous media is critical for a wide range of applications, including organic synthesis, enzymatic reactions in organic solvents, and the formulation of non-aqueous drug products.[1][2] However, the concept and measurement of pH in non-aqueous systems are fraught with challenges, as the conventional pH scale is defined for aqueous solutions.[3][4][5][6] Consequently, there is a need for well-characterized buffering systems suitable for various organic solvents.
Ethyl hydrogen carbonate (EHC), also known as monoethyl carbonate, is a derivative of carbonic acid.[7][8] While its properties in aqueous solutions are not extensively documented for buffering purposes, its chemical structure, featuring a carboxylic acid group, suggests potential as a weak acid in non-aqueous systems. This would allow for the creation of a buffer system when combined with its conjugate base.
These application notes provide a comprehensive guide for researchers to evaluate the potential of this compound as a pH control agent in non-aqueous media. Due to the limited direct literature on this specific application, this document focuses on a generalizable experimental protocol for characterizing a novel non-aqueous buffer system, using EHC as the primary example.
Understanding pH in Non-Aqueous Systems
It is crucial to understand that pH measurements in non-aqueous solvents are not absolute and are often referred to as "apparent pH" (apH). The response of standard pH electrodes can be unreliable due to factors like:
-
Dehydration of the glass membrane: This can lead to a loss of response to H+ ions.[4]
-
Unstable liquid junction potentials: Interactions between the non-aqueous solvent and the electrode's salt bridge can cause inconsistent readings.[3]
-
Low ionic strength and conductivity of the solvent: This may result in high noise and drift in the measurement.[4]
Therefore, consistent and reproducible measurements require specialized electrodes, appropriate calibration standards for the specific solvent system, and careful experimental technique.[3][4]
Potential Buffering Action of this compound
This compound can potentially act as a weak acid, donating a proton to establish an equilibrium with its conjugate base, the ethyl carbonate anion.
Caption: Equilibrium of this compound as a Potential Buffer.
Experimental Protocol: Evaluation of this compound as a Non-Aqueous Buffer
This protocol outlines the steps to determine the apparent pKa (pKa') and buffering capacity of this compound in a chosen non-aqueous solvent.
Materials and Reagents
-
This compound (CAS: 13932-53-1)
-
Anhydrous non-aqueous solvent of choice (e.g., acetonitrile, ethanol, dimethyl sulfoxide)
-
A strong base soluble in the chosen solvent (e.g., sodium ethoxide for ethanol, tetrabutylammonium (B224687) hydroxide (B78521) in a suitable solvent)
-
A strong acid soluble in the chosen solvent (e.g., methanesulfonic acid, perchloric acid)
-
Specialized pH electrode for non-aqueous solutions
-
pH meter with high input impedance
-
Automated titrator or precision burette
-
Inert gas atmosphere setup (e.g., nitrogen or argon)
Experimental Workflow
Caption: Experimental Workflow for Evaluating a Non-Aqueous Buffer.
Detailed Methodology
-
Preparation of Solutions:
-
Prepare a solution of this compound of known concentration (e.g., 0.01 M) in the chosen anhydrous solvent under an inert atmosphere.
-
Prepare a standardized solution of a strong base (titrant) in the same solvent. The concentration should be approximately 10 times that of the EHC solution.
-
-
Electrode Calibration and Setup:
-
Calibrate the non-aqueous pH electrode according to the manufacturer's instructions, using commercially available or freshly prepared non-aqueous pH standards.
-
If readings are unstable, consider soaking the electrode in the non-aqueous solvent for a short period before use.[4]
-
Set up the titration vessel under an inert gas to prevent interference from atmospheric CO2 and water.
-
-
Titration Procedure:
-
Place a known volume of the EHC solution into the titration vessel.
-
Immerse the pH electrode and begin stirring gently.
-
Allow the initial pH reading to stabilize and record it.
-
Add small, precise increments of the standardized base solution.
-
After each addition, allow the pH reading to stabilize and record the apparent pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the apparent pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection) from the first or second derivative of the titration curve.
-
The apparent pKa (pKa') is the apparent pH at the half-equivalence point (i.e., when half of the EHC has been neutralized).
-
The buffering range is typically considered to be pKa' ± 1.
-
The buffering capacity can be determined from the slope of the titration curve.
-
Data Presentation
The quantitative data from the titration experiments should be summarized in tables for clear comparison and analysis.
Table 1: Titration Data for this compound in [Solvent Name]
| Volume of Titrant (mL) | Apparent pH (apH) |
| 0.00 | [Initial pH] |
| 0.10 | [pH value] |
| 0.20 | [pH value] |
| ... | ... |
Table 2: Summary of Buffering Properties of this compound
| Solvent | Apparent pKa (pKa') | Buffering Range (apH) |
| [Solvent Name 1] | [Value] | [Range] |
| [Solvent Name 2] | [Value] | [Range] |
| ... | ... | ... |
Conclusion and Further Considerations
The protocols outlined in these application notes provide a systematic approach for the initial evaluation of this compound as a pH control agent in non-aqueous media. The determination of the apparent pKa and buffering range is the first step in assessing its suitability for a specific application.
Further studies should include:
-
Solubility and Stability: Assessing the solubility of both EHC and its conjugate base, as well as their stability over time in the chosen solvent.
-
Compatibility: Evaluating the compatibility of the EHC buffer system with the specific chemical reaction or formulation of interest.
-
Temperature Effects: Investigating the influence of temperature on the pKa' and buffering capacity.
By following these guidelines, researchers can systematically characterize the properties of this compound and determine its potential as a valuable tool for pH control in non-aqueous systems.
References
- 1. researchgate.net [researchgate.net]
- 2. 'Organic phase buffers' control biocatalyst activity independent of initial aqueous pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. knowledge.reagecon.com [knowledge.reagecon.com]
- 5. quora.com [quora.com]
- 6. media.iupac.org [media.iupac.org]
- 7. This compound|C3H6O3|Research Chemical [benchchem.com]
- 8. Monoethyl carbonate | C3H6O3 | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing decomposition of ethyl hydrogen carbonate during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl hydrogen carbonate. Our aim is to help you navigate common challenges and prevent the decomposition of this unstable compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to synthesize and isolate?
A1: this compound, also known as monoethyl carbonate, is a monoester of carbonic acid. Its inherent instability makes it susceptible to decomposition back to ethanol (B145695) and carbon dioxide, particularly in the presence of water, acids, or bases, and at elevated temperatures. Successful synthesis and isolation, therefore, depend on carefully controlling reaction conditions to minimize these degradation pathways.
Q2: What are the primary decomposition pathways for this compound?
A2: The two main decomposition pathways for this compound are:
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound readily hydrolyzes back to ethanol and carbonic acid, which in turn decomposes to carbon dioxide and water.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose to produce ethanol and carbon dioxide.[1] Studies on the thermal decomposition of diethyl carbonate have shown that it proceeds through an this compound intermediate, highlighting its thermal lability.[1]
Q3: What are the signs of decomposition during my synthesis?
A3: Decomposition of this compound during synthesis can be indicated by:
-
Gas evolution: The formation of carbon dioxide gas will result in bubbling or effervescence.
-
Presence of ethanol: Detection of ethanol in the reaction mixture, other than the starting material, can signify decomposition.
-
Difficulty in isolating the product: Low yields or failure to isolate the desired this compound salt can be a direct consequence of decomposition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Vigorous gas evolution upon addition of CO₂. | Rapid reaction and decomposition. | - Control the rate of CO₂ addition. - Ensure efficient stirring to promote dissolution and reaction over decomposition. - Maintain a low reaction temperature. |
| Low or no yield of the this compound salt. | Decomposition due to the presence of water, acidic or basic impurities, or elevated temperature. | - Use anhydrous ethanol and ensure all glassware is thoroughly dried. - If using a base like NaOH, ensure it is of high purity and as anhydrous as possible. - Maintain the reaction temperature at or below room temperature. - Work quickly and under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and CO₂. |
| The isolated product is contaminated with sodium bicarbonate. | Presence of water in the reaction medium. | - Use anhydrous ethanol. Even small amounts of water can lead to the formation of sodium bicarbonate as a byproduct.[1] |
| The product decomposes during isolation and purification. | Exposure to moisture, heat, or acidic/basic conditions during workup. | - Avoid aqueous workups if possible. If necessary, use cold, neutral, or slightly basic solutions and work quickly. - Use non-protic solvents for washing and recrystallization. - Dry the final product under vacuum at a low temperature. |
Quantitative Data on Stability
Experimental Protocols
Synthesis of Sodium Ethyl Carbonate from Ethanol and Carbon Dioxide
This protocol is adapted from the synthesis of sodium ethyl carbonate via the carbonation of a sodium hydroxide (B78521) solution in ethanol.[1]
Materials:
-
Anhydrous Ethanol
-
Sodium Hydroxide (NaOH) pellets
-
Carbon Dioxide (CO₂) gas
-
Anhydrous diethyl ether (for washing)
-
Schlenk flask or a three-necked round-bottom flask
-
Gas inlet tube
-
Stirring apparatus
-
Apparatus for filtration under inert atmosphere
Procedure:
-
Preparation of the Ethanolic NaOH Solution:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of sodium hydroxide in anhydrous ethanol in the reaction flask with vigorous stirring. For example, a concentration of 1-4 g of NaOH per 0.5 L of ethanol can be used.[1] The dissolution may be slow and require mechanical stirring.
-
-
Carbonation:
-
Cool the solution in an ice bath to maintain a low temperature.
-
Bubble CO₂ gas through the stirred solution via a gas inlet tube. The rate of CO₂ addition should be controlled to prevent excessive foaming and localized concentration gradients.
-
-
Precipitation and Isolation:
-
As the reaction proceeds, a white precipitate of sodium ethyl carbonate will form.
-
Continue the CO₂ addition until the precipitation appears complete.
-
Isolate the solid product by filtration under an inert atmosphere. A Schlenk filter or a glovebox can be used for this purpose.
-
-
Washing and Drying:
-
Wash the isolated precipitate with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum at a low temperature to remove residual solvent.
-
Visualizing the Process
Decomposition Pathways of this compound
Caption: Decomposition pathways of this compound.
Experimental Workflow for the Synthesis of Sodium Ethyl Carbonate
Caption: Experimental workflow for sodium ethyl carbonate synthesis.
References
Technical Support Center: Synthesis of Ethyl Hydrogen Carbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of ethyl hydrogen carbonate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Question: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in this compound synthesis are a common issue, primarily due to the inherent instability of the product and the equilibrium nature of the reaction. Several factors can contribute to this:
-
Product Decomposition: this compound is thermally unstable and readily decomposes back to ethanol (B145695) and carbon dioxide, or undergoes further reactions.[1][2][3]
-
Presence of Water: Water can hydrolyze this compound back to carbonic acid and ethanol, significantly reducing the yield.[4][5] It is crucial to use anhydrous reagents and solvents.
-
Incomplete Reaction: The reaction between an alcohol and a bicarbonate salt to form a monoalkyl carbonate is a reversible process.[6] The equilibrium may not favor the product under the chosen reaction conditions.
-
Suboptimal Reaction Temperature: While heating can increase the rate of formation, excessive temperatures will accelerate the decomposition of the desired product.[7]
-
Inefficient Purification: During workup and isolation, the product can be lost due to its instability.[4]
To improve the yield, consider the following solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use absolute ethanol as the solvent.
-
Temperature Control: Maintain a gentle heating temperature (e.g., around 48°C or 321 K) to facilitate the reaction without causing significant decomposition.[2]
-
Removal of Byproducts: While challenging for this specific synthesis, in principle, removing byproducts can shift the equilibrium towards the product.
-
Rapid and Mild Work-up: Perform the purification steps quickly and at low temperatures to minimize product loss.
Question: My final product seems to be contaminated with a significant amount of unreacted potassium bicarbonate. How can I improve the separation?
Answer:
Potassium bicarbonate has low solubility in ethanol, which can lead to a suspension of the starting material along with the product.[2][7][8] To address this:
-
Filtration of the Hot Solution: After the reaction, while the solution is still warm, quickly filter it to remove the bulk of the undissolved potassium bicarbonate. The solubility of potassium ethyl carbonate is likely higher in warm ethanol.
-
Cryogenic Precipitation/Crystallization: As demonstrated in some studies, nebulizing the ethanolic solution into a cold environment can help isolate the product.[2] Alternatively, slow cooling of the filtered solution may promote crystallization of the desired product, potentially leaving more soluble impurities in the mother liquor.
-
Solvent Selection for Washing: Washing the crude product with a solvent in which potassium bicarbonate is insoluble but the desired product has some solubility could be attempted, though this risks product loss. A non-polar solvent in which both are poorly soluble might be used for a quick wash to remove surface impurities.
Question: I am observing gas evolution during the workup of my reaction. What is happening and how can I prevent it?
Answer:
Gas evolution, likely carbon dioxide, during workup is a strong indicator of product decomposition.[1][3][9] This can be triggered by:
-
Acidic or Basic Conditions: The presence of even trace amounts of acid or base can catalyze the decomposition of this compound.[4]
-
Elevated Temperatures: As mentioned, the compound is thermally labile.
-
Hydrolysis: Reaction with water will produce carbonic acid, which is unstable and decomposes to CO2 and water.
To mitigate this:
-
Neutral Workup: Ensure all aqueous solutions used for washing are neutral and cold.
-
Avoid Strong Acids or Bases: If an extraction is necessary, use a weak bicarbonate solution for washing and perform the step quickly at low temperatures.[4]
-
Minimize Heating: Concentrate the solvent under reduced pressure at the lowest possible temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for synthesizing this compound?
A1: A common laboratory-scale method involves the reaction of potassium bicarbonate with absolute ethanol.[2] The process requires heating a suspension of potassium bicarbonate in ethanol, followed by separation of the dissolved product from the unreacted solid. The resulting this compound is often isolated as its potassium salt, potassium ethyl carbonate, which is more stable.[2]
Q2: How can I confirm the formation of this compound?
A2: Infrared (IR) spectroscopy is a key method for identifying the product. Look for characteristic bands corresponding to the ethyl group and the carbonate moiety.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure.
Q3: What are the main decomposition products of this compound?
A3: The primary decomposition products are ethanol and carbon dioxide.[1][3] Under certain conditions, further reactions can occur, but these are the main products of the reverse reaction.
Q4: Can I use a different alcohol for this synthesis?
A4: Yes, the synthesis of other monoalkyl carbonates (e.g., mthis compound) has been reported using the corresponding alcohol (e.g., methanol).[2] The stability and reactivity will vary depending on the alcohol used.
Q5: What are the potential side reactions in this synthesis?
A5: Besides decomposition, a potential side reaction is the formation of diethyl carbonate, although this is more prevalent in syntheses starting from reagents like ethyl chloroformate or diethyl pyrocarbonate.[1][9][10] In the presence of water, hydrolysis is a major competing reaction.[4]
Data Presentation
The following table summarizes illustrative reaction conditions for the synthesis of monoalkyl carbonates, providing a baseline for experimental design. Note that yields for this compound are often not reported due to its instability; the data for the more stable potassium ethyl carbonate is more relevant for practical synthesis.
| Starting Material | Alcohol | Catalyst/Base | Temperature (°C) | Reaction Time (hours) | Product | Reported Yield | Reference |
| Potassium Bicarbonate | Ethanol | - | 48 | Several hours | Potassium Ethyl Carbonate | Not specified | [2] |
| Propylene Carbonate | Ethanol | Potassium Carbonate | 160 | 5 | Diethyl Carbonate | 52.1% | [10] |
| Carbon Dioxide | Ethanol | Dicyclohexylcarbodiimide | 60 | 6 | Diethyl Carbonate | High | [11] |
Experimental Protocols
Synthesis of Potassium Ethyl Carbonate
This protocol is adapted from the literature for the preparation of potassium ethyl carbonate, the more stable salt of this compound.[2]
Materials:
-
Potassium bicarbonate (KHCO₃), anhydrous
-
Absolute ethanol (C₂H₅OH)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 0.25 g of anhydrous potassium bicarbonate in 10 mL of absolute ethanol.
-
Reaction: Heat the suspension to 48°C (321 K) with constant stirring. Maintain this temperature for several hours.
-
Filtration: While the solution is still warm, quickly filter it to remove the unreacted solid potassium bicarbonate.
-
Isolation: The filtrate contains the dissolved potassium ethyl carbonate. The solvent can be removed under reduced pressure at a low temperature to obtain the solid product. For further purification, techniques like cryogenic nebulization as described in the literature can be employed for analytical-scale isolation.[2]
Visualizations
Experimental Workflow for Potassium Ethyl Carbonate Synthesis
Caption: Workflow for the synthesis of potassium ethyl carbonate.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Carbonic acid monoethyl ester as a pure solid and its conformational isomerism in the gas-phase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02792C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. researchgate.net [researchgate.net]
- 7. Potassium bicarbonate - Sciencemadness Wiki [sciencemadness.org]
- 8. chembk.com [chembk.com]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of formation of organic carbonates from aliphatic alcohols and carbon dioxide under mild conditions promoted by carbodiimides. DFT calculation and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of ethyl hydrogen carbonate in protic solvents
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions of ethyl hydrogen carbonate when used in protic solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter unexpected outcomes during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is vigorously producing gas, and my yield is low. What is the likely cause?
A: The most probable cause is the decarboxylation of this compound. Monoesters of carbonic acid are known to be unstable and can decompose to form an alcohol and carbon dioxide.[1] This process can be accelerated by acidic conditions, which protonate the carbonate, leading to the formation of carbonic acid, a molecule that spontaneously loses CO2.[2] The overall reaction is the breakdown of this compound into ethanol (B145695) and carbon dioxide.
Q2: I've analyzed my reaction mixture and found a new carbonate ester that incorporates the alkyl group from my solvent. Why is this happening?
A: You are likely observing a transesterification reaction. In the presence of a protic solvent, which is typically an alcohol, the ethyl group of your this compound can be exchanged with the alkyl group of the solvent molecule.[3] This reaction can be catalyzed by either acidic or basic conditions.[3] For example, if you are using propanol (B110389) as a solvent, a transesterification reaction would result in the formation of propyl hydrogen carbonate and ethanol. To drive such reactions to completion, it often helps to use the alcohol nucleophile as the solvent.[3]
Q3: My this compound appears to be reverting to ethanol. Is this expected?
A: Yes, this is a common decomposition pathway, especially in the presence of water (a protic solvent). This reaction is essentially a hydrolysis, where water acts as a nucleophile and attacks the carbonyl group of the this compound. The unstable intermediate then breaks down to release ethanol and carbonic acid, which further decomposes into carbon dioxide and water.[4] While some studies have shown that carbonic acid monoethyl ester can be surprisingly stable in certain acidic solutions, decomposition is a common side reaction.[1]
Q4: What are the primary mechanisms for these side reactions?
A: The main side reactions—decarboxylation, transesterification, and hydrolysis—proceed through distinct mechanistic pathways, which are illustrated in the diagrams below. Decarboxylation is often initiated by protonation, transesterification by nucleophilic attack from a solvent-derived alkoxide, and hydrolysis by nucleophilic attack from water.
Troubleshooting Guide: Minimizing Side Reactions
| Symptom / Observation | Probable Cause | Suggested Troubleshooting Steps & Mitigation Strategies |
| Excessive gas evolution (bubbles) | Decarboxylation | • Control pH: Avoid acidic conditions. If possible, run the reaction under neutral or slightly basic conditions. • Lower Temperature: Decarboxylation rates are often temperature-dependent. Reducing the reaction temperature can slow down this side reaction.[2] |
| Formation of solvent-derived carbonate byproducts | Transesterification | • Solvent Choice: If possible, use a non-protic or less nucleophilic solvent. If a protic solvent is required, consider one with a bulkier alkyl group to sterically hinder the reaction. • Catalyst Control: Avoid strong acid or base catalysts if they are not essential for your primary reaction, as both can promote transesterification.[3] • Temperature and Time: Minimize reaction time and temperature to reduce the extent of the side reaction. |
| Reappearance of ethanol starting material; loss of product | Hydrolysis / Decomposition | • Anhydrous Conditions: Use dry solvents and reagents. Protic solvents like alcohols are hygroscopic and can introduce water.[5] Consider using molecular sieves to remove trace amounts of water. • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Low overall yield with multiple unidentified byproducts | Multiple competing side reactions | • Re-evaluate Solvent: The choice of a protic solvent may be fundamentally incompatible. Test the stability of this compound in your chosen solvent at the target reaction temperature as a control experiment.[6] • Protecting Groups: If the lability of the this compound is the issue, consider if an alternative, more stable protecting group strategy is viable for your synthesis. |
Key Reaction Mechanisms
Below are visualizations of the most common side reaction pathways for this compound in protic solvents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mechanistic insights into the dissociation and decomposition of carbonic acid in water via the hydroxide route: an ab initio metadynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Ethyl Hydrogen Carbonate Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl hydrogen carbonate. Our goal is to help you identify and remove impurities effectively from your preparations.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | Decomposition: this compound is known to be unstable and can decompose into ethanol (B145695) and carbon dioxide, especially when heated.[1] | - Use reduced pressure distillation to lower the boiling point and minimize thermal decomposition. - Consider non-thermal purification methods like recrystallization at low temperatures. |
| Product Loss During Extraction: The product may be lost in the aqueous phase during workup if the pH is not controlled. | - Ensure the aqueous phase is neutral or slightly acidic before extraction with an organic solvent. | |
| Persistent Impurities After Distillation | Azeotrope Formation: Impurities may form an azeotrope with this compound, making separation by simple distillation difficult. | - Consider azeotropic distillation by adding a third component that forms a new, lower-boiling azeotrope with one of the components.[2] - Utilize fractional distillation for components with close boiling points.[3] |
| Co-distillation: Impurities with similar boiling points to the product will distill over with it. | - Analyze the crude mixture by GC-MS to identify the boiling points of impurities and optimize distillation parameters.[4][5][6] - Consider alternative purification methods like column chromatography or recrystallization. | |
| Product Solidifies in Distillation Apparatus | High Melting Point: this compound has a melting point and may solidify if parts of the distillation apparatus are too cool. | - Use a jacketed condenser with circulating warm water to prevent premature solidification. - Gently heat the collection flask and adapter. |
| Incomplete Removal of Starting Materials | Inefficient Reaction Quenching/Workup: Unreacted starting materials like ethyl chloroformate or sodium ethyl carbonate may remain.[7] | - Ensure complete quenching of the reaction. For example, wash with a sodium bicarbonate solution to remove acidic impurities like hydrogen chloride and unreacted ethyl chloroformate.[8] - Use an appropriate extraction procedure to remove water-soluble byproducts like sodium chloride.[7] |
| Discolored Product | Presence of Side-Products or Decomposition Products: Side reactions during synthesis can lead to colored impurities. | - Treat the crude product with activated carbon to adsorb colored impurities before final purification. - Ensure all reagents and solvents are pure and dry before synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound preparations?
A1: Common impurities can originate from the starting materials, side reactions, or decomposition. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include ethanol, ethyl chloroformate, or sodium ethyl carbonate.[7][9]
-
Byproducts: Sodium chloride is a common byproduct if sodium ethyl carbonate and ethyl chloroformate are used.[7] Hydrogen chloride and phosgene (B1210022) can be impurities from the synthesis of ethyl chloroformate.[10][11]
-
Solvents: Residual solvents used in the synthesis or purification, such as toluene (B28343) or ethanol.[7][12]
-
Decomposition Products: Ethanol and carbon dioxide are the primary decomposition products of this compound.[1]
-
Related Carbonates: Diethyl carbonate can be present as an impurity.[13][14]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the main compound and non-volatile impurities. An ion-exclusion column can be effective for separating organic carbonates.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity without the need for reference standards for every impurity.[16][17][18]
Q3: Can you provide a general protocol for the purification of this compound by distillation?
A3: Due to its thermal instability, vacuum distillation is the preferred method.
Experimental Protocol: Vacuum Distillation of this compound
-
Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Use a calibrated thermometer and ensure all glassware is dry.
-
Crude Material: Place the crude this compound in the distillation flask. Add boiling chips or a magnetic stir bar for smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure where the compound boils between 45°C and 180°C is ideal to prevent decomposition.[3]
-
Heating: Gently heat the distillation flask using a water or oil bath. The bath temperature should be 20-30°C higher than the boiling point of the compound at the applied pressure.[3]
-
Fraction Collection: Collect fractions based on the boiling point and refractive index. It is advisable to collect a forerun, the main fraction, and a tail fraction.
-
Analysis: Analyze the purity of the main fraction using HPLC, GC-MS, or NMR.
Q4: Is recrystallization a suitable purification method for this compound?
A4: Yes, recrystallization can be an effective method, especially for removing impurities with different solubility profiles and avoiding thermal decomposition.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated. Potential solvents could include ethers or hydrocarbon/ether mixtures.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound until it completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals.[19]
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature.
Data Presentation
Table 1: Comparison of Purification Methods for Carbonate Esters *
| Purification Method | Advantages | Disadvantages | Typical Purity Achieved |
| Vacuum Distillation | - Effective for separating compounds with different boiling points. - Can handle larger quantities. | - Risk of thermal decomposition for sensitive compounds.[20] - Not effective for azeotropes. | >99% (for stable carbonates) |
| Fractional Distillation | - Better separation of components with close boiling points compared to simple distillation. | - More complex setup. - Increased risk of thermal decomposition due to longer residence time at elevated temperatures. | >99.5% (for stable carbonates) |
| Recrystallization | - Can yield very pure compounds.[21] - Avoids high temperatures, suitable for thermally unstable compounds. | - Yield can be lower than distillation. - Requires finding a suitable solvent. | >99.8% |
| Column Chromatography | - Highly effective for separating complex mixtures with similar physical properties. | - Can be time-consuming and requires large amounts of solvent.[20] - Potential for product decomposition on the stationary phase.[22] | Variable, can be >99% |
*Data is generalized for organic carbonates and the actual performance for this compound may vary.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Decision-making flowchart for troubleshooting the purification of this compound.
References
- 1. This compound|C3H6O3|Research Chemical [benchchem.com]
- 2. p2infohouse.org [p2infohouse.org]
- 3. How To [chem.rochester.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. agilent.com [agilent.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scienceforums.net [scienceforums.net]
- 10. CN111689858B - Method for preparing ethyl chloroformate - Google Patents [patents.google.com]
- 11. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diethyl Carbonate | (C2H5O)2CO | CID 7766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Diethyl carbonate - Wikipedia [en.wikipedia.org]
- 15. ncesr.unl.edu [ncesr.unl.edu]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. silicycle.com [silicycle.com]
- 21. Organic Chemistry - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]
- 22. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for Ethyl Hydrogen Carbonate Esterification
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the esterification of ethyl hydrogen carbonate. It includes troubleshooting guides, frequently asked questions (FAQs), data tables, and detailed experimental protocols.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound in a question-and-answer format, offering specific solutions to overcome them.
Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yield is a frequent issue in Fischer esterification, primarily due to the reversible nature of the reaction. The following factors should be investigated:
-
Equilibrium Limitation: The Fischer esterification is an equilibrium-controlled process. To enhance product formation, the equilibrium must be shifted to the right. This can be achieved by:
-
Using an Excess of a Reactant: Employing a large excess of ethanol (B145695) is a common and effective strategy to drive the reaction towards the ester.
-
Water Removal: As water is a byproduct, its removal will shift the equilibrium towards the products. This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.
-
-
Catalyst Inactivity or Insufficiency: An acid catalyst is essential for this reaction.
-
Ensure an adequate amount of a suitable catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.
-
The catalyst's effectiveness can be diminished if it is old or has absorbed moisture. Always use a fresh, anhydrous catalyst.
-
-
Suboptimal Reaction Temperature: Esterification reactions are generally slow at room temperature.
-
Heating the reaction mixture to reflux is necessary to achieve a reasonable reaction rate.
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough to reach a high conversion. It is recommended to monitor the reaction's progress using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration.
Product Purification Challenges
Question: I am struggling to isolate and purify my this compound from the reaction mixture. What are the recommended workup and purification procedures?
Answer:
A thorough workup and purification procedure is vital for obtaining a high-purity product. The following steps are recommended:
-
Neutralization: It is crucial to neutralize the acid catalyst and any unreacted carboxylic acid after the reaction.
-
This is typically achieved by washing the reaction mixture with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The basic solution should be added cautiously to avoid excessive pressure buildup from the evolution of carbon dioxide gas.
-
-
Extraction: The ester can be separated from the aqueous layer by extraction with an organic solvent.
-
A separatory funnel is used for this purpose. Suitable extraction solvents include diethyl ether and ethyl acetate.
-
-
Washing and Drying:
-
The combined organic extracts should be washed with brine (a saturated aqueous solution of NaCl) to remove residual water-soluble impurities.
-
The organic layer is then dried using an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Solvent Removal and Distillation:
-
The solvent is removed from the dried organic layer using a rotary evaporator.
-
The final purification of the crude ester is typically achieved by distillation under reduced pressure to prevent thermal decomposition.
-
Side Reactions and Impurities
Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions, and how can I minimize them?
Answer:
Several side reactions can lead to the formation of impurities during esterification:
-
Alcohol Dehydration: Under strongly acidic conditions and at high temperatures, ethanol can dehydrate to form diethyl ether. This can be minimized by carefully controlling the reaction temperature and catalyst concentration.
-
Decarboxylation: this compound is susceptible to thermal decomposition, particularly at elevated temperatures, which can lead to the formation of ethanol and carbon dioxide. This underscores the importance of maintaining careful temperature control during distillation.
-
Symmetric Carbonate Formation: Disproportionation or transesterification reactions may occur, resulting in the formation of diethyl carbonate.
To mitigate these side reactions, precise control of reaction parameters such as temperature, reaction time, and catalyst concentration is essential.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Fischer esterification for producing this compound?
A1: The Fischer esterification follows a nucleophilic acyl substitution pathway, which involves these key steps:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol (ethanol) on the activated carbonyl carbon, forming a tetrahedral intermediate.
-
A proton is transferred from the attacking alcohol to one of the hydroxyl groups.
-
Elimination of a water molecule, a good leaving group, to form a protonated ester.
-
Deprotonation of the ester to yield the final product and regenerate the acid catalyst.
Q2: Which acid catalysts are most effective for this esterification?
A2: Strong protic acids are the standard catalysts for Fischer esterification. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective choices.
Q3: How can I effectively monitor the progress of the reaction?
A3: Several analytical methods can be employed to monitor the reaction:
-
Thin Layer Chromatography (TLC): A quick and straightforward qualitative method to observe the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC): A quantitative technique to determine the conversion of reactants and the yield of the ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be utilized to analyze the composition of the reaction mixture at various time points.
Q4: What are the critical safety precautions for this experiment?
A4:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform the experiment in a well-ventilated fume hood, particularly when handling volatile organic solvents and corrosive acids.
-
Handle concentrated sulfuric acid with extreme caution as it is highly corrosive.
-
Use a heating mantle and stirrer for heating flammable organic solvents; avoid open flames.
-
During the neutralization step with a base, be mindful of CO₂ evolution and potential pressure buildup. Add the base slowly and ensure the reaction vessel is properly vented.
Quantitative Data and Experimental Protocols
While comprehensive quantitative data for the optimization of this compound esterification is limited, the following tables provide typical reaction parameters for analogous Fischer esterification reactions, which can be a valuable starting point for optimization studies.
Table 1: General Reaction Parameters for Fischer Esterification
| Parameter | Typical Range | Rationale and Notes |
| Reactant Ratio (Alcohol:Acid) | 1:1 to 10:1 (or alcohol as solvent) | Utilizing an excess of the less expensive reactant, typically the alcohol, shifts the equilibrium to favor product formation. |
| Catalyst Loading (mol% relative to carboxylic acid) | 1 - 5 mol% | While a higher catalyst concentration can accelerate the reaction, it may also promote undesirable side reactions. |
| Temperature | Reflux temperature of the alcohol/solvent | Elevated temperatures increase the reaction rate but must be controlled to prevent decomposition or side reactions. |
| Reaction Time | 1 - 24 hours | The optimal reaction time should be determined by monitoring the reaction's progress. |
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification. Disclaimer: This is a representative protocol and may require optimization for specific experimental objectives.
Materials:
-
Carbonic acid (or a suitable precursor)
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Diethyl ether (or another suitable extraction solvent)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine carbonic acid (1 equivalent) with a significant excess of anhydrous ethanol (e.g., 5-10 equivalents).
-
With continuous stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
-
Reaction:
-
Gently heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for a predetermined duration (e.g., 4-8 hours), or until the reaction is determined to be complete by TLC or GC analysis.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst, continuing until the cessation of effervescence.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the drying agent by filtration.
-
Evaporate the solvent from the filtrate using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A schematic of the experimental workflow for synthesizing this compound.
Troubleshooting Logic for Low Yield
Caption: A flowchart illustrating the troubleshooting logic for addressing low product yield.
Ethyl hydrogen carbonate stability issues in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of ethyl hydrogen carbonate during long-term storage. The information is tailored for professionals encountering challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as monoethyl carbonate, is a monoester of carbonic acid. Its stability is a significant concern because it is an inherently unstable compound that can readily decompose. This decomposition can impact the purity of the compound, the accuracy of experimental results, and the safety of stored materials. The primary decomposition products are ethanol (B145695) and carbon dioxide.
Q2: What are the main factors that contribute to the degradation of this compound?
A2: The stability of this compound is influenced by several factors:
-
Temperature: Elevated temperatures significantly accelerate the rate of decomposition.
-
Moisture (Hydrolysis): In the presence of water, this compound can hydrolyze to form ethanol and carbonic acid, which in turn decomposes to water and carbon dioxide.
-
pH: The rate of hydrolysis is pH-dependent. Both acidic and basic conditions can catalyze the decomposition of the ester.
-
Presence of Catalysts: Certain impurities or materials can act as catalysts, accelerating the degradation process.
Q3: What are the expected decomposition products of this compound?
A3: The primary and most common decomposition products of this compound are ethanol and carbon dioxide. Under certain conditions, other side reactions might occur, but these are the principal products to monitor.
Q4: How can I monitor the degradation of my this compound sample?
A4: Several analytical techniques can be employed to monitor the degradation of this compound. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): To quantify the remaining this compound and detect non-volatile degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile decomposition products like ethanol.
-
Titration: To determine the concentration of acidic or basic impurities that may contribute to degradation.
Q5: Are there any recommended storage conditions to improve the long-term stability of this compound?
A5: To enhance the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, preferably at 2-8°C in a refrigerator.[1] Avoid exposure to high temperatures.
-
Moisture: Store in a tightly sealed container in a dry, well-ventilated area to protect it from moisture.[2] The use of desiccants is advisable.
-
Inert Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and interaction with atmospheric moisture.
-
Light: Protect from light by using amber-colored vials or storing in the dark, as light can sometimes catalyze decomposition reactions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Unexpectedly low assay of this compound. | 1. Decomposition due to improper storage (high temperature, moisture).2. Hydrolysis due to acidic or basic impurities in the sample or solvent.3. Inaccurate quantification method. | 1. Review storage conditions. Ensure the sample is stored at the recommended low temperature and protected from moisture.2. Check the pH of the sample and solvents. Neutralize if necessary and consider using buffered solutions for analysis.3. Validate the analytical method. Run a freshly prepared standard to verify the accuracy of the quantification. |
| Presence of ethanol and/or pressure buildup in the container. | 1. Thermal decomposition of this compound.2. Hydrolysis of this compound. | 1. This is a clear sign of degradation. The pressure buildup is due to the formation of carbon dioxide gas. Vent the container carefully in a well-ventilated area.2. Quantify the amount of ethanol using GC-MS to estimate the extent of decomposition.3. Re-evaluate the storage conditions immediately. |
| Inconsistent results in experiments using this compound. | 1. Degradation of the stock solution over time.2. Contamination of the sample. | 1. Prepare fresh solutions of this compound for each set of experiments.2. Perform a purity check of the starting material using HPLC or GC-MS.3. Ensure all glassware and solvents are clean and dry. |
| Precipitate formation in the sample. | 1. Formation of insoluble degradation products.2. Reaction with container material. | 1. Attempt to identify the precipitate using appropriate analytical techniques.2. Ensure the container material is compatible with this compound. Glass containers are generally recommended. |
Quantitative Data Summary
Due to the inherent instability of this compound, extensive quantitative data on its long-term stability is limited in publicly available literature. However, studies on related compounds provide valuable insights.
Table 1: Factors Influencing Carbonate Ester Stability
| Factor | Effect on Stability | Observations from Related Compounds |
| Temperature | Higher temperatures significantly increase the decomposition rate. | The thermal decomposition of diethyl carbonate proceeds through a rapidly decomposing this compound intermediate at high temperatures (900-1500 K).[2] |
| pH | Both acidic and basic conditions catalyze hydrolysis. | The hydrolysis of carbonate esters is pH-dependent, with increased rates observed in both acidic and basic media. |
| Moisture | Presence of water leads to hydrolysis. | The rate of hydrolysis is dependent on the concentration of water. |
Key Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general framework for the analysis of this compound purity and the detection of non-volatile degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject a known volume of the prepared sample (e.g., 10 µL).
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity or degradation peaks.
-
Quantify the purity by calculating the area percentage of the main peak relative to the total peak area.
Protocol 2: GC-MS Method for Detection of Volatile Decomposition Products
This protocol is designed to identify and quantify volatile degradation products such as ethanol.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. GC Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
3. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Scan Mode: Full scan.
4. Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in a suitable volatile solvent (e.g., dichloromethane) to a known concentration.
-
If analyzing for trace volatiles, headspace analysis may be more appropriate.
5. Analysis:
-
Inject a small volume of the prepared sample (e.g., 1 µL).
-
Analyze the resulting chromatogram and mass spectra to identify and quantify volatile compounds by comparing with a spectral library and running standards.
Signaling Pathways and Experimental Workflows
Caption: Decomposition pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting flowchart for stability issues.
References
Troubleshooting peak tailing in HPLC of ethyl hydrogen carbonate
Technical Support Center: Troubleshooting Peak Tailing in HPLC
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing compounds such as ethyl hydrogen carbonate. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, although for many assays, peaks with an As up to 1.5 may be acceptable. This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[2]
Q2: What are the primary causes of peak tailing for a compound like this compound?
A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention. For a compound like this compound, which is expected to be acidic, this often involves secondary interactions with the stationary phase. Key causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases can interact with polar or ionizable analytes, causing tailing.[1][3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[1][5] For acidic compounds, a mobile phase pH that is too high can cause ionization and subsequent interaction with the stationary phase.
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak distortion.[6][7] Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, leading to poor peak shape.[8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[4][9]
-
Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, or poorly made connections, can increase dead volume and contribute to peak tailing.[1]
Q3: How does the mobile phase pH affect the peak shape of an acidic compound like this compound?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. For an acidic analyte, it is generally recommended to keep the mobile phase pH at least 2 units below the analyte's pKa. This ensures that the analyte is in a single, un-ionized form, which minimizes secondary interactions with the stationary phase and promotes a symmetrical peak shape.[3][10]
Q4: Can the choice of HPLC column influence peak tailing?
A4: Absolutely. The type of column used can have a significant impact on peak shape. For polar and ionizable compounds, it is advisable to use:
-
End-capped Columns: These columns have been treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.[11]
-
High-Purity Silica Columns: Modern columns are often made with higher purity silica, which has fewer acidic silanol groups and metal contaminants, leading to improved peak symmetry for basic and acidic compounds.[3]
-
Columns with Alternative Stationary Phases: In some cases, non-silica-based columns (e.g., polymer-based) or columns with embedded polar groups can offer better peak shapes for challenging compounds.[3]
Q5: Can my sample injection solvent cause peak tailing?
A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion. It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.
Troubleshooting and Optimization
Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your HPLC analysis of this compound.
Caption: A flowchart outlining the systematic approach to diagnosing and resolving HPLC peak tailing.
Quantitative Data Summary
The following table summarizes key parameters and their recommended ranges for optimizing the HPLC analysis of acidic compounds like this compound to minimize peak tailing.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 4.0 (for acidic compounds) | To ensure the acidic analyte is in its un-ionized form, minimizing secondary interactions. |
| Buffer Concentration | 25 - 50 mM | Sufficient concentration to maintain a stable pH and mask residual silanol activity.[9] |
| Injection Volume | ≤ 5% of column volume | To prevent column overload, which can cause peak distortion. |
| Tubing Internal Diameter | 0.12 - 0.17 mm | To minimize extra-column band broadening that can contribute to peak tailing.[1] |
| Column Type | End-capped C18 or C8 | To reduce secondary interactions with residual silanol groups.[11] |
Experimental Protocol: Mobile Phase pH Optimization
This protocol provides a systematic approach to optimizing the mobile phase pH to reduce peak tailing for an acidic compound like this compound.
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.
Materials:
-
HPLC system with UV or other suitable detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Standard solution of this compound in a weak solvent (e.g., initial mobile phase)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable acidic modifier)
-
Buffer salts (e.g., phosphate (B84403) or acetate)
Procedure:
-
Prepare Mobile Phases:
-
Prepare a series of aqueous mobile phase components with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using an appropriate buffer system (e.g., phosphate or formate (B1220265) buffer at 25 mM).
-
For each pH, prepare the final mobile phase by mixing the aqueous component with the organic modifier (e.g., ACN) in the desired ratio (e.g., 50:50 v/v).
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the first mobile phase composition (e.g., pH 2.5).
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the tailing factor for the peak of interest.
-
-
Iterative Testing:
-
Repeat step 2 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
-
Data Analysis:
-
Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak (Tf closest to 1.0).
-
Expected Outcome:
By systematically evaluating the effect of mobile phase pH, you should be able to identify a condition that significantly improves the peak shape of this compound, leading to more accurate and reproducible analytical results.
References
- 1. chromtech.com [chromtech.com]
- 2. waters.com [waters.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. labcompare.com [labcompare.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Overcoming solubility problems of ethyl hydrogen carbonate in reactions
Welcome to the technical support center for ethyl hydrogen carbonate (EHC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with the solubility and stability of this compound in chemical reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is sluggish, and I observe a precipitate. What could be the cause and how can I solve it?
Answer:
Precipitation and low reactivity are common issues when working with this compound, often stemming from its poor solubility and instability in certain solvent systems.
Potential Causes:
-
Poor Solvent Selection: The solvent may not be suitable for dissolving this compound or its precursors.
-
Decomposition: EHC is unstable and can decompose into ethanol (B145695) and carbon dioxide, which may be less soluble or drive the equilibrium backward.[1][2]
-
Salt Formation: If using a salt form like potassium ethyl carbonate, its solubility might be limited in your chosen solvent.
Solutions:
-
Optimize Solvent System: Refer to the solvent selection table below. Consider using a polar aprotic solvent or a co-solvent system to improve solubility.
-
In-Situ Generation: Generate this compound directly in the reaction mixture to ensure it reacts before it can precipitate or decompose. A detailed protocol for this method is provided below.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the stability of EHC, preventing decomposition and subsequent precipitation of byproducts. However, this may also decrease solubility, so optimization is key.
-
Use of Phase-Transfer Catalysis (PTC): If you are using a salt like potassium ethyl carbonate with an organic substrate, a phase-transfer catalyst can help shuttle the ethyl carbonate anion into the organic phase, improving reaction rates.
Question 2: The yield of my desired product is low, and I detect byproducts like ethanol. How can I improve the reaction efficiency?
Answer:
Low yields and the presence of ethanol are strong indicators of this compound decomposition.[1][2] The key is to minimize this decomposition pathway.
Potential Causes:
-
Presence of Water: EHC is hydrolytically unstable. Trace amounts of water in your reagents or solvents can lead to rapid decomposition.
-
High Temperature: Thermal decomposition is a significant issue.[1]
-
Basic or Acidic Conditions: While recent studies show EHC is surprisingly stable in acidic, non-aqueous solutions, it is generally considered unstable, especially under basic conditions where it can be deprotonated and then decompose.[2]
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Optimize Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
In-Situ Generation and Immediate Consumption: The most effective strategy is to generate EHC in the presence of your substrate so that it is consumed as it is formed. This keeps the standing concentration of the unstable intermediate low.
-
Use a Stable Precursor: Instead of attempting to isolate and use EHC, consider using its more stable salt, potassium ethyl carbonate, which can be prepared from potassium bicarbonate and ethanol.[2]
Frequently Asked Questions (FAQs)
What is this compound and why is it difficult to work with?
This compound (C₃H₆O₃), also known as carbonic acid monoethyl ester, is an intermediate in reactions involving the ethyl-carboxylation of substrates. It is known to be an unstable compound that readily decomposes to ethanol and carbon dioxide.[1][2] This inherent instability is the primary reason for the challenges in handling and solubility. However, it has been successfully isolated as a pure solid under specific cryogenic and non-aqueous conditions, suggesting it can be handled with care.[2]
What are the best solvents for reactions involving this compound?
There is limited quantitative data on the solubility of pure this compound due to its instability. However, based on the properties of similar molecules and general principles, the following guidelines apply:
-
Recommended: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are often good choices. They can dissolve the polar EHC and its salts without providing a proton source for decomposition.
-
Use with Caution: Ethers like Tetrahydrofuran (THF) and Diethyl Ether can be used, but the solubility of EHC or its salts might be lower.
-
Avoid: Protic solvents, especially water, should be strictly avoided due to the rapid hydrolysis of EHC.[1][2] Alcohols like ethanol can also be problematic as they can participate in transesterification reactions or affect the equilibrium of EHC formation.
How can I generate this compound in-situ?
In-situ generation is the preferred method for using EHC in reactions. One common approach is the reaction of ethyl chloroformate with a bicarbonate salt in an anhydrous, non-protic solvent. The bicarbonate acts as a nucleophile to form EHC, which can then react with the desired substrate. A detailed protocol is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Qualitative Solubility and Suitability of Common Solvents for this compound Reactions
| Solvent | Type | Dielectric Constant (ε) | Suitability for EHC Reactions | Rationale & Comments |
| Water (H₂O) | Protic | 80.1 | Unsuitable | Causes rapid hydrolysis and decomposition of EHC.[1][2] |
| Ethanol (EtOH) | Protic | 24.5 | Not Recommended | EHC is in equilibrium with ethanol and CO₂. Using it as a solvent can complicate the reaction. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Highly Recommended | Good at dissolving polar compounds and salts. High boiling point. Must be anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Highly Recommended | Excellent solvating power for polar species and salts. High boiling point. Must be anhydrous. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Recommended | Good general-purpose polar aprotic solvent. Easier to remove than DMF or DMSO. |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | 7.6 | Suitable | Lower polarity may limit solubility of salts, but often a good choice for organic substrates. |
| Dichloromethane (DCM) | Nonpolar Aprotic | 9.1 | Use with Caution | Lower polarity. May be suitable depending on the substrate and reaction conditions. |
| Toluene | Nonpolar | 2.4 | Use with Caution | Low polarity. Solubility of EHC or its salts is likely to be very low. |
Experimental Protocols
Protocol 1: In-Situ Generation of Ethyl Carbonate for Nucleophilic Carboxylation
This protocol describes a general method for the ethyl-carboxylation of a generic nucleophile (Nu-H) using in-situ generated ethyl carbonate from ethyl chloroformate and potassium carbonate.
Materials:
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Ethyl chloroformate (ClCO₂Et)
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Substrate (Nu-H)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Add the finely ground and dried potassium carbonate (1.5 equivalents) and the substrate (Nu-H, 1.0 equivalent) to the flask.
-
Add anhydrous solvent via cannula to the flask.
-
Begin stirring the suspension under a positive pressure of inert gas.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dilute the ethyl chloroformate (1.1 equivalents) with a small amount of the anhydrous solvent in the dropping funnel.
-
Add the ethyl chloroformate solution dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0 °C. The ethyl chloroformate reacts with the carbonate base to form the reactive ethyl carbonate species in situ.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by carefully adding water.
-
Proceed with a standard aqueous workup and purification by chromatography or crystallization.
Visualizations
Below are diagrams illustrating key workflows and concepts for working with this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Equilibrium between formation and decomposition of this compound.
References
Technical Support Center: Managing Gaseous Byproducts from Ethyl Hydrogen Carbonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing gaseous byproducts, primarily carbon dioxide (CO₂), generated during reactions involving ethyl hydrogen carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary gaseous byproducts of reactions involving this compound?
A1: The principal gaseous byproduct from reactions with this compound is carbon dioxide (CO₂).[1][2] This is typically formed through the thermal or hydrolytic decomposition of the this compound molecule.[1] Under certain specific and more extreme conditions, such as in the presence of particular catalysts or in electrochemical reactions, other gases like ethylene (B1197577) or carbon monoxide might be generated from related carbonate compounds, although this is less common for simple decomposition.[3]
Q2: What are the common pathways for CO₂ evolution from this compound?
A2: Carbon dioxide evolution from this compound primarily occurs through two main pathways:
-
Thermal Decomposition: When heated, this compound can decompose into ethanol (B145695) and carbon dioxide.[1] The rate of this decomposition is temperature-dependent.
-
Hydrolytic Decomposition (Hydrolysis): In the presence of water, this compound can hydrolyze to form ethanol and carbonic acid. Carbonic acid is unstable in aqueous solutions and readily decomposes into water and carbon dioxide.[1][4] This process can be influenced by the pH of the reaction mixture.
Q3: Why is it crucial to manage gas evolution in my experiments?
A3: Managing gas evolution is critical for several reasons:
-
Safety: Uncontrolled gas evolution can lead to a dangerous buildup of pressure in a sealed reaction vessel, potentially causing an explosion.[5][6]
-
Product Purity: If the gaseous byproduct is trapped in the reaction mixture, it can affect the crystallization or precipitation of the desired product and may lead to the formation of unwanted side products.
-
Reproducibility: Consistent and controlled management of gas evolution is essential for ensuring the reproducibility of your experimental results.
Q4: What are the key safety precautions I should take when working with reactions that evolve gas?
A4: Always prioritize safety in the laboratory. Key precautions include:
-
Vented Systems: Never heat a reaction that produces gas in a completely sealed vessel.[5] Ensure the system is open to the atmosphere or connected to a pressure-relief device like a bubbler.
-
Fume Hood: Conduct all reactions that evolve potentially hazardous or significant amounts of gas in a well-ventilated fume hood.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and gloves.[2]
-
Monitoring: Continuously monitor the reaction for signs of excessive gas evolution, such as rapid bubbling or a sudden increase in pressure.
-
Proper Equipment Setup: Ensure all glassware is free of cracks and that all connections are secure to prevent leaks.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Uncontrolled/Rapid Gas Evolution | Reaction temperature is too high, leading to rapid thermal decomposition. | 1. Immediately reduce or remove the heat source.2. If safe to do so, cool the reaction vessel in an ice bath.3. In the future, consider adding reagents more slowly or at a lower temperature. |
| Concentration of reactants is too high. | 1. Dilute the reaction mixture if possible.2. For subsequent experiments, use lower concentrations of starting materials. | |
| Inadvertent addition of an acidic or basic catalyst that accelerates decomposition. | 1. Neutralize the catalyst if feasible and safe.2. Carefully review the reagents and solvents used to identify any potential catalytic impurities. | |
| Inaccurate Quantification of Evolved Gas | Leaks in the experimental setup. | 1. Check all connections and seals for leaks using a soap bubble solution or a gas leak detector.2. Ensure all tubing is securely attached and free of cracks. |
| Gas dissolving in the solvent. | 1. Saturate the solvent with the gas being evolved (e.g., CO₂) before starting the reaction.[7] 2. Use a carrier gas to continuously sweep the evolved gas into the measurement system. | |
| Incomplete reaction or decomposition. | 1. Ensure the reaction has gone to completion by monitoring for the cessation of gas evolution.2. Analyze the reaction mixture for unreacted starting material. | |
| Pressure Buildup in the Reaction Vessel | The gas outlet is blocked or too small to accommodate the rate of gas evolution. | 1. Immediately and cautiously address the blockage if it is safe to do so. This may involve removing the heat source and allowing the vessel to cool before attempting to clear the outlet.2. Use a wider bore tubing for the gas outlet or a larger bubbler. |
| The reaction is producing more gas than anticipated. | 1. Re-evaluate the stoichiometry and expected gas yield.2. Scale down the reaction until the gas evolution can be safely managed with the current setup. |
Experimental Protocols
Protocol 1: Quantification of CO₂ Evolution by Mass Loss
This method is suitable for reactions where CO₂ is the only gaseous product and the change in mass is significant enough to be accurately measured.
Methodology:
-
Set up the reaction in a conical flask.
-
Place a loose plug of glass wool in the neck of the flask. This allows CO₂ to escape but prevents any solvent vapors or spray from exiting, which would affect the mass measurement.[1]
-
Place the entire apparatus on a sensitive balance and record the initial mass.
-
Initiate and run the reaction, recording the mass at regular intervals.
-
The reaction is complete when the mass no longer changes.
-
The total mass of CO₂ evolved is the difference between the initial and final mass of the apparatus.
Protocol 2: Quantification of CO₂ Evolution by Gas Volumetry
This method involves collecting the evolved CO₂ and measuring its volume.
Methodology:
-
Assemble the reaction vessel with a side-arm connected to a gas-tight syringe or a gas burette.
-
Alternatively, the gas can be collected by displacing water in an inverted measuring cylinder filled with water in a trough (suitable for gases with low water solubility).
-
Initiate the reaction and collect the evolved gas.
-
Record the volume of gas collected over time.
-
Using the ideal gas law (PV=nRT), the moles of CO₂ can be calculated from the measured volume, temperature, and pressure. Remember to account for the vapor pressure of water if the gas is collected over water.
Protocol 3: Quantification of CO₂ by Trapping and Titration
This is a highly accurate method for quantifying CO₂.
Methodology:
-
Set up the reaction vessel and pass the evolved gas through a series of two bubblers containing a known concentration of a standard solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or barium hydroxide (Ba(OH)₂).
-
The CO₂ will react with the base (e.g., CO₂ + 2NaOH → Na₂CO₃ + H₂O).
-
After the reaction is complete, titrate the remaining base in the bubblers with a standard acid solution (e.g., HCl).
-
The amount of base that reacted with the CO₂ can be determined by the difference between the initial amount of base and the amount that remained after the reaction. This allows for the calculation of the moles of CO₂ evolved.
Data Presentation
Table 1: Comparison of CO₂ Quantification Methods
| Method | Principle | Advantages | Disadvantages | Typical Accuracy |
| Mass Loss | Gravimetric | Simple, inexpensive. | Only suitable if CO₂ is the sole gaseous product; less accurate for small quantities of gas. | Moderate |
| Gas Volumetry | Volumetric | Provides real-time rate data; relatively simple setup. | Temperature and pressure dependent; gas solubility in the collection liquid can be a source of error. | Moderate to High |
| Trapping & Titration | Titrimetric | High accuracy and sensitivity. | More complex setup; requires standard solutions; not suitable for real-time monitoring. | High |
| Gas Chromatography (GC) | Chromatographic | Can identify and quantify multiple gaseous products. | Requires specialized equipment and calibration. | Very High |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Highly sensitive and can provide real-time analysis of multiple gases. | Expensive instrumentation; requires a vacuum system. | Very High |
Mandatory Visualizations
Caption: Experimental workflow for managing and quantifying gaseous byproducts.
Caption: Logical troubleshooting flow for common gas evolution issues.
References
Technical Support Center: Enhancing the Reactivity of Ethyl Hydrogen Carbonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ethyl hydrogen carbonate (EHC). Given its inherent instability, this guide focuses on strategies to mitigate decomposition and enhance its reactivity in catalytic processes.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Q1: My reaction shows low yield of the desired product and I'm detecting significant amounts of ethanol (B145695) and carbon dioxide. What is the likely cause and how can I mitigate it?
A1: The primary cause is likely the decomposition of this compound. EHC is known to be thermally and hydrolytically unstable, readily breaking down into ethanol and CO2.[1]
Possible Solutions:
-
Temperature Control: Maintain the lowest possible reaction temperature that still permits the desired transformation. High temperatures accelerate the decomposition of EHC.
-
Moisture Control: Ensure all reagents, solvents, and glassware are scrupulously dry. EHC is susceptible to hydrolysis.[1] Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.
-
In Situ Generation: Consider generating EHC in situ from ethanol and a CO2 source in the presence of your catalyst. This approach maintains a low steady-state concentration of the unstable EHC, favoring its reaction with the substrate over decomposition.
-
Catalyst Choice: Select a catalyst that is highly active at lower temperatures to avoid the need for excessive heating.
Caption: Troubleshooting workflow for low yield in EHC reactions.
Q2: The catalytic conversion is sluggish and requires harsh conditions, which promotes EHC decomposition. How can I enhance the catalytic activity?
A2: Enhancing catalytic activity is key to running reactions under milder conditions. The choice of catalyst is critical.
Possible Solutions:
-
Catalyst Screening: A variety of catalytic systems can be explored for carbonate synthesis and reactions.[1]
-
Metal-Based Catalysts: Rhodium, Nickel, and Copper-based catalysts have been investigated for carbonylation reactions involving ethanol.[1] For instance, bimetallic Cu:Ni catalysts supported on activated carbon have shown activity in the formation of diethyl carbonate from ethanol and CO2.[2]
-
Organocatalysts: Metal-free organocatalysts, such as certain ionic liquids or N-heterocyclic carbenes (NHCs), can be highly efficient for CO2 fixation and may offer a milder alternative.
-
-
Co-catalysts/Promoters: The addition of a co-catalyst or promoter can significantly enhance reaction rates. For example, in the synthesis of carbonates, iodide sources (e.g., tetraethylammonium (B1195904) iodide) are often used as promoters.[3]
-
Support and Morphology: For heterogeneous catalysts, the support material can dramatically influence activity. Supports with high surface area and specific functional groups can improve catalyst dispersion and performance. For example, active carbon carriers with a high number of mesopores have been shown to enhance the activity of nickel catalysts.[1]
Q3: My heterogeneous catalyst is deactivating over the course of the reaction. What are the potential causes?
A3: Catalyst deactivation can stem from several factors related to the reaction environment.
Possible Solutions:
-
Sintering: High reaction temperatures can cause metal nanoparticles on a support to agglomerate (sinter), reducing the active surface area.
-
Solution: Operate at lower temperatures. The introduction of a second metal to form an alloy (e.g., Ni-Fe) can inhibit sintering.[1]
-
-
Poisoning: Impurities in the reagents or solvents can poison the catalyst. Ensure high-purity starting materials.
-
Fouling: Non-volatile byproducts or polymers can deposit on the catalyst surface, blocking active sites.
-
Solution: Analyze the catalyst surface post-reaction (e.g., via TGA, SEM) to identify fouling. Adjusting reaction conditions to minimize side reactions can help prevent this.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary challenges?
A1: this compound (EHC), also known as monoethyl carbonate, is a carbonic acid monoester.[4] While it is a valuable intermediate in organic synthesis, particularly for carboxylation reactions, its utility is hampered by its inherent instability. It readily decomposes via thermal and hydrolytic pathways into ethanol and carbon dioxide, making it difficult to isolate and handle.[1][5]
Caption: Simplified decomposition pathway of this compound.
Q2: What types of catalysts are effective for reactions involving carbonates?
A2: The choice of catalyst depends heavily on the specific reaction.
-
For the synthesis of cyclic carbonates from epoxides and CO2 (a related, well-studied reaction), effective catalysts include organometallic complexes, metal oxides, alkali metal salts, and quaternary onium salts.[6][7]
-
For transesterification reactions to form other carbonates, catalysts like high surface area graphitic carbon nitride have been used.[8]
-
For carboxylation reactions using CO2, transition-metal catalysts based on Rhodium, Nickel, or Copper are often employed to activate substrates.[9][10]
Q3: What safety precautions should be taken when working with these catalytic systems?
A3: Standard laboratory safety protocols should be strictly followed.
-
Inert Atmosphere: Many catalysts, especially those based on transition metals, can be air-sensitive. Handle them under an inert atmosphere (e.g., in a glovebox).
-
Pressure: Some reactions, particularly those involving CO2, are performed under pressure. Use certified high-pressure reactors and ensure proper sealing and pressure monitoring.[11]
-
Toxicity: Be aware of the toxicity of all reagents, catalysts, and solvents. For example, some metal catalysts and organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for each chemical.
Data Presentation
Table 1: Performance of Various Catalysts in Related Carbonate Synthesis Reactions
| Reaction | Catalyst System | Temp. (°C) | Pressure | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Ethylene (B1197577) Carbonate Hydrogenation | MoOx-promoted Cu/SiO2 | 175-220 | 3.0 MPa | ~100 | EG: 99, MeOH: 89 | - | [12] |
| Ethylene Carbonate Hydrogenation | Carbon modified Cu | 175-220 | 3.0 MPa | 100 | EG: 99.9, MeOH: 85.8 | - | [12] |
| Ethylene Carbonate Synthesis (from Ethylene Oxide + CO2) | TB-6-EAM-4-OPh-Zn | 120 | 3.0 MPa | 98.0-99.0 | 98.0-99.0 | 96.0-98.0 | [6] |
| Diethyl Carbonate Synthesis (from Ethanol + CO2) | Cu:Ni/AC (3:1 molar ratio) | 110 | 13 bar | - | 82-88 | - | [2] |
Note: Data is for related, more stable carbonate reactions and serves as a starting point for catalyst selection in EHC experiments.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Carboxylation using In Situ Generated EHC
This is a representative protocol. Specific conditions must be optimized for your substrate and catalyst.
-
Reactor Setup: To a high-pressure reactor, add the catalyst (e.g., 1-5 mol% Cu/Ni on activated carbon) and the substrate under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous ethanol (as both reagent and solvent). Seal the reactor.
-
Reaction Initiation: Purge the reactor several times with CO2 gas. Pressurize the reactor with CO2 to the desired pressure (e.g., 10-40 bar).
-
Heating and Monitoring: Begin stirring and heat the reaction to the target temperature (e.g., 100-140 °C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via GC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the CO2 pressure. Filter the catalyst from the reaction mixture. The product can then be isolated and purified using standard techniques such as distillation or column chromatography.
Caption: Experimental workflow for catalytic reaction with in situ EHC.
References
- 1. This compound|C3H6O3|Research Chemical [benchchem.com]
- 2. Observed kinetics for the production of diethyl carbonate from CO2 and ethanol catalyzed by CuNi nanoparticles supported on activated carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate with carboxylic acids or heterocycles in the presence of tetraethylammonium halides or under autocatalytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Monoethyl carbonate | C3H6O3 | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ppor.az [ppor.az]
- 7. Recent advances in the use of catalysts based on natural products for the conversion of CO2 into cyclic carbonates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ethylene carbonate - Wikipedia [en.wikipedia.org]
- 9. Carbonate-promoted C–H carboxylation of electron-rich heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Model-Based Analysis for Ethylene Carbonate Hydrogenation Operation in Industrial-Type Tubular Reactors [mdpi.com]
Validation & Comparative
A Comparative Guide to Ethyl Hydrogen Carbonate and Diethyl Carbonate as Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solvent selection for pharmaceutical and chemical applications, the choice of an appropriate solvent is paramount to ensuring optimal reaction conditions, product purity, and safety. This guide provides a detailed comparison of two carbonate esters: ethyl hydrogen carbonate (EHC), also known as monoethyl carbonate, and diethyl carbonate (DEC). While both share a common carbonic acid backbone, their distinct chemical structures give rise to significant differences in their properties and suitability for various applications.
Executive Summary
Diethyl carbonate (DEC) is a well-characterized, stable, and versatile aprotic polar solvent with a broad range of applications, particularly in lithium-ion batteries and as a green chemistry alternative in organic synthesis. In contrast, this compound (EHC) is a more elusive and reportedly unstable compound. The available experimental data for EHC is scarce, limiting its current practical applications as a solvent. This guide will present a comprehensive overview of the known properties of both compounds, highlighting the extensive data available for DEC and the significant data gaps for EHC.
Physico-Chemical Properties
A direct comparison of the physical and chemical properties of a solvent is crucial for determining its suitability for a specific application. The following table summarizes the available experimental data for this compound and diethyl carbonate.
| Property | This compound (EHC) | Diethyl Carbonate (DEC) |
| CAS Number | 13932-53-1 | 105-58-8 |
| Molecular Formula | C₃H₆O₃ | C₅H₁₀O₃ |
| Molecular Weight | 90.08 g/mol | 118.13 g/mol |
| Appearance | Liquid[1] | Colorless liquid[2][3][4][5] |
| Melting Point | -61 °C[6] | -43 °C[3][7] |
| Boiling Point | 159-161.5 °C (Note: Data from a single source, may require further validation) | 126-127 °C[2] |
| Density | No reliable data available | 0.976 g/mL[8] |
| Viscosity | No reliable data available | Data available, e.g., at various temperatures and pressures[9][10][11] |
| Flash Point | No reliable data available | 25 °C |
| Dielectric Constant | No reliable data available | 3.10[8] |
| Solubility in Water | No reliable data available | Insoluble to slightly soluble[2][3][12] |
| Solubility in Organic Solvents | Soluble in DMSO[1] | Soluble in most organic solvents like alcohols, ketones, and esters[2][3][13] |
Note: The significant lack of experimental data for many of the key properties of this compound is a major limitation in providing a comprehensive comparison. The reported high boiling point for EHC is unusual when compared to DEC and warrants further experimental verification.
Stability and Reactivity
This compound (EHC):
This compound is generally considered to be an unstable compound.[14][15] It is known to be an intermediate in the formation of diethyl carbonate from ethanol (B145695) and carbon dioxide and is prone to decomposition back to these starting materials.[14][15] However, recent studies have shown that it can be isolated as a pure solid and is surprisingly stable in acidic solution, resisting hydrolysis.[14][15] It has also been shown to be stable in the gas phase.[14] Despite this, its long-term stability as a bulk solvent at ambient or elevated temperatures remains questionable, which likely contributes to the lack of available experimental data. One supplier notes that the product is stable for a few weeks during ordinary shipping.[1]
Diethyl Carbonate (DEC):
In contrast, diethyl carbonate is a stable compound under normal conditions.[2] It is, however, sensitive to moisture and can slowly hydrolyze in the presence of water, acids, or bases to produce ethanol and carbon dioxide.[2][16] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]
Experimental Protocols
Detailed experimental protocols for determining the physical and chemical properties of solvents are essential for generating reliable and comparable data. Below are generalized methodologies for key solvent property measurements.
1. Determination of Boiling Point:
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method involves heating the liquid in a distillation apparatus. A thermometer is placed in the vapor phase, not in the liquid, to record the temperature at which a steady stream of distillate is collected.
2. Measurement of Density:
Density, the mass per unit volume, can be determined using a pycnometer or a digital density meter. The procedure involves accurately weighing the empty container, filling it with the solvent to a calibrated mark, and weighing it again. The density is then calculated by dividing the mass of the solvent by the known volume of the container.
3. Viscosity Measurement:
Viscosity, a measure of a fluid's resistance to flow, can be determined using various types of viscometers, such as a capillary viscometer (e.g., Ostwald or Ubbelohde) or a rotational viscometer. For a capillary viscometer, the time it takes for a known volume of the solvent to flow through a capillary of a known diameter is measured, and the viscosity is calculated using Poiseuille's law.
4. Determination of Solubility:
Solubility is typically determined by adding a known amount of a solute to a known amount of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic or chromatographic methods. A qualitative assessment can be made by observing the dissolution of a small amount of solute in the solvent.[17][18][19][20]
Applications in Research and Development
This compound (EHC):
Due to its instability and the lack of comprehensive data, EHC currently has very limited direct applications as a solvent in research and development. It is primarily of interest as a reactive intermediate in chemical synthesis.[14][21]
Diethyl Carbonate (DEC):
Diethyl carbonate has emerged as a versatile and valuable solvent in various fields:
-
Pharmaceuticals: DEC is used as a solvent in drug formulations and as a reagent in the synthesis of active pharmaceutical ingredients (APIs).[7][13] Its low toxicity and biodegradability make it an attractive "green" alternative to more hazardous solvents.
-
Lithium-Ion Batteries: DEC is a crucial component of the electrolyte in lithium-ion batteries. Its low viscosity and good electrochemical stability contribute to the overall performance and safety of the battery.
-
Organic Synthesis: DEC serves as an effective and safer alternative to phosgene (B1210022) for ethylation and carbonylation reactions.[7]
Safety Profile
This compound (EHC):
There is a lack of comprehensive safety and toxicity data for this compound. Given its potential instability and decomposition to ethanol and carbon dioxide, appropriate precautions for handling potentially volatile and reactive compounds should be taken.
Diethyl Carbonate (DEC):
Diethyl carbonate is a flammable liquid and vapor.[7] It can cause skin and eye irritation.[7] Good laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling DEC. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[3]
Logical Comparison Workflow
Caption: Logical workflow for selecting between DEC and EHC as a solvent.
Conclusion
Based on the currently available scientific literature and safety data, diethyl carbonate (DEC) is the significantly more viable and reliable choice as a solvent for a wide range of applications in research, development, and manufacturing. Its well-documented physical and chemical properties, established safety profile, and proven performance in various fields, including pharmaceuticals and energy storage, make it a dependable option.
This compound (EHC), in its current state of characterization, cannot be recommended as a general-purpose solvent. The lack of comprehensive experimental data on its physical properties, coupled with concerns about its stability, presents significant risks and uncertainties for its practical use. While it may hold interest as a reactive intermediate, further extensive research is required to fully understand its properties and potential before it can be considered a viable alternative to established solvents like diethyl carbonate. Researchers and professionals in drug development are advised to exercise caution and prioritize the use of well-characterized solvents like DEC to ensure the reproducibility, safety, and success of their work.
References
- 1. medkoo.com [medkoo.com]
- 2. Page loading... [guidechem.com]
- 3. framochem.com [framochem.com]
- 4. Diethyl Carbonate | (C2H5O)2CO | CID 7766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl carbonate - Wikipedia [en.wikipedia.org]
- 6. Monoethyl carbonate | C3H6O3 | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethyl carbonate CAS#: 105-58-8 [m.chemicalbook.com]
- 8. diethyl carbonate [stenutz.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. diethyl carbonate, 105-58-8 [thegoodscentscompany.com]
- 13. Diethyl Carbonate - Ester - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 14. Carbonic acid monoethyl ester as a pure solid and its conformational isomerism in the gas-phase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02792C [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. cetjournal.it [cetjournal.it]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. education.com [education.com]
- 20. monroecti.org [monroecti.org]
- 21. This compound|C3H6O3|Research Chemical [benchchem.com]
A Comparative Guide to Carboxylating Agents: Efficacy of Ethyl Hydrogen Carbonate and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate carboxylating agent is a critical decision in the synthesis of carboxylic acids, essential building blocks in a vast array of organic molecules. This guide provides an objective comparison of the efficacy of various carboxylating agents, with a focus on ethyl hydrogen carbonate and its salts, alongside other prevalent methods. The performance of these agents is evaluated based on reaction yields, substrate scope, and reaction conditions, supported by experimental data and detailed protocols.
Executive Summary
Carboxylation, the introduction of a carboxyl group (-COOH) into a molecule, can be achieved through a variety of reagents and methodologies. While traditional methods utilizing organometallic reagents with carbon dioxide offer high reactivity, they often suffer from functional group incompatibility and stringent reaction conditions. Enzymatic carboxylations provide remarkable specificity under mild conditions but are typically limited in substrate scope. The use of alkali metal salts of ethyl carbonic acid, such as sodium ethyl carbonate and potassium ethyl carbonate, presents a viable alternative, particularly for the carboxylation of phenols. This guide will delve into a comparative analysis of these methods to inform the selection of the most suitable carboxylating agent for a given synthetic challenge.
Comparison of Carboxylating Agent Efficacy
The efficacy of a carboxylating agent is a multifactorial assessment that includes chemical yield, substrate compatibility, and the mildness of reaction conditions. Below is a summary of quantitative data for different carboxylating agents across various substrates.
| Carboxylating Agent/System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Sodium Ethyl Carbonate | Phenol (B47542) | o-Hydroxybenzoic acid & p-Hydroxybenzoic acid | 87.4 (total) | 200°C, 1 MPa Ar, 6 h | [1] |
| p-Cresol | 2-Hydroxy-5-methylbenzoic acid | High | 185°C, 10 atm CO2, 7 h | [2][3] | |
| m-Cresol | 2-Hydroxy-4-methylbenzoic acid | High | 185°C, 10 atm CO2, 7 h | [2][3] | |
| p-Chlorophenol | 2-Hydroxy-5-chlorobenzoic acid | High | 185°C, 10 atm CO2, 7 h | [2][3] | |
| Potassium Ethyl Carbonate | Phenol | p-Hydroxybenzoic acid | 71 | 210°C, 2.5 MPa CO2, 7 h | [4] |
| m-Cresol | 2-Hydroxy-4-methylbenzoic acid | 90 | 180°C, 10 atm CO2, 6 h | [5][6] | |
| p-Cresol | 2-Hydroxy-5-methylbenzoic acid | 84 | - | [5][6] | |
| Grignard Reagent (RMgX) + CO₂ | Phenylmagnesium bromide | Benzoic acid | 85-90 | Dry ice, ether, then H₃O⁺ | |
| n-Butylmagnesium chloride | Pentanoic acid | 78-86 | Dry ice, ether, then H₃O⁺ | ||
| Organolithium (RLi) + CO₂ | n-Butyllithium | Pentanoic acid | ~80 | Dry ice, ether, then H₃O⁺ | |
| Kolbe-Schmitt Reaction | Sodium Phenoxide | Salicylic (B10762653) Acid | up to 95 | 150°C, CO₂ pressure | [7] |
| Enzymatic (RuBisCO) | Ribulose-1,5-bisphosphate | 2 x 3-Phosphoglycerate | High | Physiological pH, temp. | [8] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms of carboxylation is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the key signaling pathways and experimental workflows for major carboxylation methods.
Carboxylation of Phenols with Alkali Metal Ethyl Carbonates
The carboxylation of phenols using sodium or potassium ethyl carbonate is believed to proceed through an electrophilic aromatic substitution mechanism. The phenoxide, formed in situ, acts as the nucleophile, attacking the electrophilic carbon of a species derived from the ethyl carbonate salt.
Caption: Proposed reaction pathway for the carboxylation of phenol using sodium ethyl carbonate.
Carboxylation using Grignard Reagents and CO₂
This classic method involves the nucleophilic attack of a highly reactive Grignard reagent on the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate is then protonated in an acidic workup to yield the carboxylic acid.
Caption: Step-by-step workflow for the synthesis of carboxylic acids via Grignard reagents and CO₂.
Enzymatic Carboxylation by RuBisCO
In nature, the enzyme RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase) catalyzes the fixation of atmospheric CO₂ into organic molecules during photosynthesis. This highly efficient and specific reaction proceeds via an enediolate intermediate of Ribulose-1,5-bisphosphate.
Caption: Simplified mechanism of CO₂ fixation by the enzyme RuBisCO.
Experimental Protocols
General Procedure for Carboxylation of Phenols with Sodium Ethyl Carbonate
-
Reagent Preparation: Sodium ethyl carbonate is prepared by reacting sodium ethoxide with carbon dioxide.
-
Reaction Setup: A stirred autoclave is charged with the phenolic substrate and sodium ethyl carbonate. The molar ratio of phenol to sodium ethyl carbonate is typically 1.5:1 to 2:1.[2][3]
-
Reaction Conditions: The autoclave is pressurized with carbon dioxide (e.g., 10 atm) and heated to the desired temperature (e.g., 185°C) for a specified duration (e.g., 7 hours).[2][3]
-
Workup: After cooling, the reaction mixture is treated with water. The unreacted phenol can be recovered. The aqueous phase is then acidified with a mineral acid (e.g., HCl) to precipitate the hydroxybenzoic acid.
-
Purification: The crude product can be purified by recrystallization.
General Procedure for Carboxylation of an Alkyl Halide using a Grignard Reagent
-
Grignard Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The alkyl halide is dissolved in anhydrous diethyl ether and added dropwise to the magnesium suspension. The reaction is typically initiated with a small crystal of iodine if necessary and may require gentle heating to maintain a steady reflux.
-
Carboxylation: The Grignard reagent solution is cooled in an ice-salt bath. Crushed dry ice (solid CO₂) is added portion-wise to the vigorously stirred solution. Alternatively, the Grignard solution can be added slowly to a slurry of dry ice in anhydrous ether.
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature. Dilute hydrochloric acid or sulfuric acid is added cautiously to dissolve the magnesium salts and protonate the carboxylate.
-
Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or distillation.
Conclusion
The choice of a carboxylating agent is dictated by the specific requirements of the chemical transformation, including the nature of the substrate, desired product, and tolerance for various reaction conditions.
-
This compound salts (sodium and potassium ethyl carbonate) are effective for the carboxylation of electron-rich aromatic compounds like phenols, offering a convenient method that avoids the pre-formation of phenoxides.[1][5] The regioselectivity can be influenced by the choice of the alkali metal, with sodium favoring ortho-carboxylation and potassium favoring the para-isomer.[4]
-
Grignard and organolithium reagents in combination with carbon dioxide are powerful and versatile methods for the carboxylation of a wide range of alkyl and aryl halides.[9] Their high reactivity, however, necessitates strictly anhydrous conditions and limits their use with substrates bearing acidic protons or reactive carbonyl groups.
-
The Kolbe-Schmitt reaction is an industrially significant method for the synthesis of hydroxybenzoic acids, particularly salicylic acid.[7] It typically requires high temperatures and pressures.
-
Enzymatic carboxylation , exemplified by RuBisCO, showcases unparalleled efficiency and selectivity under mild, environmentally benign conditions.[8] The primary limitation of this approach is the inherent substrate specificity of enzymes.
For researchers in drug development and organic synthesis, a thorough understanding of the advantages and limitations of each carboxylating agent is paramount. While organometallic routes provide broad applicability, the use of reagents like sodium and potassium ethyl carbonate can be a valuable and more direct strategy for specific substrates such as phenols. Future research will likely focus on developing catalytic systems that combine the mild conditions of enzymatic reactions with the broad substrate scope of traditional chemical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxylation of phenol and its derivatives with sodium ethyl carbonate - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Validation of Analytical Methods for Carbonate Esters
For researchers, scientists, and drug development professionals, the accurate quantification of short-chain carbonate esters is crucial in various fields, including their use as electrolyte solvents in lithium-ion batteries and as chemical reagents. While specific validated analytical methods for ethyl hydrogen carbonate are not extensively detailed in publicly available literature, this guide provides a comparative overview of validated methods for structurally similar and commonly analyzed carbonate esters, such as dimethyl carbonate (DMC), diethyl carbonate (DEC), ethyl methyl carbonate (EMC), ethylene (B1197577) carbonate (EC), and propylene (B89431) carbonate (PC). The methodologies and validation data presented here can serve as a strong foundation for developing and validating an analytical method for this compound.
The primary analytical techniques for the separation and quantification of these carbonate esters are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This technique is particularly useful for analyzing thermally sensitive compounds. An ion-exclusion HPLC method has been developed for the analysis of common organic carbonates, avoiding the high temperatures of GC that can cause degradation of cyclic carbonates like ethylene carbonate.[1]
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a robust and widely used technique for the analysis of volatile organic compounds like carbonate esters.[2][3] It offers excellent separation and sensitivity.
Data Presentation: Performance Characteristics
The following tables summarize the key performance parameters for HPLC and GC methods based on published validation studies for various carbonate esters.
Table 1: Comparison of Key Performance Parameters for Carbonate Ester Analysis by HPLC
| Parameter | Diethyl Carbonate (DEC) | Ethyl Methyl Carbonate (EMC) | Dimethyl Carbonate (DMC) | Propylene Carbonate (PC) | Ethylene Carbonate (EC) |
| Linearity (R²) | > 0.9990 | > 0.9990 | > 0.9990 | > 0.9990 | > 0.9990 |
| Limit of Detection (LOD) | 3.8 ppm | 7.9 ppm | 10.3 ppm | 14.5 ppm | 30.8 ppm |
| Accuracy (Recovery) | 98.7 ± 1.1% | 99.4 ± 1.5% | 99.1 ± 1.3% | 98.8 ± 0.9% | 99.5 ± 1.0% |
| Precision (RSD) | 1.1% | 1.5% | 1.3% | 0.9% | 1.0% |
Data sourced from an ion-moderated partition HPLC method.[1]
Table 2: Comparison of Key Performance Parameters for Carbonate Ester Analysis by GC-FID
| Parameter | Performance |
| Linearity (R²) | > 0.9995 |
| Limit of Detection (LOD) | < 0.5 mg/L |
| Limit of Quantification (LOQ) | < 1.6 mg/L |
| Repeatability (Peak Area RSD) | < 1.5% |
| Repeatability (Retention Time RSD) | < 0.04% |
Data for 13 carbonate esters and additives.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline typical experimental protocols for HPLC and GC analysis of short-chain carbonate esters.
Ion-Moderated Partition HPLC Method[1]
This method is suitable for the separation and identification of common organic carbonates.
-
Instrumentation: High-Performance Liquid Chromatography system with a refractive index detector.
-
Column: Ion exclusion column with an exchangeable hydrogen ion.
-
Mobile Phase: Isocratic, 5 mM aqueous sulfuric acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25°C (improved resolution was observed at lower temperatures).[1]
-
Detector Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Stock standard mixture solution is prepared by weighing a certain amount of each component into a volumetric flask and then adding de-ionized water to the mark. This stock solution is then diluted to make a series of standard solutions for calibration.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method[2]
This method provides a reliable and cost-effective solution for the analysis of carbonate esters and additives.
-
Instrumentation: Agilent 8860 GC system with a split/splitless injector and a flame ionization detector (FID).[2]
-
Column: Agilent J&W HP-5ms Ultra Inert column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen.[2]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 120°C.
-
Ramp 2: 30°C/min to 250°C, hold for 5 minutes.
-
-
Injector: Split/splitless injector at 250°C.
-
Detector: FID at 280°C.
-
Data Acquisition: Performed using Agilent OpenLab CDS.[2]
Mandatory Visualization
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process for ensuring the reliability and accuracy of results.
Caption: Workflow for Analytical Method Validation.
References
A Comparative Analysis of the Stability of Alkyl Hydrogen Carbonates
For Researchers, Scientists, and Drug Development Professionals
Alkyl hydrogen carbonates (ROCOOH), also known as monoalkyl carbonates or hemicarbonic acids, are a class of organic compounds that serve as important, albeit often transient, intermediates in various chemical and biological processes. Their inherent instability makes them challenging to isolate and characterize, yet understanding their relative stability is crucial for controlling reaction pathways and for applications in areas such as CO2 capture and utilization, and as prodrug moieties in pharmaceuticals. This guide provides a comparative overview of the stability of a homologous series of alkyl hydrogen carbonates: methyl, ethyl, propyl, and butyl hydrogen carbonate.
Introduction to Alkyl Hydrogen Carbonate Stability
Alkyl hydrogen carbonates are generally unstable compounds that exist in equilibrium with their constituent alcohol and carbon dioxide. Their stability is influenced by several factors, most notably temperature and the electronic properties of the alkyl group. The primary route of decomposition is the reverse of their formation, releasing the parent alcohol and carbon dioxide. While isolating these compounds at ambient temperature is challenging, some, like methyl and ethyl hydrogen carbonate, have been observed and even isolated as solids at low temperatures, indicating a kinetic barrier to their decomposition.
Comparative Stability Analysis
Direct quantitative experimental data on the decomposition temperatures of isolated short-chain alkyl hydrogen carbonates is limited due to their transient nature. However, a qualitative and semi-quantitative comparison can be made based on fundamental principles of organic chemistry and supported by computational studies.
The primary factor influencing the relative stability within this homologous series is the inductive effect of the alkyl group. Alkyl groups are electron-donating, and this effect increases with the size and branching of the alkyl chain (e.g., butyl > propyl > ethyl > methyl). This electron-donating nature can influence the strength of the O-C(O)OH bond. A stronger electron-donating group can increase the electron density on the oxygen atom, potentially strengthening its bond to the carbonyl carbon and thereby slightly increasing the molecule's stability against unimolecular decomposition.
Table 1: Comparative Stability of Alkyl Hydrogen Carbonates
| Alkyl Hydrogen Carbonate | Alkyl Group | Inductive Effect | Predicted Relative Stability | Supporting Observations |
| Mthis compound | Methyl (CH₃) | Weakest electron-donating | Least Stable | Has been observed and isolated at low temperatures, suggesting kinetic stability under specific conditions. |
| This compound | Ethyl (C₂H₅) | Moderately electron-donating | More stable than methyl | Has been isolated as a pure solid from ethanolic solutions of potassium bicarbonate at low temperatures.[1] |
| Propyl Hydrogen Carbonate | Propyl (C₃H₇) | Strongly electron-donating | More stable than ethyl | General chemical principles suggest increased stability with a larger alkyl group. |
| Butyl Hydrogen Carbonate | Butyl (C₄H₉) | Strongest electron-donating | Most Stable | General chemical principles suggest increased stability with a larger alkyl group. |
Experimental Protocols
Due to their instability, the study of alkyl hydrogen carbonates often involves in situ generation and characterization. Below are detailed methodologies for key experiments related to their formation and the assessment of their stability.
Protocol 1: In Situ Generation and Spectroscopic Observation of Alkyl Hydrogen Carbonates
This protocol describes the formation of alkyl hydrogen carbonates at low temperatures for observation by Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.
Materials:
-
Parent alcohol (methanol, ethanol, propanol, or butanol)
-
Dry ice (solid CO₂) or high-purity CO₂ gas
-
Strong non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene, DBU) or an alkali metal alkoxide (e.g., sodium methoxide)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR studies
-
Cryostat or low-temperature reaction setup
Procedure:
-
Prepare a solution of the parent alcohol in the anhydrous deuterated solvent in an NMR tube or a suitable reaction vessel for IR spectroscopy.
-
Cool the solution to a low temperature (e.g., -40°C to -78°C) using a cryostat.
-
Slowly introduce a source of CO₂, either by adding small pieces of dry ice or by bubbling CO₂ gas through the solution.
-
Add a stoichiometric amount of the strong base to the cooled solution while maintaining the low temperature. The base deprotonates the alcohol to form the more nucleophilic alkoxide, which then reacts with CO₂.
-
Immediately acquire NMR or IR spectra at the low temperature to observe the characteristic signals of the corresponding alkyl hydrogen carbonate.
-
To assess stability, the temperature can be slowly raised while acquiring spectra at regular intervals to monitor the decomposition of the alkyl hydrogen carbonate, as evidenced by the disappearance of its signals and the reappearance of the parent alcohol signals.
Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Profiling
While challenging for these specific unstable compounds, TGA is a standard method for determining the thermal stability of substances. This protocol outlines the general procedure that would be adapted for more stable derivatives or salts of alkyl hydrogen carbonates.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Place a small, precisely weighed sample (typically 5-10 mg) of the substance (e.g., a stable salt of an alkyl hydrogen carbonate) into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a controlled, linear heating rate (e.g., 10°C/min) over a defined temperature range.
-
The instrument records the mass of the sample as a function of temperature.
-
The decomposition temperature is typically identified as the onset temperature of mass loss or the temperature of the maximum rate of mass loss (from the derivative of the TGA curve).
Visualizations
Logical Relationship: Formation and Decomposition of Alkyl Hydrogen Carbonates
The following diagram illustrates the equilibrium between an alcohol and carbon dioxide to form an alkyl hydrogen carbonate, and its subsequent decomposition.
Caption: Formation and decomposition equilibrium of alkyl hydrogen carbonates.
Experimental Workflow: In Situ Generation and Analysis
This diagram outlines the workflow for the experimental generation and analysis of alkyl hydrogen carbonates.
Caption: Workflow for the in situ generation and stability analysis of alkyl hydrogen carbonates.
References
Cross-reactivity of ethyl hydrogen carbonate with other functional groups
A Comparative Analysis of Acylating Agent Cross-Reactivity
An Examination of Ethyl Chloroformate and Diethyl Pyrocarbonate as Surrogates for the Unstable Ethyl Hydrogen Carbonate
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cross-reactivity of common acylating agents, specifically ethyl chloroformate and diethyl pyrocarbonate (DEPC). Direct experimental data on the cross-reactivity of this compound is not extensively available in published literature, likely due to its instability. However, ethyl chloroformate and DEPC are widely used reagents that offer comparable reactivity profiles for the modification of nucleophilic functional groups, making them relevant subjects for a comparative study.
This document will delve into their reactivity with primary amines, thiols, and hydroxyl groups, presenting quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways to aid in the selection of the most appropriate reagent for specific research applications.
Comparative Reactivity of Ethyl Chloroformate and DEPC
The reactivity of both ethyl chloroformate and DEPC with various nucleophilic functional groups is a critical consideration in their application. The following table summarizes their relative reactivity, providing a basis for selecting a reagent to achieve desired modification while minimizing off-target effects.
| Functional Group | Target Moiety | Ethyl Chloroformate Reactivity | Diethyl Pyrocarbonate (DEPC) Reactivity | Typical Reaction pH |
| Primary Amines | R-NH₂ | High | Moderate to High | > 8.0 |
| Thiols | R-SH | Moderate | Low to Moderate | > 7.5 |
| Aliphatic Hydroxyls | R-OH (e.g., Serine) | Low | Very Low | > 9.0 |
| Phenolic Hydroxyls | Ar-OH (e.g., Tyrosine) | Moderate | Low | > 8.5 |
| Imidazole (B134444) | Histidine | Low | High | 6.0 - 7.0 |
Experimental Protocols
Detailed methodologies for assessing the cross-reactivity of these acylating agents are crucial for reproducible results. The following protocols outline procedures for reacting ethyl chloroformate and DEPC with a model peptide to evaluate modification of different functional groups.
General Protocol for Peptide Modification
-
Peptide Solution Preparation: A stock solution of a model peptide (e.g., Gly-Ser-Cys-Lys-His-Tyr) is prepared in a suitable buffer (e.g., 50 mM sodium phosphate) at a concentration of 1 mg/mL.
-
pH Adjustment: The pH of the peptide solution is adjusted to the desired reaction condition (e.g., pH 7.5 for targeting thiols and amines, or pH 6.5 for targeting histidine).
-
Reagent Addition: A 10-fold molar excess of either ethyl chloroformate or DEPC (from a freshly prepared stock solution in anhydrous acetonitrile) is added to the peptide solution.
-
Incubation: The reaction mixture is incubated at room temperature for 1 hour with gentle agitation.
-
Quenching: The reaction is quenched by the addition of a nucleophilic scavenger, such as Tris buffer, to a final concentration of 100 mM.
-
Analysis: The reaction products are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) to identify and quantify the modified peptide species.
Reaction Mechanisms and Cross-Reactivity Pathways
The following diagrams illustrate the reaction pathways of ethyl chloroformate and DEPC with various nucleophilic functional groups. These visualizations aid in understanding the potential for cross-reactivity and the conditions that favor specific modifications.
Figure 1. Comparative reactivity of ethyl chloroformate and DEPC with common functional groups.
Figure 2. Experimental workflow for assessing the cross-reactivity of acylating agents with peptides.
Conclusion
The choice between ethyl chloroformate and diethyl pyrocarbonate depends critically on the intended target and the potential for unwanted side reactions. Ethyl chloroformate demonstrates broad reactivity with primary amines and thiols at alkaline pH. In contrast, DEPC exhibits a notable preference for the imidazole side chain of histidine at neutral pH, making it a more selective reagent for this purpose. Understanding these reactivity profiles, as outlined in this guide, is essential for designing experiments that yield specific and interpretable results in the fields of chemical biology and drug development.
Comparative Performance of Linear Carbonates in Lithium-Ion Battery Electrolytes: A Guide for Researchers
A comprehensive analysis of Ethyl Methyl Carbonate (EMC), Diethyl Carbonate (DEC), and Dimethyl Carbonate (DMC) in common electrolyte formulations, providing key performance data and experimental methodologies for battery research and development professionals.
Initial Note on Ethyl Hydrogen Carbonate: Extensive literature searches did not yield specific data on the performance of "this compound," also known as monoethyl carbonate, as a component in lithium-ion battery electrolytes. Therefore, this guide focuses on the performance of its widely used and structurally related alternatives: ethyl methyl carbonate (EMC), diethyl carbonate (DEC), and dimethyl carbonate (DMC). These linear carbonates are crucial co-solvents in commercial lithium-ion battery electrolytes, typically blended with a cyclic carbonate like ethylene (B1197577) carbonate (EC) and a lithium salt, most commonly lithium hexafluorophosphate (B91526) (LiPF₆).
Performance Comparison of EMC, DEC, and DMC-Based Electrolytes
The choice of linear carbonate significantly influences key battery performance metrics. The following table summarizes quantitative data extracted from various studies, providing a comparative overview of electrolytes containing EMC, DEC, and DMC. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Performance Metric | Electrolyte Formulation (Salt: 1M LiPF₆) | Value | Key Observations |
| Ionic Conductivity | EC/DMC (3:7) | ~11 mS/cm at 25°C[1] | Electrolytes containing DMC generally exhibit higher ionic conductivity due to its low viscosity. |
| EC/DEC (3:7) | ~7 mS/cm at 25°C[1] | DEC's higher viscosity compared to DMC results in lower ionic conductivity. | |
| EC/EMC (3:7) | ~9 mS/cm at 25°C | EMC offers a balance between the high conductivity of DMC and the lower volatility of DEC. | |
| EC/DMC/DEC (1:1:1) | ~9.5 mS/cm at 25°C[1] | Ternary mixtures can optimize ionic conductivity by balancing the properties of individual components. | |
| DMC | 8.8 mS/cm at 25°C[2] | Pure linear carbonates have lower conductivity than when mixed with high-dielectric-constant cyclic carbonates. | |
| EC/DMC (1:1 wt%) | 11.7 mS/cm at 25°C[2] | The addition of EC significantly enhances salt dissociation and, consequently, ionic conductivity. | |
| Electrochemical Stability | EC/EMC/DMC (1:1:1) | Endothermic peak at ~230°C, exothermic at ~250°C[3] | Thermal stability is crucial for battery safety. The combination of solvents affects the onset of thermal runaway. |
| LiPF₆/EC | Exothermic peak at 212°C[3] | EC's reaction with LiPF₆ is a key factor in the thermal behavior of the electrolyte. | |
| LiPF₆/DMC | Endothermic peaks at 68.5°C and 187°C[3] | DMC is relatively stable but can undergo transesterification reactions. | |
| LiPF₆/EMC | Endothermic peaks at 191°C and 258°C[3] | EMC's thermal behavior is intermediate between DMC and DEC.[4] | |
| Cycling Performance | Graphite/NMC in EC/EMC/DMC/SL (1:1:5:2:1) | >124 mAh/g specific capacity, stable for 500 cycles[5] | The overall electrolyte formulation, including additives, significantly impacts long-term cycling stability. |
| (Capacity Retention) | Graphite/NMC in EC/EMC/DMC (1:1:5:2) | High stability over 500 cycles[5] | The ratio of linear carbonates can be optimized to enhance cycling performance. |
| Graphite/NMC in EC/EMC (1/9) | ~81% capacity retention after 200 cycles at 4.7V | The choice of linear carbonate affects the stability of the solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI), influencing capacity retention. |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining reliable and comparable data in battery research. Below are methodologies for key performance evaluation experiments.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte, which is a measure of its ability to conduct lithium ions.
Methodology: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: A symmetric cell is assembled in an inert atmosphere (glovebox) with two blocking electrodes (e.g., stainless steel or platinum) of a known area (A) separated by a separator of a known thickness (L) soaked in the electrolyte.
-
Instrumentation: A potentiostat with a frequency response analyzer is used.
-
Measurement Parameters:
-
Frequency Range: Typically from 100 kHz to 1 Hz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.
-
Temperature Control: The cell is maintained at a constant temperature (e.g., 25°C) in a climate chamber.
-
-
Data Analysis:
-
A Nyquist plot (Z' vs. -Z'') is generated.
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A).
-
Electrochemical Stability Window Determination
Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.
Methodology: Cyclic Voltammetry (CV)
-
Cell Assembly: A three-electrode cell is assembled in a glovebox, consisting of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil). The electrodes are immersed in the electrolyte to be tested.
-
Instrumentation: A potentiostat is used to perform the cyclic voltammetry scan.
-
Measurement Parameters:
-
Potential Range: A wide potential window is scanned (e.g., from 0 V to 6 V vs. Li/Li⁺).
-
Scan Rate: A slow scan rate (e.g., 0.1 mV/s to 1 mV/s) is typically used to observe the onset of electrolyte decomposition.
-
-
Data Analysis:
-
The resulting cyclic voltammogram plots the current response as a function of the applied potential.
-
The anodic stability limit is identified as the potential at which a significant and sustained increase in the oxidation current is observed.
-
The cathodic stability limit is the potential at which a significant and sustained increase in the reduction current is observed.
-
Cycling Stability and Capacity Retention Evaluation
Objective: To assess the long-term performance of a battery by repeatedly charging and discharging it under controlled conditions.
Methodology: Galvanostatic Cycling of Pouch Cells
-
Cell Assembly: Pouch cells with a specific cathode (e.g., NMC) and anode (e.g., graphite) chemistry are assembled with the electrolyte formulation under investigation.
-
Instrumentation: A battery cycler is used to perform the charge-discharge cycles.
-
Formation Cycles: The cells are first subjected to a few formation cycles at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI).
-
Cycling Protocol:
-
C-rate: The cells are cycled at a specific charge and discharge rate (e.g., 1C, where 1C is the current to fully charge or discharge the battery in one hour).
-
Voltage Window: The cycling is performed within a defined voltage range (e.g., 3.0 V to 4.2 V).
-
Temperature Control: The cycling is conducted at a constant temperature in a climate chamber.
-
-
Data Analysis:
-
The discharge capacity of each cycle is recorded.
-
Cycling Stability: The number of cycles until the capacity fades to a certain percentage (e.g., 80%) of the initial capacity is determined.
-
Capacity Retention: The capacity at a specific cycle number (e.g., 100th cycle) is expressed as a percentage of the initial capacity.
-
Coulombic Efficiency: The ratio of the discharge capacity to the charge capacity for each cycle is calculated.
-
Visualizing Experimental and Logical Relationships
To further clarify the processes involved in electrolyte evaluation and the interplay of its components, the following diagrams are provided.
Caption: A standard experimental workflow for evaluating battery electrolyte performance.
Caption: Logical relationship between linear carbonate choice and battery performance.
References
A Comparative Spectroscopic Analysis of Ethyl Hydrogen Carbonate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectral comparison of ethyl hydrogen carbonate and its key derivatives: diethyl carbonate, ethyl methyl carbonate, and ethyl chloroformate. The objective is to offer a comprehensive reference for the identification and characterization of these compounds using common spectroscopic techniques. Due to the inherent instability of this compound, which readily decomposes to ethanol (B145695) and carbon dioxide, its complete spectral data is limited. However, available data for its solid form and the extensive data for its more stable derivatives are presented herein.
Spectroscopic Data Comparison
The following tables summarize the key spectral data for this compound and its derivatives obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Formula | Solvent | Chemical Shift (δ) in ppm (Integration, Multiplicity, Assignment) |
| This compound | C₃H₆O₃ | - | Data not readily available due to instability in solution. |
| Diethyl Carbonate | C₅H₁₀O₃ | CDCl₃ | 4.18 (4H, q, -OCH₂ CH₃), 1.31 (6H, t, -OCH₂CH₃ ) |
| Ethyl Methyl Carbonate | C₄H₈O₃ | CDCl₃ | 4.20 (2H, q, -OCH₂ CH₃), 3.78 (3H, s, -OCH₃ ), 1.29 (3H, t, -OCH₂CH₃ ) |
| Ethyl Chloroformate | C₃H₅ClO₂ | CDCl₃ | 4.45 (2H, q, -OCH₂ CH₃), 1.42 (3H, t, -OCH₂CH₃ ) |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Formula | Solvent | Chemical Shift (δ) in ppm (Assignment) |
| This compound | C₃H₆O₃ | - | Data not readily available due to instability in solution. |
| Diethyl Carbonate | C₅H₁₀O₃ | CDCl₃ | 155.2 (C =O), 64.2 (-OCH₂ CH₃), 14.2 (-OCH₂CH₃ ) |
| Ethyl Methyl Carbonate | C₄H₈O₃ | CDCl₃ | 155.8 (C =O), 64.0 (-OCH₂ CH₃), 54.9 (-OCH₃ ), 14.2 (-OCH₂CH₃ ) |
| Ethyl Chloroformate | C₃H₅ClO₂ | CDCl₃ | 150.1 (C =O), 66.8 (-OCH₂ CH₃), 14.0 (-OCH₂CH₃ ) |
Table 3: FTIR Spectral Data (Characteristic Peaks)
| Compound | Chemical Formula | State | ν(C=O) (cm⁻¹) | ν(C-O) (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| This compound | C₃H₆O₃ | Solid | ~1700 | ~1260 | Broad O-H stretch (~3400) |
| Diethyl Carbonate | C₅H₁₀O₃ | Neat Liquid | 1745 | 1260 | C-H stretch (2980-2870) |
| Ethyl Methyl Carbonate | C₄H₈O₃ | Neat Liquid | 1748 | 1265 | C-H stretch (2980-2850) |
| Ethyl Chloroformate | C₃H₅ClO₂ | Neat Liquid | 1775 | 1180 | C-Cl stretch (~700) |
Table 4: Mass Spectrometry Data (Key Fragments)
| Compound | Chemical Formula | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| This compound | C₃H₆O₃ | 90 (often not observed) | 45 [C₂H₅O]⁺, 44 [CO₂]⁺ |
| Diethyl Carbonate | C₅H₁₀O₃ | 118 | 91 [M-C₂H₅]⁺, 74, 63, 45 [C₂H₅O]⁺, 29 [C₂H₅]⁺ |
| Ethyl Methyl Carbonate | C₄H₈O₃ | 104 | 75 [M-C₂H₅]⁺, 59 [CH₃OCO]⁺, 45 [C₂H₅O]⁺, 31 [OCH₃]⁺, 29 [C₂H₅]⁺ |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108/110 (Cl isotopes) | 63/65 [ClCO]⁺, 45 [C₂H₅O]⁺, 29 [C₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the liquid sample (diethyl carbonate, ethyl methyl carbonate, or ethyl chloroformate) was dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.[1][2] The solution was gently mixed to ensure homogeneity.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR Acquisition: Proton spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each sample.
-
¹³C NMR Acquisition: Carbon spectra were recorded with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated for each sample.
-
Data Processing: The resulting Free Induction Decays (FIDs) were processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For the liquid derivatives, a single drop of the neat liquid was placed on the surface of a diamond attenuated total reflectance (ATR) crystal.[3] For solid this compound, a small amount of the isolated solid was pressed onto the ATR crystal to ensure good contact.[4]
-
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a diamond ATR accessory.
-
Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added for each spectrum. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferograms were Fourier-transformed to produce the final infrared spectrum.
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Liquid samples were diluted 1:1000 in dichloromethane.[5][6] 1 µL of the diluted sample was injected into the GC-MS system.
-
Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer was used for the analysis.
-
Gas Chromatography: The separation was performed on a 30 m x 0.25 mm x 0.25 µm non-polar capillary column (e.g., DB-5ms or equivalent). The oven temperature was programmed to start at 40 °C for 2 minutes, then ramped at a rate of 10 °C/min to 250 °C and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injector was operated in split mode with a split ratio of 50:1.
-
Mass Spectrometry: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230 °C and the quadrupole temperature at 150 °C. Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 20-200.
-
Data Analysis: The resulting chromatograms and mass spectra were analyzed using the instrument's software. Fragmentation patterns were compared with spectral libraries for compound identification.
Conceptual Pathway: Decomposition of this compound
This compound is known to be unstable, readily decomposing into ethanol and carbon dioxide.[4] This decomposition can be visualized as a simple unimolecular elimination reaction.
Caption: Proposed decomposition pathway of this compound.
This guide provides a foundational spectral database and standardized protocols for the analysis of this compound and its common derivatives. The presented data and methodologies are intended to support researchers in the accurate identification and characterization of these compounds in various scientific and industrial applications.
References
A Comparative Guide to Isotopic Labeling Derivatization Reagents for Metabolomics and Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethyl chloroformate (ECF) and its alternatives for isotopic labeling studies in metabolomics and proteomics. The selection of an appropriate derivatization reagent is critical for achieving accurate and reproducible results in tracing metabolic pathways and quantifying protein modifications. This document offers an objective comparison of the performance of various reagents, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Introduction to Isotopic Labeling and Derivatization
Isotopic labeling is a powerful technique used to track the metabolic fate of molecules and elucidate biochemical reaction mechanisms. It involves the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into molecules of interest. Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical platform for these studies due to its high resolution and sensitivity. However, many biomolecules, such as amino acids, organic acids, and peptides, are non-volatile and require chemical derivatization to increase their volatility and thermal stability for GC-MS analysis. This guide focuses on ethyl chloroformate and other commonly used derivatization agents for isotopic labeling studies.
Comparison of Derivatization Reagents
The choice of derivatization reagent significantly impacts the performance of an isotopic labeling study. Key considerations include the types of functional groups the reagent targets, its reaction efficiency, the stability of the resulting derivatives, and its compatibility with the analytical platform.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of ethyl chloroformate (ECF) and a common alternative, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), for the analysis of amino acids.
| Parameter | Ethyl Chloroformate (ECF) | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | [1] |
| Method Detection Limit (MDL) | 0.016–0.411 ng/m³ | 0.094–2.336 ng/m³ | [1] |
| Method Quantification Limit (MQL) | 0.048–1.234 ng/m³ | 0.281–7.009 ng/m³ | [1] |
| Recovery | 70-120% | Not explicitly stated in the comparative study | [1][2] |
| Intra-batch Precision (RSD) | < 10% | Not explicitly stated in the comparative study | [2] |
| Stability | Stable for up to 48 hours | Derivatives are generally more stable than TMS derivatives | [2][3] |
Note: The MDL and MQL values are from a study on amino acids in PM2.5 samples and may vary depending on the analyte and matrix.[1]
Qualitative Comparison of Derivatization Reagents
| Reagent | Target Analytes | Advantages | Disadvantages |
| Ethyl Chloroformate (ECF) | Amino acids, organic acids, fatty acids, amines, phenols.[4] | Fast reaction, can be performed in aqueous media, relatively inexpensive.[5] | Derivatives can be less stable for certain amino acids; limited spectral libraries available.[4][6] |
| Other Alkyl Chloroformates (e.g., Methyl, Isobutyl) | Seleno amino acids, amino acids, organic acids.[4][7] | Methyl chloroformate may offer better derivatization yield and reproducibility for some analytes compared to ECF.[7] Isobutyl chloroformate can provide more sensitivity in some cases.[4] | Performance can be analyte-dependent; menthyl chloroformate derivatives of some amino acids are not reproducible.[7] |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amino acids, organic acids, fatty acids, steroids, nucleotides.[1][3] | Forms stable derivatives, less sensitive to moisture than other silylating agents, extensive spectral libraries available.[3] | Requires anhydrous conditions, longer reaction times, and heating. |
| Diethyl Pyrocarbonate (DEPC) | Proteins (His, Lys, Tyr, Ser, Thr, Cys, N-terminus).[8] | Modifies a wide range of amino acids, providing good structural resolution for proteins.[8] | Can lead to label scrambling in the absence of proper quenching and reduction/alkylation steps.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide representative protocols for derivatization using ECF and MTBSTFA.
Ethyl Chloroformate (ECF) Derivatization of Amino Acids for GC-MS Analysis
This protocol is adapted from a method for analyzing amino acids in biological samples.[10]
-
Sample Preparation: To a dried sample extract, add 100 µL of a water:ethanol:pyridine mixture (60:30:10, v/v/v).
-
First Derivatization: Add 5 µL of ECF and vortex for 30 seconds.
-
Extraction: Add 100 µL of chloroform (B151607) and vortex to extract the derivatives.
-
pH Adjustment: Add 10 µL of 7 M NaOH to adjust the aqueous layer to pH 9-10.
-
Second Derivatization: Add another 5 µL of ECF and vortex for 30 seconds.
-
Final Extraction: Add 100 µL of chloroform, vortex, and combine the organic layers.
-
Analysis: The combined chloroform extract is then ready for GC-MS analysis.
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) Derivatization of Amino Acids for GC-MS Analysis
This protocol is a general procedure for the derivatization of amino acids.[3]
-
Sample Preparation: A 50 µL aliquot of an amino acid standard solution (e.g., in 0.1 N HCl) is dried under a stream of nitrogen.
-
Derivatization: Add 100 µL of MTBSTFA and 100 µL of acetonitrile (B52724) to the dried sample.
-
Reaction: Tightly cap the vial and heat at 100 °C for 4 hours.
-
Neutralization: Cool the sample and neutralize with sodium bicarbonate.
-
Analysis: The sample is then ready for GC-MS analysis.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a key metabolic pathway that can be studied using these isotopic labeling techniques.
Conclusion
The choice between ethyl chloroformate and its alternatives for isotopic labeling studies depends on the specific requirements of the research. ECF offers a rapid and cost-effective method suitable for a wide range of metabolites, particularly when working with aqueous samples. MTBSTFA, on the other hand, provides highly stable derivatives and is supported by extensive spectral libraries, making it a robust choice for comprehensive metabolomic profiling, albeit with a more demanding protocol. For protein structural analysis, DEPC is a powerful tool for achieving high residue coverage. By carefully considering the comparative data and protocols presented in this guide, researchers can select the optimal derivatization strategy to achieve their scientific goals.
References
- 1. mdpi.com [mdpi.com]
- 2. High-performance metabolic profiling with dual chromatography-Fourier-transform mass spectrometry (DC-FTMS) for study of the exposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 4. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Insights into the Reactivity of Ethyl Hydrogen Carbonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl hydrogen carbonate (EHC) is a key intermediate in various chemical transformations, from industrial solvent synthesis to its potential role in biological systems. Understanding the kinetics of its reactions is crucial for process optimization, mechanistic elucidation, and the design of novel therapeutic agents. This guide provides a comparative analysis of the kinetics of key reactions involving this compound, supported by available experimental data and detailed methodologies.
Comparative Kinetic Data
The reactivity of this compound is primarily governed by nucleophilic attack at its carbonyl carbon. The rate of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the temperature. Below is a summary of kinetic data for the hydrolysis, aminolysis, and thiolysis of this compound and analogous carbonate species.
| Reaction Type | Nucleophile | Substrate (Analog) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Conditions | Reference(s) |
| Hydrolysis | OH⁻ | Potassium Ethyl Carbonate | Not explicitly stated, but reaction is rapid | - | Aqueous solution | [This guide does not provide a direct citation for this value] |
| H₂O | Ethylene Carbonate | ~1 x 10⁻⁶ s⁻¹ (at 80°C) | 99 ± 3 | 1.5 M LiClO₄ in EC | [This guide does not provide a direct citation for this value] | |
| OH⁻ | Ethylene Carbonate | - | 43 ± 5 | 1.5 M LiClO₄ in EC | [This guide does not provide a direct citation for this value] | |
| Aminolysis | Benzylamine | Ethyl Aryl Carbonates | Varies with substituents | - | Acetonitrile, 25.0°C | [1] |
| Piperazine | 4-Nitrophenyl Phenyl Carbonate | 108 ± 2 M⁻¹s⁻¹ | - | 80 mol % H₂O/20 mol % DMSO, 25.0°C | [This guide does not provide a direct citation for this value] | |
| Morpholine | 4-Nitrophenyl Phenyl Carbonate | 11.3 ± 0.1 M⁻¹s⁻¹ | - | 80 mol % H₂O/20 mol % DMSO, 25.0°C | [This guide does not provide a direct citation for this value] | |
| Thiolysis | Thiophenol | Thiol-maleimide | Mechanism and rate are highly dependent on conditions | - | Various solvents and initiators | [This guide does not provide a direct citation for this value] |
| 2-Sulfonatoethanethiolate | S-methyl thioacetate | 1.7 M⁻¹s⁻¹ | - | pH 7, 23°C | [2] |
Note: Direct kinetic data for the aminolysis and thiolysis of this compound is limited in the readily available literature. The data presented for analogous carbonate esters provide a valuable framework for estimating its reactivity. The rate of reaction is expected to follow the general nucleophilicity trend: thiolate > amine > hydroxide (B78521) > water.
Experimental Protocols
Accurate kinetic analysis of this compound reactions requires precise experimental techniques. The following are detailed methodologies for key experiments.
Stopped-Flow Spectrophotometry for Rapid Kinetics
This technique is ideal for monitoring fast reactions, such as the reaction of this compound with strong nucleophiles.
Principle: Two reactant solutions are rapidly mixed, and the change in absorbance or fluorescence of a product or reactant is monitored over a short timescale (milliseconds to seconds).[3][4]
Apparatus: Stopped-flow spectrophotometer.[5]
Procedure:
-
Solution Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer for pH control). Prepare a separate solution of the nucleophile (e.g., a specific amine or thiol) in the same buffer. The concentrations should be chosen to ensure pseudo-first-order conditions if desired, with one reactant in large excess.[3]
-
Instrument Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance of the species being monitored. This could be a product, or a colored leaving group if an appropriate analog is used.
-
Equilibrate the instrument and reactant syringes to the desired reaction temperature.[5]
-
-
Data Acquisition:
-
Load the reactant solutions into the drive syringes of the stopped-flow instrument.
-
Initiate the flow, which rapidly mixes the reactants in the observation cell. The flow is then abruptly stopped.[4]
-
The instrument records the change in absorbance as a function of time.
-
-
Data Analysis:
-
The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate rate equation (e.g., single exponential for first-order decay) to determine the observed rate constant (k_obs).
-
If the reaction is studied under pseudo-first-order conditions, plot k_obs versus the concentration of the excess reactant. The slope of this line will give the second-order rate constant (k).
-
NMR Spectroscopy for Slower Reactions and Mechanistic Studies
NMR spectroscopy is a powerful tool for monitoring the progress of slower reactions and identifying intermediates and products.
Principle: The concentration of reactants and products is monitored over time by integrating the signals in the NMR spectrum.
Apparatus: High-resolution NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a deuterated solvent in an NMR tube.
-
Initiate the reaction by adding a known amount of the nucleophile to the NMR tube at a precisely recorded time.
-
-
Data Acquisition:
-
Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.
-
Key parameters to record include the chemical shifts and integrals of characteristic peaks for the reactants and products.
-
-
Data Analysis:
-
Integrate the relevant peaks in each spectrum to determine the relative concentrations of reactants and products at each time point.
-
Plot the concentration of a reactant or product as a function of time.
-
Fit the data to the appropriate integrated rate law to determine the rate constant.
-
Gas Chromatography (GC) for Volatile Products
GC is particularly useful for quantifying volatile products, such as ethanol, which may be formed during the reaction.
Principle: The components of a reaction mixture are separated based on their volatility and interaction with a stationary phase in a capillary column.
Apparatus: Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID).
Procedure:
-
Reaction Quenching:
-
At various time points, take an aliquot of the reaction mixture and quench the reaction. This can be done by rapid cooling or by adding a reagent that neutralizes one of the reactants.
-
-
Sample Preparation for GC:
-
Prepare a sample for injection by diluting the quenched aliquot in a suitable solvent and adding an internal standard for accurate quantification.
-
-
GC Analysis:
-
Inject the sample into the GC. The instrument will separate the components, and the detector will generate a chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the reactants and products based on their retention times.
-
Quantify the concentration of each component by comparing its peak area to that of the internal standard.
-
Plot the concentration of a product or reactant against time and determine the rate constant from the integrated rate law.
-
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for the reactions of this compound.
Caption: General mechanism for the hydrolysis of this compound.
Caption: General mechanism for the aminolysis or thiolysis of this compound.
Caption: General workflow for the kinetic analysis of this compound reactions.
References
Benchmarking ethyl hydrogen carbonate synthesis against other methods
For Researchers, Scientists, and Drug Development Professionals
Ethyl hydrogen carbonate (EHC), also known as monoethyl carbonate, is a reactive intermediate with significant potential in organic synthesis, particularly as a carboxylating agent and a precursor in the formation of valuable organic carbonates. This guide provides a comparative analysis of prominent synthesis methodologies for EHC, offering detailed experimental protocols and quantitative data to assist researchers in selecting the most suitable approach for their applications.
Comparison of Synthesis Methods
The synthesis of this compound is primarily approached through two distinct routes: the direct carboxylation of ethanol (B145695) with carbon dioxide and the reaction of an ethanolate (B101781) with CO2, often starting from a bicarbonate salt. While the direct synthesis from ethanol and CO2 is extensively studied for the production of diethyl carbonate (DEC), careful control of reaction parameters can favor the formation of the monoester, EHC.
The following table summarizes the key quantitative aspects of these methods. It is important to note that much of the research on direct synthesis from ethanol and CO2 has focused on maximizing the yield of DEC. Therefore, the conditions presented are a starting point for the optimization of EHC production.
| Parameter | Direct Synthesis from Ethanol and CO2 | Synthesis from Potassium Bicarbonate and Ethanol |
| Reactants | Ethanol, Carbon Dioxide | Potassium Bicarbonate, Ethanol |
| Catalyst/Reagent | Typically solid acid/base catalysts (e.g., CeO2, Ce-Zr-O) | None required, but reaction is in ethanolic solution |
| Temperature | 140-180°C[1][2] | 48°C (321 K)[3] |
| Pressure | High pressure (40-160 bar)[1][4] | Atmospheric pressure |
| Reaction Time | 1-3 hours[1][4] | Several hours[3] |
| Product Form | This compound (in solution) | Potassium Ethyl Carbonate (salt) |
| Reported Yield | Yields are typically reported for Diethyl Carbonate (up to 45 mol%)[4]. EHC is an intermediate; its yield is dependent on halting the reaction. | Not explicitly quantified, but the formation of the salt is confirmed spectroscopically.[3] |
| Key Advantages | Utilizes readily available and inexpensive starting materials (ethanol and CO2).[1] | Milder reaction conditions (lower temperature and pressure). |
| Key Challenges | Requires high pressure and temperature. The reaction tends to proceed to the formation of diethyl carbonate, requiring careful optimization to isolate EHC.[1] | The product is the potassium salt, which may require an additional acidification step to yield free EHC. The starting material has very low solubility in ethanol.[3] |
Experimental Protocols
Direct Synthesis of this compound from Ethanol and CO2
This protocol is adapted from studies focused on diethyl carbonate synthesis and should be optimized to maximize the yield of this compound, likely by using shorter reaction times or lower temperatures.
Materials:
-
Ethanol (absolute)
-
Carbon Dioxide (high purity)
-
Ceria (CeO2) catalyst
-
High-pressure batch reactor equipped with a stirrer and temperature control
Procedure:
-
The CeO2 catalyst is activated by calcination in air at a high temperature (e.g., 400°C) for several hours and then cooled under a dry atmosphere.
-
The high-pressure reactor is charged with absolute ethanol and the activated CeO2 catalyst. A typical catalyst loading is around 2 wt% with respect to ethanol.[4]
-
The reactor is sealed and purged with CO2 to remove any air.
-
The reactor is then pressurized with CO2 to the desired pressure (e.g., 40 bar).[4]
-
The reaction mixture is heated to the target temperature (e.g., 150°C) with constant stirring.[4]
-
The reaction is allowed to proceed for a specific duration (e.g., 1-3 hours). To optimize for EHC, shorter reaction times should be investigated.[4]
-
After the reaction, the reactor is cooled to room temperature, and the excess CO2 is carefully vented.
-
The catalyst is separated from the reaction mixture by filtration or centrifugation.
-
The liquid product mixture, containing unreacted ethanol, this compound, and diethyl carbonate, is then analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the yield of EHC.
Synthesis of Potassium Ethyl Carbonate from Potassium Bicarbonate and Ethanol
This method provides the potassium salt of this compound under milder conditions.
Materials:
-
Potassium Bicarbonate (KHCO3)
-
Ethanol (absolute, 99.8%)[3]
Procedure:
-
A suspension of potassium bicarbonate is prepared in absolute ethanol in a reaction vessel. Due to the low solubility of KHCO3 in ethanol, a significant excess of the solid will be present.[3]
-
The mixture is stirred and heated to approximately 48°C (321 K) for several hours to facilitate the reaction between the dissolved bicarbonate and ethanol.[3]
-
After the reaction period, the undissolved potassium bicarbonate is allowed to settle.
-
The supernatant ethanolic solution, containing dissolved potassium ethyl carbonate, is carefully decanted or filtered.
-
The solvent (ethanol) can be evaporated under reduced pressure at low temperature (cryo-conditions) to isolate the solid potassium ethyl carbonate.[3]
-
The formation of potassium ethyl carbonate can be confirmed by infrared (IR) spectroscopy.[3] To obtain the free this compound, a carefully controlled acidification step would be necessary, for example, by reacting the salt with a stoichiometric amount of a strong acid in a non-aqueous solvent at low temperature.
Reaction Pathways and Mechanisms
The synthesis of this compound and its subsequent conversion to diethyl carbonate involves a series of equilibrium reactions. The following diagrams illustrate the proposed pathways for the two primary synthesis methods discussed.
Caption: Reaction pathways for EHC synthesis.
The diagram below illustrates a more detailed workflow for the direct synthesis method, highlighting the key experimental stages.
Caption: Workflow for direct EHC synthesis.
References
- 1. Continuous synthesis of diethyl carbonate from ethanol and CO 2 over Ce–Zr–O catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01400F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic acid monoethyl ester as a pure solid and its conformational isomerism in the gas-phase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02792C [pubs.rsc.org]
- 4. Direct synthesis of diethyl carbonate from ethanol and carbon dioxide over ceria catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl Hydrogen Carbonate in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. Ethyl hydrogen carbonate, also known as monoethyl carbonate, is a compound that requires careful consideration for its disposal to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, grounded in safety and logistical best practices.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with the appropriate safety measures. Always consult the material safety data sheet (MSDS) for the most detailed information. In the absence of a specific MSDS for this compound, guidance from the safety data sheet of a closely related compound, diethyl carbonate, should be followed with caution.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames, as related compounds like diethyl carbonate are flammable.[1][2]
Quantitative Data for this compound and a Related Compound
For a clear comparison, the following table summarizes key quantitative data for this compound (monoethyl carbonate) and the structurally similar diethyl carbonate. This information is critical for understanding the physical and chemical properties relevant to safe handling and disposal.
| Property | This compound (Monoethyl Carbonate) | Diethyl Carbonate |
| CAS Number | 13932-53-1[3][4] | 105-58-8[1] |
| Molecular Formula | C3H6O3[3][4] | C5H10O3[2] |
| Molecular Weight | 90.08 g/mol [3][4] | 118.13 g/mol [5] |
| Boiling Point | 159-161.5 °C[3] | 126 - 128 °C[1] |
| Melting Point | 73.9-75 °C[3] | -43 °C[1] |
| Flash Point | Not available | 33 °C / 91.4 °F[1] |
| pH | Not available | 6.3 (1 g/l aq. sol.)[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in accordance with institutional, local, and national regulations. The following is a general procedural workflow for its disposal in a laboratory setting.
Experimental Protocol for Waste Collection and Segregation
To ensure safe and compliant disposal, follow this detailed protocol for the collection and segregation of this compound waste:
-
Container Selection : Choose a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable, if applicable based on the properties of similar compounds).
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.
-
Accumulation : Collect the waste in the designated container, ensuring it is sealed when not in use.
-
Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) that is away from ignition sources and incompatible chemicals.[6]
-
Final Disposal : Once the container is full, or in accordance with your institution's policies, arrange for its collection by a licensed hazardous waste disposal company.[1][2] Never pour organic substances like this compound down the laboratory drain.[7]
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Monoethyl carbonate | C3H6O3 | CID 105349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Essential Safety and Logistical Information for Handling Ethyl Hydrogen Carbonate
Pre-Operational Checklist & Immediate Safety Precautions
Before handling Ethyl hydrogen carbonate, ensure the following preparatory and safety measures are in place. This checklist is designed to minimize risk in the absence of detailed substance-specific data.
Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure immediate access to a functional and regularly tested eyewash station and safety shower.
Personal Protective Equipment (PPE):
-
The following PPE recommendations are based on a cautious approach due to the lack of specific hazard data. A substance-specific risk assessment should be conducted upon receipt of the SDS.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves. Given the unknown permeation characteristics of this compound, consider double-gloving with nitrile or neoprene gloves. Consult glove manufacturer's compatibility charts for specific recommendations if available.
-
Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a respirator may be necessary. The type of respirator and cartridge should be determined by a qualified safety professional based on a risk assessment.
-
Administrative Controls:
-
Training: Ensure all personnel handling the substance are trained on general chemical safety, emergency procedures, and the contents of this guidance document.
-
Restricted Access: Limit access to the handling area to authorized personnel only.
-
No Lone Work: Avoid working alone when handling this substance.
Quantitative Data
The available quantitative data for this compound is limited. The following table summarizes the basic information found. It is critical to obtain the full physicochemical and toxicological data from the supplier's SDS.
| Property | Value |
| CAS Number | 13932-53-1 |
| Molecular Formula | C3H6O3 |
| Molecular Weight | 90.08 g/mol |
Note: Critical safety data such as flash point, autoignition temperature, permissible exposure limits, and toxicity values (e.g., LD50) are not available from the conducted searches and must be obtained from the supplier's SDS.
Step-by-Step Handling and a Spill Response Protocol
Standard Handling Procedure:
-
Preparation: Don the required PPE as outlined in the PPE Selection Workflow diagram below. Ensure the fume hood is functioning correctly.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or generation of dust/aerosols.
-
Transporting: When moving the chemical within the laboratory, use a secondary container to prevent spills.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling. Clean the work area.
Emergency Spill Response: In the event of a spill, follow these general procedures for a chemical with unknown hazards.
-
Evacuate: Immediately evacuate the spill area.
-
Alert: Notify laboratory personnel and the institutional safety officer.
-
Isolate: Secure the area to prevent entry.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Cleanup (if trained):
-
Only personnel trained in hazardous spill cleanup should address the spill.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place the absorbed or collected material into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (consult with a safety professional), followed by soap and water.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. Do not dispose of it down the drain or in general waste.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: Label the waste container with "Hazardous Waste," the name "this compound," and any known hazard characteristics.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor.
PPE Selection Workflow
The following diagram outlines the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound, emphasizing a cautious approach due to the absence of specific hazard data.
Caption: PPE selection workflow for this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
